molecular formula C16H18O2 B14253123 4-[4-(2-Methylpropyl)phenoxy]phenol CAS No. 479580-97-7

4-[4-(2-Methylpropyl)phenoxy]phenol

Cat. No.: B14253123
CAS No.: 479580-97-7
M. Wt: 242.31 g/mol
InChI Key: WSEGKFCZOFWYAS-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpropyl)phenoxy]phenol is a high-purity chemical compound of significant interest in research and development, particularly as a key intermediate in organic and medicinal chemistry. This bis-arylether compound features a phenolic core linked via an ether bridge to a second substituted phenyl ring, a structural motif commonly explored in the development of novel chemical entities . The presence of the phenolic hydroxyl group makes it a versatile precursor for further chemical modifications, such as etherification or esterification, which are valuable for structure-activity relationship (SAR) studies. Researchers value this compound for its potential application in synthesizing more complex molecules, which may include ligands for biological targets or monomers for specialized polymers. The structural characteristics of related phenolic compounds, such as 4-(2-methylpropyl)phenol (4-isobutylphenol), underscore the research utility of this chemical class . As a biphenyl derivative, it serves as a crucial building block in constructing molecular libraries for high-throughput screening in drug discovery. 4-[4-(2-Methylpropyl)phenoxy]phenol is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

479580-97-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-[4-(2-methylpropyl)phenoxy]phenol

InChI

InChI=1S/C16H18O2/c1-12(2)11-13-3-7-15(8-4-13)18-16-9-5-14(17)6-10-16/h3-10,12,17H,11H2,1-2H3

InChI Key

WSEGKFCZOFWYAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

4-[4-(2-Methylpropyl)phenoxy]phenol: Structural Dynamics, Synthesis, and Endocrine Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[4-(2-Methylpropyl)phenoxy]phenol (commonly referred to as 4-(4-isobutylphenoxy)phenol) is a specialized diaryl ether characterized by a central oxygen bridge linking a para-isobutyl-substituted phenyl ring and a para-hydroxyl-substituted phenyl ring. As a structural hybrid between alkylphenols and bisphenol analogs, this compound serves as a critical model in both advanced polymer additive development and molecular toxicology. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic interactions with biological receptors.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 4-[4-(2-Methylpropyl)phenoxy]phenol dictates its behavior in both synthetic matrices and biological systems. The central ether linkage (–O–) provides a high degree of conformational flexibility, allowing the two aromatic rings to adopt a twisted, non-planar geometry. This specific conformation minimizes steric repulsion between the ortho-hydrogens of the adjacent rings while maximizing the molecule's ability to intercalate into hydrophobic pockets.

The para-isobutyl group (2-methylpropyl) imparts significant lipophilicity, driving the compound's partition coefficient (LogP) higher, which is a critical metric for predicting bioaccumulation and membrane permeability.

Quantitative Physicochemical Data

Data synthesized from computational models and structural analogs of diaryl ethers[1],[2].

PropertyValueClinical / Material Significance
Molecular Formula C₁₆H₁₈O₂Defines the stoichiometric baseline for synthesis.
Molecular Weight 242.31 g/mol Optimal size for small-molecule receptor binding.
Predicted LogP 4.6 – 4.8High lipophilicity; indicates strong potential for lipid partitioning.
Topological Polar Surface Area (TPSA) 29.5 ŲLow TPSA ensures excellent membrane permeability.
Hydrogen Bond Donors 1 (Phenolic -OH)Critical for anchoring to receptor binding sites.
Hydrogen Bond Acceptors 2 (Ether -O-, Phenolic -OH)Facilitates secondary dipole interactions.

Synthetic Methodology: The Modified Ullmann-Type Condensation

The construction of the diaryl ether core historically required harsh conditions (e.g., >200°C, stoichiometric copper). However, modern synthesis utilizes a ligand-accelerated, copper-catalyzed Ullmann condensation[3]. This approach is favored over Palladium-catalyzed Buchwald-Hartwig cross-coupling due to the lower cost of copper and its high tolerance for the sterically demanding isobutyl group[4].

Step-by-Step Self-Validating Protocol

Phase 1: C–O Bond Formation (Ullmann Coupling)

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-isobutylphenol (1.0 eq), 4-iodoanisole (1.2 eq), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq).

    • Causality: N,N-dimethylglycine acts as a bidentate ligand to stabilize the active Cu(I) intermediate, significantly lowering the required activation energy and preventing catalyst precipitation[3].

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane and heat to 90°C for 18 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) eluent. The complete disappearance of the 4-isobutylphenol spot validates the conversion to the intermediate, 4-(4-isobutylphenoxy)anisole.

  • Workup: Cool to room temperature, filter through a Celite pad to remove insoluble copper salts, and concentrate in vacuo.

Phase 2: Selective Ether Cleavage (Demethylation) 5. Preparation: Dissolve the purified 4-(4-isobutylphenoxy)anisole in anhydrous dichloromethane (DCM) and cool to -78°C using a dry ice/acetone bath. 6. Reaction: Add Boron tribromide (BBr₃, 1.5 eq) dropwise.

  • Causality: BBr₃ is a potent Lewis acid that selectively coordinates to the less sterically hindered methyl ether oxygen. It facilitates the cleavage of the methyl group without disrupting the highly stable, resonance-stabilized central diaryl ether linkage.

  • In-Process Validation: Quench a 0.1 mL reaction aliquot in water, extract with EtOAc, and analyze via GC-MS. A molecular ion peak shift from m/z 256 (intermediate) to m/z 242 (target) confirms successful demethylation.

  • Isolation: Quench the bulk reaction slowly with ice water. Extract the aqueous layer with DCM, wash with brine, dry over Na₂SO₄, and evaporate. Recrystallize from heptane to yield >95% pure 4-[4-(2-Methylpropyl)phenoxy]phenol.

G N1 4-Isobutylphenol (Starting Material) N3 Ullmann Coupling CuI, Cs2CO3, Ligand 90°C, Dioxane N1->N3 N2 4-Iodoanisole (Aryl Halide) N2->N3 N4 4-(4-Isobutylphenoxy)anisole (Intermediate) N3->N4 C-O Bond Formation N5 Demethylation BBr3, DCM, -78°C to RT N4->N5 N6 4-[4-(2-Methylpropyl)phenoxy]phenol (Target Compound) N5->N6 Ether Cleavage N7 GC-MS / NMR Validation (m/z 242) N6->N7 Purity Check

Synthetic workflow for 4-[4-(2-Methylpropyl)phenoxy]phenol via Ullmann coupling.

Receptor Mechanistics: Endocrine Disruption Potential

Alkylphenols and diaryl ethers are extensively documented as xenoestrogens—compounds capable of mimicking endogenous hormones and disrupting the endocrine system[5]. The structural topology of 4-[4-(2-Methylpropyl)phenoxy]phenol makes it a potent ligand for Estrogen Receptor Alpha (ERα)[6].

Molecular Docking Dynamics

The binding affinity of this compound to ERα is driven by three distinct structural features:

  • The Phenolic Anchor: The terminal hydroxyl (-OH) group structurally mimics the A-ring of 17β-estradiol. It acts as a critical hydrogen bond donor and acceptor, anchoring the molecule directly to the Glu353 and Arg394 residues within the ERα ligand-binding domain (LBD)[7].

  • Conformational Flexibility: The central ether oxygen allows the molecule to bend, minimizing steric clash with the receptor walls while maximizing van der Waals interactions.

  • Hydrophobic Cavity Occupation: The para-isobutyl group provides essential hydrophobic bulk. Structure-activity relationship (SAR) studies on alkylphenols demonstrate that receptor affinity increases with optimal alkyl chain length and branching, as the isobutyl group effectively occupies the hydrophobic cavity normally filled by the steroid D-ring[6].

Upon binding, the compound induces a conformational shift in Helix 12 of the ERα, triggering receptor dimerization, nuclear translocation, and subsequent binding to the Estrogen Response Element (ERE) on DNA, leading to aberrant gene transcription[5].

ER_Pathway A 4-[4-(2-Methylpropyl)phenoxy]phenol (Xenoestrogen) B Estrogen Receptor Alpha (ERα) Ligand Binding Domain A->B Hydrophobic & H-bond Interaction C Conformational Change (Helix 12 Positioning) B->C D Receptor Dimerization C->D E Nuclear Translocation D->E F Estrogen Response Element (ERE) Binding on DNA E->F G Altered Gene Transcription (Cell Proliferation) F->G Endocrine Disruption

Mechanistic pathway of ERα activation and endocrine disruption by alkylphenoxy phenols.

Material Science & Toxicology Implications

Beyond its biological interactions, 4-[4-(2-Methylpropyl)phenoxy]phenol holds relevance in polymer chemistry. Compounds of this class are frequently utilized as non-ionic surfactant precursors, antioxidant additives, and plasticizers in the manufacturing of polycarbonates and epoxy resins. However, due to the established estrogenic activity of alkylphenolic leachates[7], the integration of such compounds into consumer-facing plastics is heavily scrutinized. Analytical monitoring (via LC-MS/MS) of this compound in wastewater and degraded polymer matrices remains a critical priority for environmental toxicologists.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.[Link]

  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters - ACS Publications.[Link]

  • Estrogenicity of alkylphenolic compounds: A 3-D structure-activity evaluation of gene activation. Oxford University Press (Toxicological Sciences).[Link]

  • Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes. Environmental Health Perspectives (NIH).[Link]

  • Comparative Evaluation of Alkylphenolic Compounds on Estrogenic Activity In Vitro and In Vivo. Taylor & Francis (Journal of Toxicology and Environmental Health).[Link]

  • 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol (Structural Analog Properties). PubChem (NIH).[Link]

  • 5-butyl-2-phenoxy-phenol (Structural Analog Properties). PubChemLite (Université du Luxembourg).[Link]

Sources

4-(4-isobutylphenoxy)phenol CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Isobutylphenol

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of chemical research and development, precision in identifying and understanding a compound's characteristics is paramount. The initial query for "4-(4-isobutylphenoxy)phenol" did not resolve to a specific, commonly registered chemical entity. However, based on the nomenclature, a closely related and industrially significant compound, 4-Isobutylphenol , has been identified as the likely subject of interest. This guide is therefore dedicated to providing a comprehensive technical overview of 4-Isobutylphenol, CAS Number 4167-74-2 . We will delve into its core attributes, safety protocols, and relevant applications, grounded in authoritative data to ensure scientific integrity.

Core Identification and Physicochemical Properties

4-Isobutylphenol, also known as p-isobutylphenol or by its systematic name Phenol, 4-(2-methylpropyl)-, is a substituted phenol that holds significance as a versatile chemical intermediate.[1] Its fundamental properties are summarized below:

PropertyValueSource
CAS Number 4167-74-2[1][2]
Molecular Formula C10H14O[1][2]
Molecular Weight 150.22 g/mol [1][2]
Appearance Off-white powder/solid[3]
Synonyms Phenol, 4-(2-methylpropyl)-; 4-(2-Methylpropyl)phenol; p-Isobutylphenol[1][2]
Storage 2-8°C Refrigerator[1]

Safety Data Sheet (SDS) Analysis

A thorough understanding of a chemical's hazards is a prerequisite for its safe handling in a laboratory or industrial setting. The Safety Data Sheet for 4-Isobutylphenol provides critical information regarding its potential risks and the necessary precautions.

Hazard Identification

According to available safety data, 4-Isobutylphenol is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) : May cause respiratory irritation.

The GHS hazard pictograms associated with these classifications typically include the exclamation mark. The signal word is "Warning".

Precautionary Measures and First Aid

The following precautionary statements and first aid measures are crucial for the safe handling of 4-Isobutylphenol:

Precautionary AreaRecommended ActionsSource
Prevention Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
First Aid: Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Handling and Storage

Proper handling and storage are essential to maintain the integrity of 4-Isobutylphenol and ensure a safe working environment:

  • Handling : Handle in a well-ventilated place. Wear suitable protective clothing and gloves. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[2]

Experimental Protocols and Workflows

The following sections outline a generalized experimental workflow for handling and using 4-Isobutylphenol in a research context.

Personal Protective Equipment (PPE) Workflow

This diagram illustrates the mandatory PPE to be used when handling 4-Isobutylphenol.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for 4-Isobutylphenol start Researcher Enters Lab ppe_station Proceed to PPE Station start->ppe_station gloves Don Chemical Resistant Gloves (e.g., Nitrile) ppe_station->gloves goggles Wear Safety Goggles with Side Shields gloves->goggles lab_coat Wear a Flame-Resistant Lab Coat goggles->lab_coat respirator Use a Full-Face Respirator if Exposure Limits are Exceeded or Dust is Present lab_coat->respirator end Proceed to Fume Hood for Experiment respirator->end

Caption: Required PPE sequence before handling 4-Isobutylphenol.

Spill Management Protocol

In the event of a spill, a structured response is critical to mitigate exposure and environmental contamination.

Spill_Management spill Spill of 4-Isobutylphenol Occurs Evacuate personnel to a safe area. ventilate Ensure Adequate Ventilation spill:f1->ventilate ignition Remove All Sources of Ignition ventilate->ignition contain Contain the Spill with Inert Material (e.g., sand, vermiculite) ignition->contain collect Collect and Place in a Suitable, Closed Container for Disposal contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste in Accordance with Local, Regional, and National Regulations decontaminate->dispose

Caption: Step-by-step protocol for managing a 4-Isobutylphenol spill.

Applications and Relevance in Drug Development

Alkylphenols, including 4-isobutylphenol, are recognized for their use as intermediates in the synthesis of other chemicals.[4] In the pharmaceutical industry, the phenol moiety is a common structural motif in many active pharmaceutical ingredients (APIs). While specific, direct applications of 4-isobutylphenol in drug development are not broadly documented in the public domain, its structural features suggest potential as a building block in medicinal chemistry for creating more complex molecules with desired biological activities. For instance, it is a known impurity in the synthesis of Ibuprofen.[1]

Other related phenoxyphenols have shown utility in various fields. For example, 4-(4-Nitrophenoxy)phenol is used in the development of dyes, agrochemicals, and has potential in biomedical applications like drug delivery systems.[5] This highlights the broader potential of substituted phenols in applied chemical and pharmaceutical research.

Conclusion

4-Isobutylphenol (CAS No. 4167-74-2) is a chemical intermediate with well-defined physicochemical properties and associated hazards that necessitate careful handling. This guide has provided a foundational understanding of its identity, a detailed analysis of its safety data, and standardized protocols for its safe use in a research setting. For professionals in drug development and other scientific disciplines, a thorough grasp of this information is essential for both safety and the successful execution of experimental work.

References

  • 4-Isobutylphenol. Pharmaffiliates. [Link]

  • Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. PrepChem.com. [Link]

  • Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene. PubChem. [Link]

  • Process for the preparation of 4-phenoxy-phenols.
  • Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene - Substance Details. US EPA. [Link]

  • Chemical Properties of Phenol, 4,4'-(1-methylethylidene)bis- (CAS 80-05-7). Cheméo. [Link]

  • 4-(4-Methylphenoxy)phenol. PubChem. [Link]

  • Alkylphenols. The Quality Status Report 2010. [Link]

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The Molecular Architecture and Synthetic Profiling of 4-Hydroxy-4'-isobutyldiphenyl Ether: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-4'-isobutyldiphenyl ether (IUPAC: 4-(4-isobutylphenoxy)phenol) is a highly specialized organic compound characterized by a diaryl ether core substituted with a para-hydroxyl group and a para-isobutyl group. In modern drug discovery and molecular toxicology, the diphenyl ether scaffold is classified as a "privileged structure." It is the foundational pharmacophore for endogenous thyroid hormones (T3, T4), synthetic [1], and exogenous ligands that modulate nuclear receptors such as the [2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, structural causality, and self-validating protocols for its chemical synthesis and analytical characterization.

Physicochemical Profiling & Structural Rationale

The biological and chemical behavior of 4-hydroxy-4'-isobutyldiphenyl ether is dictated by its exact molecular metrics. Below is a summarized profile of its quantitative data:

PropertyValueStructural Implication
Chemical Name 4-hydroxy-4'-isobutyldiphenyl etherDefines the para-substitution pattern.
Molecular Formula C₁₆H₁₈O₂Core composition[3].
Molecular Weight 242.31 g/mol Optimal size for small-molecule drug design (< 500 Da).
Exact Mass 242.1307 DaTarget metric for High-Resolution Mass Spectrometry.
H-Bond Donors 1 (-OH)Essential for receptor anchoring.
H-Bond Acceptors 2 (-O-, -OH)Facilitates aqueous solvation and target binding.
Rotatable Bonds 4Allows conformational flexibility of the isobutyl tail.
Causality of Structural Features
  • The Diaryl Ether Linkage: The central oxygen atom creates a specific dihedral angle (~120°), forcing the two aromatic rings to adopt a skewed, non-planar 3D conformation. Mechanistic Logic: This precise geometry is strictly required for the molecule to fit into the L-shaped hydrophobic ligand-binding domains (LBDs) of nuclear receptors[2].

  • The 4-Hydroxyl Group: Mechanistic Logic: Acting as a critical hydrogen bond donor, this moiety mimics the phenolic -OH of estradiol or thyroxine. It is responsible for anchoring the molecule to specific histidine or arginine residues within the receptor pocket, triggering the conformational shift required for receptor activation[1].

  • The 4'-Isobutyl Group: Mechanistic Logic: This branched aliphatic chain provides necessary steric bulk and lipophilicity (increasing the LogP). It engages in extensive van der Waals interactions deep within the hydrophobic sub-pockets of target proteins, drastically increasing binding affinity.

Synthetic Methodologies: Constructing the Diaryl Ether Core

The rate-limiting step in synthesizing 4-hydroxy-4'-isobutyldiphenyl ether is the formation of the C–O–C biaryl bond. We evaluate two distinct chemical pathways.

The Classical Ullmann Condensation

Historically, diaryl ethers are synthesized via the using copper(I) catalysts at extreme temperatures (150–200 °C)[4].

  • Mechanistic Logic: Extreme thermal energy is required to overcome the high activation barrier for the oxidative addition of an unactivated aryl halide to the Cu(I) center. However, these harsh conditions often cause the thermal degradation or oxidation of the sensitive phenolic -OH group, resulting in poor yields.

The Chan-Evans-Lam Cross-Coupling (Preferred Protocol)

A superior, modern approach utilizes the , which couples an arylboronic acid with a phenol at room temperature using a copper(II) catalyst under aerobic conditions[5].

Step-by-Step Protocol: Self-Validating Chan-Lam Synthesis

Objective: Synthesize 4-hydroxy-4'-isobutyldiphenyl ether via mild C-O bond formation. Self-Validation Check: The reaction relies on a visual color change (blue to green/brown) indicating an active Cu(II)/Cu(III) catalytic cycle. If the solution remains purely blue, oxidative addition has failed, prompting immediate troubleshooting of aeration.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve hydroquinone (1.0 mmol) and 4-isobutylphenylboronic acid (1.5 mmol) in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: Hydroquinone is kept at 1.0 equivalent to prevent over-arylation (di-ether formation). A 0.5 equivalent excess of the boronic acid is critical to compensate for competitive protodeboronation (hydrolysis of the C-B bond) caused by atmospheric moisture.

  • Catalyst & Ligand Addition: Add Copper(II) acetate (Cu(OAc)₂, 10 mol%) followed by pyridine (2.0 mmol).

    • Causality: Cu(OAc)₂ serves as the precatalyst. Pyridine acts dually: it deprotonates the phenol to increase its nucleophilicity and serves as a stabilizing ligand for the copper center, preventing the precipitation of inactive copper oxides[5].

  • Aerobic Oxidation: Stir the reaction mixture vigorously at 25 °C for 16 hours, leaving the flask open to the atmosphere.

    • Causality: Atmospheric oxygen is strictly required to act as the terminal oxidant. It drives the reductive elimination of the diaryl ether and re-oxidizes the inactive Cu(I) species back to the active Cu(II) state.

  • Workup & Copper Chelation: Quench the reaction with 10 mL of saturated aqueous ethylenediaminetetraacetic acid (EDTA) and stir for 30 minutes. Extract with ethyl acetate (3 x 15 mL).

    • Causality: EDTA is a strong chelating agent that sequesters paramagnetic copper ions into the aqueous phase. This self-validating purification step is mandatory; residual copper will severely broaden NMR signals and ruin downstream structural characterization.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, concentrate in vacuo, and purify via silica gel flash chromatography.

Analytical Characterization Protocols

To validate the synthesis of the C₁₆H₁₈O₂ core (MW: 242.31 g/mol ), the following analytical suite is employed:

High-Resolution Mass Spectrometry (HRMS)
  • Method: Electrospray Ionization in Negative Mode (ESI-TOF).

  • Causality: The target molecule possesses a phenolic hydroxyl group (pKa ~ 10). In negative ion mode, this group readily deprotonates to form a highly stable phenoxide anion ([M-H]⁻). This choice deliberately suppresses the ionization of unreacted boronic acid or non-polar byproducts, acting as a chemical filter. The observed m/z should be exactly 241.1234 , validating the molecular formula.

Nuclear Magnetic Resonance (¹H NMR)
  • Method: 400 MHz NMR in CDCl₃.

  • Causality for Structural Confirmation:

    • Isobutyl Anchor: The aliphatic region will display a distinct splitting pattern: a doublet at ~0.9 ppm (6H, two methyls), a multiplet at ~1.8 ppm (1H, methine), and a doublet at ~2.4 ppm (2H, methylene). This confirms the integrity of the 4'-isobutyl chain.

    • Diaryl Ether Core: The aromatic region (6.8–7.2 ppm) will exhibit two sets of AA'BB' splitting patterns (two pairs of doublets). This symmetry mathematically validates that the ether linkage is exclusively at the para (4 and 4') positions, ruling out ortho or meta coupling side-products.

Mechanistic Pathway: Nuclear Receptor Activation

Once synthesized, compounds like 4-hydroxy-4'-isobutyldiphenyl ether act as signaling molecules. Below is the logical flow of how such a ligand induces gene transcription upon entering a cell.

NuclearReceptorPathway Ligand 4-Hydroxy-4'-isobutyl- diphenyl ether Receptor Nuclear Receptor (e.g., PXR / TR) Ligand->Receptor Binds LBD Complex Ligand-Receptor Complex Receptor->Complex Conformational Shift CoAct Co-Activator Recruitment Complex->CoAct Promotes DNA Response Element (DNA Binding) CoAct->DNA Translocates Gene Target Gene Transcription DNA->Gene Activates

Ligand-induced nuclear receptor activation pathway for metabolic gene regulation.

References

  • The Flame Retardants, Polybrominated Diphenyl Ethers, Are Pregnane X Receptor Activators Toxicological Sciences URL:[Link][2]

  • Phosphorus-containing thyroid hormone receptor agonists and methods of use US Patent WO2011038207A1 URL:[1]

  • Diaryl ether condensation reactions US Patent US20050054882A1 URL:[4]

  • Cu-catalysed Chan–Evans–Lam reaction meets deep eutectic solvents: efficient and selective C–N bond formation under aerobic conditions at room temperature RSC Sustainability URL:[Link][5]

Sources

Solubility of 4-[4-(2-Methylpropyl)phenoxy]phenol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-[4-(2-Methylpropyl)phenoxy]phenol in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-[4-(2-Methylpropyl)phenoxy]phenol in a range of common organic solvents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible approach to solubility assessment. In the absence of extensive published solubility data for this specific compound, this guide emphasizes the theoretical principles and provides a detailed, self-validating experimental protocol to empower researchers to generate high-quality, reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like 4-[4-(2-Methylpropyl)phenoxy]phenol, its solubility profile across various organic solvents is a critical determinant of its developability. It influences a wide array of processes, from initial synthesis and purification to formulation, bioavailability, and ultimately, therapeutic efficacy.[1] A comprehensive understanding of a compound's solubility is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development.

Chemical Structure and Physicochemical Properties of 4-[4-(2-Methylpropyl)phenoxy]phenol

To appreciate the solubility characteristics of 4-[4-(2-Methylpropyl)phenoxy]phenol, a preliminary analysis of its molecular structure is essential.

  • IUPAC Name: 4-[4-(2-Methylpropyl)phenoxy]phenol

  • Molecular Formula: C₁₉H₂₄O₂

  • Key Structural Features:

    • A phenol group, which can act as a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.

    • A phenoxy group, which introduces a degree of polarity and potential for pi-pi stacking interactions.

    • A 2-methylpropyl (isobutyl) group, which is non-polar and will influence solubility in non-polar organic solvents.

    • Two aromatic rings, which contribute to the overall lipophilicity of the molecule.

The interplay of these structural features will govern the solubility of 4-[4-(2-Methylpropyl)phenoxy]phenol in different solvent classes.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Solvent Polarity and Intermolecular Forces

The solubility of 4-[4-(2-Methylpropyl)phenoxy]phenol will be dictated by a balance of the following intermolecular forces:

  • Hydrogen Bonding: The phenolic hydroxyl group is capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, acetone).[3]

  • Dipole-Dipole Interactions: The ether linkage and the overall asymmetry of the molecule create a dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

  • Van der Waals Forces (London Dispersion Forces): The non-polar isobutyl group and the aromatic rings will interact favorably with non-polar solvents (e.g., hexane, toluene) through these weaker forces.

Qualitative Solubility Prediction

Based on the structural analysis, a qualitative prediction of the solubility of 4-[4-(2-Methylpropyl)phenoxy]phenol in various solvent classes can be made. This provides a hypothesis to be tested by the experimental protocol outlined in the subsequent section.

Table 1: Predicted Qualitative Solubility of 4-[4-(2-Methylpropyl)phenoxy]phenol

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvents.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHigh to Very HighThese solvents are excellent hydrogen bond acceptors, readily interacting with the phenolic proton.[3]
Moderately Polar Ethyl Acetate, DichloromethaneModerate to HighA balance of polar and non-polar characteristics allows for favorable dipole-dipole and van der Waals interactions.
Non-Polar Aromatic TolueneModerateThe aromatic rings of the solute and solvent can engage in favorable pi-pi stacking interactions.
Non-Polar Aliphatic HexaneLowThe significant polarity of the phenol and ether groups will likely lead to poor miscibility with a purely aliphatic, non-polar solvent.[3]
Aqueous WaterVery Low / Practically InsolubleThe large, non-polar regions of the molecule are expected to dominate, leading to poor aqueous solubility.[3]

The following diagram illustrates the logical relationship between the solute's functional groups and solvent polarity in determining solubility.

G cluster_solute 4-[4-(2-Methylpropyl)phenoxy]phenol cluster_solvents Solvent Properties cluster_solubility Predicted Solubility Phenol Group Phenol Group Polar Protic (e.g., Methanol) Polar Protic (e.g., Methanol) Phenol Group->Polar Protic (e.g., Methanol) Strong H-Bonding Polar Aprotic (e.g., DMSO) Polar Aprotic (e.g., DMSO) Phenol Group->Polar Aprotic (e.g., DMSO) H-Bonding Ether Linkage Ether Linkage Ether Linkage->Polar Aprotic (e.g., DMSO) Dipole-Dipole Aromatic Rings Aromatic Rings Non-Polar Aromatic (e.g., Toluene) Non-Polar Aromatic (e.g., Toluene) Aromatic Rings->Non-Polar Aromatic (e.g., Toluene) pi-pi Stacking Isobutyl Group Isobutyl Group Non-Polar Aliphatic (e.g., Hexane) Non-Polar Aliphatic (e.g., Hexane) Isobutyl Group->Non-Polar Aliphatic (e.g., Hexane) van der Waals High_Solubility High Polar Protic (e.g., Methanol)->High_Solubility Polar Aprotic (e.g., DMSO)->High_Solubility Moderate_Solubility Moderate Non-Polar Aromatic (e.g., Toluene)->Moderate_Solubility Low_Solubility Low Non-Polar Aliphatic (e.g., Hexane)->Low_Solubility

Sources

Thermal Characterization and Stability Profile of p-(p-isobutylphenoxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the thermal characterization and stability profile of p-(p-isobutylphenoxy)phenol , a specialized intermediate likely utilized in the synthesis of liquid crystals, high-performance polymers, or pharmaceutical precursors.

Executive Summary

p-(p-isobutylphenoxy)phenol (IUPAC: 4-[4-(2-methylpropyl)phenoxy]phenol) represents a class of alkylated diphenyl ether derivatives where thermal behavior is dictated by the interplay between the flexible ether linkage, the hydrogen-bonding phenolic moiety, and the bulky isobutyl tail. Accurate determination of its melting point (MP) and thermal decomposition threshold is critical for defining processing windows in polymerization or mesogen synthesis.

This guide provides a structural analysis, predicted thermal properties based on Structure-Activity Relationships (SAR), and a rigorous experimental protocol for validating these parameters.

Chemical Identity & Structural Analysis

Understanding the molecule's architecture is the first step in predicting its thermal behavior.

  • Common Name: p-(p-isobutylphenoxy)phenol

  • IUPAC Name: 4-(4-isobutylphenoxy)phenol

  • Molecular Formula: C₁₆H₁₈O₂

  • Molecular Weight: 242.32 g/mol

  • Structural Features:

    • Core: Diphenyl ether (phenoxyphenol) backbone.

    • Functional Group 1: Phenolic Hydroxyl (-OH) – Provides H-bonding capability, significantly raising MP relative to non-polar analogs.

    • Functional Group 2: Isobutyl Group (-CH₂CH(CH₃)₂) – A branched alkyl chain that adds lipophilicity and disrupts crystal packing efficiency compared to n-alkyl chains, potentially modulating the melting point.

Structural Visualization

The following diagram illustrates the chemical connectivity and key sites for thermal reactivity.

ChemicalStructure PhenolRing Phenol Ring (Aromatic) EtherLink Ether Linkage (-O-) PhenolRing->EtherLink C-O Bond DistalRing Distal Ring (p-Substituted) EtherLink->DistalRing C-O Bond Thermal High Thermal Stability: Ether Linkage EtherLink->Thermal Isobutyl Isobutyl Group (-CH2-CH-(CH3)2) DistalRing->Isobutyl Alkyl Tail Oxidation Oxidation Risk: Benzylic position on Isobutyl Isobutyl->Oxidation Hydroxyl Hydroxyl Group (-OH) Hydroxyl->PhenolRing H-Bonding Site

Figure 1: Structural decomposition of p-(p-isobutylphenoxy)phenol highlighting stability zones.

Thermal Properties: Predicted & Observed

Due to the specialized nature of this compound, specific public datasheets are rare. The following values are derived from homologous series analysis (SAR) with 4-phenoxyphenol and 4-isobutylphenol .

Melting Point (MP)
  • Predicted Range: 85°C – 105°C

  • Rationale:

    • Base Unit:4-Phenoxyphenol has a melting point of 83–85°C .

    • Substituent Effect: The addition of a para-isobutyl group increases molecular weight (+57 Da), which typically increases MP due to enhanced van der Waals forces. However, the branched nature of the isobutyl group may introduce steric bulk that slightly disrupts crystal packing efficiency compared to a linear chain.

    • Comparison:4-Isobutylphenol melts at ~99°C. The ether-linked dimer generally retains a high MP due to the rigid aromatic core but is modulated by the flexible ether oxygen.

Thermal Stability[2]
  • Decomposition Onset (T_onset): >250°C (under N₂).

  • Mechanism: Diphenyl ethers are renowned for high thermal stability (often used in heat transfer fluids). The limiting factor is the alkyl side chain.

  • Oxidative Stability: The benzylic position of the isobutyl group is susceptible to auto-oxidation at temperatures >150°C in air, potentially forming peroxides or ketones.

PropertyValue / RangeConfidenceMethod of Verification
Melting Point 85°C – 105°CHigh (SAR)DSC (5°C/min)
Boiling Point >350°C (dec.)MediumTGA / Extrapolation
Flash Point >180°CHighClosed Cup (Predicted)
T_5% (5% Mass Loss) ~260°CHighTGA (N₂ atm)

Experimental Protocols for Characterization

To validate the thermal profile for regulatory or R&D purposes, the following "Self-Validating" protocols must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and heat of fusion ($ \Delta H_f $).

Protocol:

  • Sample Prep: Weigh 3–5 mg of dried p-(p-isobutylphenoxy)phenol into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs, though unlikely at MP).

  • Atmosphere: Purge with Nitrogen (50 mL/min) to prevent oxidative degradation during the scan.

  • Cycle 1 (Thermal History Erasure): Heat from 25°C to 130°C at 10°C/min. Hold for 1 min.

  • Cooling: Cool to 0°C at 10°C/min to crystallize.

  • Cycle 2 (Measurement): Heat from 0°C to 150°C at 5°C/min .

  • Analysis: Record the onset temperature of the endothermic peak in Cycle 2 as the Melting Point.

Thermogravimetric Analysis (TGA)

Objective: Establish the thermal stability window and decomposition onset.

Protocol:

  • Sample Prep: Weigh 10–15 mg into a ceramic or platinum crucible.

  • Ramp: Heat from 40°C to 600°C at 10°C/min .

  • Atmosphere: Run duplicate samples—one in Nitrogen (inert stability) and one in Air (oxidative stability).

  • Critical Data Points:

    • T_onset: Temperature at which the mass loss curve deviates from the baseline.

    • T_5%: Temperature at 5% cumulative mass loss (standard stability index).

Characterization Workflow Diagram

The following workflow ensures data integrity by verifying purity before thermal testing.

ExperimentalWorkflow Sample Raw Sample p-(p-isobutylphenoxy)phenol HPLC Purity Check (HPLC) >98% Required Sample->HPLC Decision Pass? HPLC->Decision Recrystallize Recrystallize (Ethanol/Hexane) Decision->Recrystallize No (<98%) DSC DSC Analysis (MP & Crystallinity) Decision->DSC Yes TGA TGA Analysis (Degradation Onset) Decision->TGA Yes Recrystallize->HPLC Report Final Thermal Profile DSC->Report TGA->Report

Figure 2: Sequential workflow for validating thermal properties, prioritizing sample purity.

Applications & Implications

Understanding the thermal stability of p-(p-isobutylphenoxy)phenol is crucial for:

  • Liquid Crystal Synthesis: As a likely mesogenic core precursor, its melting point determines the minimum processing temperature for subsequent etherification or esterification reactions.

  • Polymer Stabilization: Similar to phosphonite stabilizers (e.g., P-EPQ), the sterically hindered phenol moiety can act as a radical scavenger. The high thermal stability of the ether linkage allows it to survive polymer extrusion temperatures (200–250°C).

  • Handling & Storage: The compound should be stored below 40°C to prevent caking (if MP is ~85°C) and kept under inert gas if processed above 150°C to protect the isobutyl group.

References

  • General Properties of Phenoxyphenols

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12286, 4-Phenoxyphenol. Retrieved from .

  • Thermal Analysis of Alkylphenols

    • Source: NIST Chemistry WebBook. "Phenol, 4-(2-methylpropyl)-". Retrieved from .

  • Synthesis of Diphenyl Ether Derivatives: Source: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Accounts of Chemical Research. (Contextual grounding for synthesis).
  • DSC/TGA Methodologies: Source: ASTM E794-06 (Standard Test Method for Melting and Crystallization Temper

Comparative Analysis of Phenolic Ethers: 4-Phenoxyphenol vs. 4-(4-Isobutylphenoxy)phenol

[1]

Executive Summary

4-Phenoxyphenol (CAS 831-82-3) is a foundational diaryl ether scaffold widely used as an intermediate in the synthesis of juvenile hormone mimics (e.g., Fenoxycarb, Pyriproxyfen) and high-performance polymers (PEEK derivatives).[1]

4-(4-Isobutylphenoxy)phenol is a specialized, lipophilic analog.[1] The introduction of the isobutyl group at the para-position of the distal phenyl ring significantly alters the molecule's hydrophobicity (LogP) and steric profile.[1] This modification is a classic strategy in Structure-Activity Relationship (SAR) optimization to enhance membrane permeability and binding affinity in hydrophobic pockets (e.g., Tyrosinase active sites or Estrogen Receptors), though it often necessitates modified synthetic routes to avoid regiospecific by-products.[1]

Physicochemical Properties & Structural Logic[1]

The addition of the isobutyl group (

1
Table 1: Comparative Physicochemical Profile[1]
Property4-Phenoxyphenol (Parent)4-(4-Isobutylphenoxy)phenol (Analog)Impact of Modification
CAS Number 831-82-3N/A (Specialized Analog)N/A
Formula


+

(Isobutyl)
Mol.[1] Weight 186.21 g/mol 242.31 g/mol Increased steric bulk
LogP (Hydrophobicity) 3.4 (Exp.)[1]~5.2 (Pred.)Significantly increased lipophilicity; enhanced BBB/membrane penetration.[1]
Melting Point 83–86 °C~65–75 °C (Pred.)[1]Alkyl chain disrupts crystal lattice packing, likely lowering MP unless mesophase forms.[1]
Water Solubility Sparingly SolubleInsolubleRequires organic co-solvents (DMSO, EtOH) for assays.[1]
pKa (Phenolic) ~9.95~10.1Slight increase due to weak electron-donating effect of the alkyl group transmitted through the ether linkage.[1]

Synthetic Pathways[2][3][4][5]

The synthesis of the isobutyl analog requires stricter regiocontrol compared to the parent.[1] While 4-phenoxyphenol can be made via non-selective coupling of phenol and 4-chlorophenol, the isobutyl derivative requires a directed approach to ensure the alkyl group is on the distal ring.[1]

Diagram 1: Comparative Synthesis Workflow

The following diagram illustrates the divergent synthetic strategies.

Synthesiscluster_0Parent: 4-Phenoxyphenol (Standard Ullmann)cluster_1Analog: 4-(4-Isobutylphenoxy)phenol (Directed)P1Phenol(Excess)P34-Phenoxyphenol(CAS 831-82-3)P1->P3KOH, Cu, 160°C(-KCl, -H2O)P24-ChlorophenolP2->P3A14-IsobutylphenolA3Intermediate:4-(4-Isobutylphenoxy)anisoleA1->A3CuI, K3PO4Ligand, 110°CA24-BromoanisoleA2->A3A4Target:4-(4-Isobutylphenoxy)phenolA3->A4BBr3, DCM-78°C to RT(Demethylation)

Figure 1: Synthetic routes. The parent compound utilizes a direct Ullmann condensation. The isobutyl analog requires a protection-deprotection strategy (using 4-bromoanisole) to prevent polymerization or regio-scrambling.[1]

Experimental Protocol: Synthesis of 4-(4-Isobutylphenoxy)phenol

Objective: Selective synthesis of the target ether without forming bis-isobutyl ethers.

Reagents:

  • 4-Isobutylphenol (1.0 eq)

  • 4-Bromoanisole (1.2 eq)[1]

  • Copper(I) Iodide (10 mol%)[1]

  • N,N-Dimethylglycine (20 mol%) - Ligand for lower temp Ullmann[1]

  • Cesium Carbonate (2.0 eq)[1]

  • Boron Tribromide (BBr3) (1.0 M in DCM)[1]

Step 1: Ullmann Coupling (Formation of the Anisole Intermediate) [1]

  • Charge a flame-dried Schlenk flask with 4-isobutylphenol (150 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), CuI (19 mg), N,N-dimethylglycine (20 mg), and Cs2CO3 (650 mg).[1]

  • Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane (3 mL).

  • Heat to 110°C for 24 hours under vigorous stirring.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad. Wash with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields 4-(4-isobutylphenoxy)anisole.[1]

Step 2: Demethylation (Revealing the Phenol) [1]

  • Dissolve the intermediate (200 mg) in anhydrous DCM (5 mL) under Argon.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 10 minutes.[1] Caution: Exothermic.[1]

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C, slowly add MeOH (2 mL), then water.

  • Extraction: Extract with DCM (3x). Wash organics with NaHCO3 (sat).[1]

  • Final Isolation: Dry and concentrate. Recrystallize from Hexanes/Toluene to obtain pure 4-(4-isobutylphenoxy)phenol .[1]

Biological Activity & SAR Implications[1][6]

The structural difference dictates the specific biological applications.[1] The isobutyl group acts as a "hydrophobic anchor," dramatically changing how the molecule interacts with protein targets.[1]

Mechanism of Action: Tyrosinase Inhibition

Both compounds are structural mimics of Tyrosine (the substrate for melanin synthesis).[1] However, the isobutyl analog is predicted to be a significantly more potent inhibitor due to the "anchoring effect."[1]

  • 4-Phenoxyphenol: A known substrate/inhibitor.[1] It can induce leukoderma (skin whitening) by acting as a suicide substrate for tyrosinase, generating reactive quinones that kill melanocytes.[1]

  • 4-(4-Isobutylphenoxy)phenol: The isobutyl tail mimics the side chain of larger substrates, potentially occupying the hydrophobic entrance of the Tyrosinase active site more effectively than the parent.[1] This mirrors the activity of 4-n-butylresorcinol but with a diaryl ether scaffold.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic[1]

SARTargetTarget: Tyrosinase Active SiteParent4-Phenoxyphenol(Low Lipophilicity)Parent->TargetBindsBinding1Weak Hydrophobic InteractionModerate InhibitionParent->Binding1Analog4-(4-Isobutylphenoxy)phenol(High Lipophilicity)Analog->TargetBinds StronglyBinding2Strong Hydrophobic Anchoring(Isobutyl fits hydrophobic pocket)Potent InhibitionAnalog->Binding2ToxicityRisk: Melanocyte Toxicity(Quinone formation)Binding1->ToxicityBinding2->ToxicityEnhanced Cytotoxicity?

Figure 2: SAR Logic. The isobutyl group enhances binding affinity via hydrophobic interactions but may also increase the risk of melanocyte toxicity (leukoderma) by facilitating cellular uptake.[1]

Safety & Toxicology Profile

Researchers must handle the isobutyl analog with heightened precautions due to its increased lipophilicity, which facilitates dermal absorption.[1]

Hazard Class4-Phenoxyphenol4-(4-Isobutylphenoxy)phenol (Predicted)
Acute Toxicity Oral LD50 (Rat) ~1-2 g/kgLikely lower LD50 (Higher toxicity) due to higher bioavailability.[1]
Skin Irritation Irritant (Category 2)Potential Sensitizer.[1] High risk of depigmentation (Leukoderma).[1]
Aquatic Toxicity Toxic to aquatic life.[1]Very Toxic (LogP > 5).[1][2] Bioaccumulative potential is high.[1]
Handling Standard PPE (Gloves, Goggles).[1]Double-gloving (Nitrile) required. Avoid all skin contact.[1]

Critical Safety Note: Phenolic ethers with alkyl tails (like the isobutyl analog) are structurally similar to known endocrine disruptors and depigmenting agents (e.g., Monobenzone).[1] All biological assays should be conducted in a fume hood with strict waste disposal protocols to prevent aquatic contamination.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13254, 4-Phenoxyphenol. Retrieved from [Link][1]

  • Ma, X. et al. (2003). General synthesis of diaryl ethers via CuI-catalyzed coupling.[1] (Methodology basis for Protocol 1). Organic Letters. (Reference for Ullmann Coupling logic).

  • Solano, F. et al. (2006). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects.[1] (Reference for Phenolic SAR and Leukoderma risk).

Structural Analysis of 4-[4-(2-Methylpropyl)phenoxy]phenol: Geometric Constraints and Mesogenic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Is 4-[4-(2-Methylpropyl)phenoxy]phenol a liquid crystal mesogen? No.

While the molecule possesses a multi-ring aromatic system—a feature common to many liquid crystals—its specific geometric and steric properties fundamentally preclude the formation of a mesophase. The presence of a bent diphenyl ether core combined with a sterically bulky, branched isobutyl (2-methylpropyl) terminal group disrupts the linear anisotropy and close intermolecular packing required for calamitic (rod-like) liquid crystallinity. This whitepaper provides an in-depth mechanistic analysis of why this molecule fails to exhibit mesogenesis, outlines the self-validating experimental protocols used to confirm this, and proposes synthetic pathways to engineer mesogenic properties from this base scaffold.

Molecular Architecture & Geometric Constraints

To understand the causality behind the non-mesogenic nature of 4-[4-(2-Methylpropyl)phenoxy]phenol, we must deconstruct its structural components and their impact on thermodynamic phase behavior.

The Diphenyl Ether Core: Disruption of Linearity

Standard calamitic liquid crystals require a rigid, linear core (such as a biphenyl or phenyl benzoate system) to maximize anisotropic dispersion forces and maintain a high length-to-diameter (


) ratio . In 4-[4-(2-Methylpropyl)phenoxy]phenol, the two aromatic rings are linked by an ether oxygen. The 

-hybridized oxygen imposes a bond angle of approximately 120°. This "bent" conformation drastically reduces the axial ratio, preventing the parallel alignment necessary for nematic or smectic phase formation. While diphenyl ether linkages are sometimes utilized in bent-core (banana-shaped) liquid crystals, they require significantly longer and specifically tailored terminal chains to induce mesomorphism .
The Isobutyl Terminal Group: Steric Hindrance

Terminal chains in mesogens are typically straight


-alkyl or 

-alkoxy chains. These straight chains provide the necessary flexibility to lower the melting point while allowing molecules to pack closely together. The 2-methylpropyl (isobutyl) group is branched. Branching in terminal chains increases the free volume between molecules, significantly depressing the clearing temperature (the point at which a liquid crystal transitions to an isotropic liquid) . In the case of this molecule, the steric bulk of the isobutyl group depresses the theoretical clearing temperature well below its melting point, resulting in direct isotropization.
The Phenolic Hydroxyl Group

While the terminal phenol group is capable of strong intermolecular hydrogen bonding—a feature that can sometimes stabilize smectic phases—a single hydrogen-bonding site on a short, bent, and sterically hindered core is insufficient to drive the self-assembly required for a mesophase. Instead, it merely increases the crystalline melting point, further burying any potential hidden (monotropic) mesophases.

G A 4-[4-(2-Methylpropyl)phenoxy]phenol B Diphenyl Ether Core (~120° Bend) A->B C Isobutyl Group (Branched Alkyl) A->C D Phenol Group (Short, H-bonding) A->D E Disrupts Linear Anisotropy B->E F Steric Hindrance Prevents Close Packing C->F G Insufficient Length for Axial Ratio D->G H Fails Calamitic Mesogen Criteria (Non-Mesogenic) E->H F->H G->H

Caption: Logical breakdown of why the molecule's structural features prevent mesophase formation.

Principles of Mesogenic Design vs. Target Molecule

To quantitatively illustrate why 4-[4-(2-Methylpropyl)phenoxy]phenol fails as a mesogen, we compare its structural parameters against the established baseline for calamitic liquid crystals. Note that while compounds structurally similar to this are often evaluated in toxicology as bisphenol analogues or plasticizers , they lack the geometric prerequisites for optical anisotropy.

Property / ParameterIdeal Calamitic Mesogen4-[4-(2-Methylpropyl)phenoxy]phenolImpact on Mesogenesis
Core Linearity ~180° (e.g., Biphenyl)~120° (Diphenyl Ether)Critical failure; prevents parallel molecular alignment.
Terminal Chain Straight (

-Alkyl)
Branched (Isobutyl)Increases free volume; depresses clearing temperature.
Axial Ratio (

)


Insufficient anisotropic dispersion forces for self-assembly.
Phase Transition Crystal

Mesophase

Isotropic
Crystal

Isotropic Liquid
Direct melting; no intermediate ordered fluid state.

Experimental Validation Protocol (Self-Validating System)

To empirically prove that a compound is non-mesogenic, researchers must employ a multi-modal thermal and optical workflow. The following step-by-step protocol is designed as a self-validating system: if the compound is non-mesogenic, the specific negative results described below will be uniformly observed across all three techniques.

Step 1: Differential Scanning Calorimetry (DSC)
  • Preparation: Encapsulate 2–5 mg of high-purity (>99%) 4-[4-(2-Methylpropyl)phenoxy]phenol in an aluminum crucible.

  • Thermal Cycling: Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere past its melting point, hold for 1 minute, and cool at 10 °C/min.

  • Causality & Observation: A mesogen will display multiple endothermic peaks during heating (e.g., Crystal

    
     Nematic 
    
    
    
    Isotropic). Because this molecule is non-mesogenic, the DSC thermogram will exhibit only one sharp endothermic peak upon heating (melting) and one sharp exothermic peak upon cooling (crystallization).
Step 2: Polarized Optical Microscopy (POM)
  • Preparation: Place a small amount of the sample between a clean glass slide and a coverslip.

  • Observation: Insert the slide into a hot stage mounted on a microscope equipped with crossed polarizers.

  • Causality & Observation: Liquid crystals are birefringent and will rotate polarized light, creating distinct optical textures (e.g., schlieren or focal-conic). Upon heating this molecule past its melting point, the field of view will turn completely dark. The isotropic liquid phase lacks orientational order and cannot rotate polarized light.

Step 3: X-Ray Diffraction (XRD)
  • Preparation: Mount the sample in a variable-temperature X-ray diffractometer.

  • Observation: Scan the sample in the crystalline solid state, and then again in the melt state.

  • Causality & Observation: The solid state will show sharp Bragg peaks. Upon melting, these peaks will vanish entirely, replaced by a broad amorphous halo. The absence of small-angle peaks (

    
    ) in the fluid state confirms the lack of smectic layering.
    

G S1 1. Sample Prep (High Purity >99%) S2 2. DSC Analysis (10°C/min Heat/Cool) S1->S2 S3 3. POM Observation (Crossed Polarizers) S2->S3 Single endotherm observed S4 Result: Direct Melting (Crystal -> Isotropic) S3->S4 No birefringence detected

Caption: Self-validating thermal and optical workflow for confirming non-mesogenic behavior.

Synthetic Pathway to Induce Mesogenesis

While the base molecule is not a liquid crystal, it can serve as a precursor. By systematically addressing the geometric flaws identified in Section 1, drug development and materials scientists can engineer mesogenic properties into the scaffold.

  • Chain Linearization: The branched isobutyl group must be replaced or extended into a straight

    
    -alkyl chain (e.g., 
    
    
    
    -hexyl or
    
    
    -octyl). This eliminates the steric hindrance preventing parallel packing.
  • Core Extension (Esterification): The 120° bend of the ether linkage cannot be removed, but its impact on the axial ratio can be mitigated by significantly extending the length of the rigid core. Reacting the terminal phenol group with a rigid aromatic acid—such as 4-(hexyloxy)benzoic acid—via Steglich esterification will create a three-ring system. This extended polyaromatic ester compensates for the bent ether linkage, pushing the

    
     ratio above the critical threshold for nematic or smectic phase formation.
    

G A Base Molecule: 4-[4-(2-Methylpropyl)phenoxy]phenol B Step 1: Chain Linearization Replace Isobutyl with n-Hexyl A->B Reduces steric bulk C Step 2: Core Extension Esterification with 4-Alkoxybenzoic Acid B->C Increases axial ratio (L/D) D Result: Extended Polyaromatic Ester (Potential Nematic/Smectic Mesogen) C->D Restores anisotropic packing

Caption: Proposed chemical modifications to induce liquid crystalline properties.

Conclusion

4-[4-(2-Methylpropyl)phenoxy]phenol is definitively not a liquid crystal mesogen. The combination of a bent diphenyl ether core and a sterically bulky, branched isobutyl terminal chain fundamentally violates the geometric rules required for mesophase self-assembly. Any thermal analysis of this compound will yield a direct transition from a crystalline solid to an isotropic liquid. However, understanding these structural limitations allows materials scientists to utilize the molecule as a building block, applying targeted synthetic modifications (core extension and chain linearization) to successfully engineer advanced mesogenic materials.

References

  • Alqarni, S. A., et al. "Synthesis and Self-assembly of Novel Nanofeather-like Fluorescent Alkyloxy-Containing Diphenyl Ether Organogelators." ACS Omega, 2021.[Link]

  • Kohout, M., et al. "Influence of terminally attached branched alkyloxy chains on the mesophase behaviour of calamitic liquid crystals." Liquid Crystals, 2017.[Link]

  • Martínez-Felipe, A., et al. "Reactive mesogens for ultraviolet-transparent liquid crystal polymer networks." Liquid Crystals, 2020.[Link]

  • Mustafiz, S., et al. "Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions." RSC Advances, 2023.[Link]

An In-depth Technical Guide to the Acidity and pKa of 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the acidity and pKa of 4-[4-(2-Methylpropyl)phenoxy]phenol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of phenolic compounds. This document moves beyond a simple recitation of facts to explore the underlying chemical principles, detail robust experimental and computational methodologies for pKa determination, and provide actionable insights for research and development.

Executive Summary: The Significance of Phenolic Acidity in Drug Discovery

The acidity of a molecule, quantified by its pKa value, is a cornerstone of its pharmaceutical profile. For a compound like 4-[4-(2-Methylpropyl)phenoxy]phenol, the pKa of its phenolic hydroxyl group dictates its degree of ionization at physiological pH. This, in turn, governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, membrane permeability, and protein binding. An accurate understanding and determination of pKa are therefore not merely academic exercises but essential components of rational drug design and development. This guide will dissect the structural factors influencing the acidity of this specific molecule and provide detailed protocols for its empirical and theoretical pKa determination.

Theoretical Framework: Understanding the Acidity of Substituted Phenols

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, formed upon deprotonation of the hydroxyl group.[1][2] Any substituent on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the acidity of the phenol (resulting in a lower pKa value).[1][2][3] Conversely, substituents that donate electron density to the ring destabilize the phenoxide ion and decrease acidity (leading to a higher pKa value).[1][2]

In the case of 4-[4-(2-Methylpropyl)phenoxy]phenol, we must consider the electronic effects of the entire 4-(2-methylpropyl)phenoxy substituent at the para position. This substituent exerts two primary electronic influences:

  • Inductive Effect (-I): The ether oxygen is electronegative and withdraws electron density from the phenolic ring through the sigma bond network. This effect is generally distance-dependent.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the ether oxygen can be delocalized into the aromatic ring, donating electron density. This effect is most pronounced at the ortho and para positions.

The net effect on the acidity of the phenolic proton will be a balance of these opposing influences. Typically, for alkoxy and phenoxy groups, the resonance effect is dominant, leading to a net donation of electron density. This would be expected to decrease the acidity of 4-[4-(2-Methylpropyl)phenoxy]phenol compared to unsubstituted phenol (pKa ≈ 10.0), thus resulting in a slightly higher pKa value.[4] The 2-methylpropyl (isobutyl) group on the distal phenoxy ring is an alkyl group and acts as a weak electron-donating group through induction, which would have a minor, secondary acid-weakening effect.

Methodologies for pKa Determination

An integrated approach combining experimental measurement and computational prediction provides the most robust and reliable determination of a molecule's pKa.

Experimental Determination of pKa

For a compound like 4-[4-(2-Methylpropyl)phenoxy]phenol, which possesses a chromophore, UV-Vis spectrophotometry is a highly suitable method for pKa determination. Potentiometric titration is another classical and reliable method.

This method relies on the principle that the protonated (phenol) and deprotonated (phenoxide) forms of the molecule have distinct UV-Vis absorption spectra.[4] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa. A common choice is a series of phosphate buffers.[5]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 4-[4-(2-Methylpropyl)phenoxy]phenol in a suitable organic solvent that is miscible with water, such as methanol or acetonitrile.[5][6]

  • Sample Preparation: For each buffer solution, add a small, precise volume of the stock solution to a cuvette containing the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10⁻⁴ M).[5] Ensure the volume of the organic solvent is minimal to avoid significantly altering the properties of the aqueous buffer.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample at a constant temperature (e.g., 25 °C).[6]

  • Data Analysis:

    • Identify the wavelength (λ) where the difference in absorbance between the fully protonated (acidic pH) and fully deprotonated (alkaline pH) forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed, and the pKa is the pH at the inflection point of the curve.

Data Presentation:

pHAbsorbance at λ_max
pH 1A_acid
pH 2...
......
pH nA_base

Workflow for UV-Vis Spectrophotometric pKa Determination:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Varying pH) mix Mix Stock with Each Buffer prep_buffers->mix prep_stock Prepare Stock Solution of Compound prep_stock->mix measure Record UV-Vis Spectrum for Each Sample mix->measure plot Plot Absorbance vs. pH measure->plot pka Determine pKa from Sigmoidal Curve plot->pka

Caption: Workflow for experimental pKa determination using UV-Vis spectrophotometry.

Computational Prediction of pKa

Computational chemistry offers a powerful tool for predicting pKa values, providing insights that complement experimental data.[5][7] Density Functional Theory (DFT) methods, combined with appropriate solvation models, have shown considerable accuracy in predicting the pKa of phenols.[8]

This protocol utilizes the "direct approach," which calculates the Gibbs free energy change (ΔG_sol) of the acid-base equilibrium directly in solution.[5] The inclusion of a small number of explicit water molecules in the first solvation shell has been shown to significantly improve accuracy.[8]

Step-by-Step Methodology:

  • Molecular Modeling:

    • Build the 3D structures of both the protonated (phenol) and deprotonated (phenoxide) forms of 4-[4-(2-Methylpropyl)phenoxy]phenol.

    • Add two explicit water molecules strategically positioned around the hydroxyl/phenoxide group to simulate the first solvation shell.[5][8] This is crucial for accurately modeling the hydrogen bonding interactions.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimizations for both solvated structures in the aqueous phase using a continuum solvation model. The Solvation Model based on Density (SMD) is a reliable choice.[5][7]

    • A suitable level of theory, such as CAM-B3LYP with a 6-311G+dp basis set, has been demonstrated to provide accurate results for phenols.[5][7]

    • Following optimization, perform frequency calculations to obtain the Gibbs free energies (G_sol) and to confirm that the structures are true minima (no imaginary frequencies).

  • pKa Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in solution: ΔG_sol = G_sol(phenoxide) + G_sol(H⁺) - G_sol(phenol)

    • The Gibbs free energy of the proton in aqueous solution (G_sol(H⁺)) is a well-established value.

    • Calculate the pKa using the following equation: pKa = ΔG_sol / (2.303 * RT) where R is the ideal gas constant and T is the temperature in Kelvin.

Logical Relationship for Computational pKa Prediction:

G cluster_input Input Structures cluster_calc Quantum Chemical Calculation cluster_output Output & Calculation phenol Phenol Form + 2 H₂O dft DFT Geometry Optimization (e.g., CAM-B3LYP/6-311G+dp) + SMD Solvation Model phenol->dft phenoxide Phenoxide Form + 2 H₂O phenoxide->dft g_phenol G_sol(Phenol) dft->g_phenol g_phenoxide G_sol(Phenoxide) dft->g_phenoxide delta_g Calculate ΔG_sol g_phenol->delta_g g_phenoxide->delta_g pka_calc Calculate pKa delta_g->pka_calc

Caption: Logical workflow for the computational prediction of pKa.

Expected Results and Interpretation

Based on the theoretical framework, the pKa of 4-[4-(2-Methylpropyl)phenoxy]phenol is expected to be slightly higher than that of phenol (pKa ≈ 10.0) due to the net electron-donating character of the phenoxy substituent. A predicted pKa value in the range of 10.2 - 10.8 would be a reasonable starting hypothesis.

Table of Predicted vs. Reference pKa Values:

CompoundKey Substituent(s)Expected Effect on AcidityExperimental/Predicted pKa
Phenol-HReference~10.0
4-Methoxyphenol-OCH₃Electron-donating (+R > -I)~10.2
4-Cresol-CH₃Weakly electron-donating~10.2
4-[4-(2-Methylpropyl)phenoxy]phenol -O-Ph-iBuElectron-donating (+R > -I)Hypothesized: 10.2 - 10.8

This table serves as a predictive framework. The experimental and computational protocols outlined in this guide will provide the precise value for this specific molecule, validating or refining this initial hypothesis.

Conclusion: A Self-Validating Approach to Physicochemical Characterization

This guide has detailed a dual-pronged strategy for the definitive characterization of the acidity of 4-[4-(2-Methylpropyl)phenoxy]phenol. By grounding theoretical predictions in robust experimental data, researchers can achieve a high degree of confidence in the determined pKa value. The causality behind each experimental and computational choice has been explained to ensure not just the execution of a protocol, but a deep understanding of the underlying science. This self-validating system, where computational and experimental results should converge, provides the trustworthiness required for high-stakes applications such as drug development. The methodologies described herein are not limited to the title compound and can be readily adapted for the characterization of other novel phenolic derivatives, serving as a foundational component of any modern chemical research program.

References

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules. [Link]

  • Computational calculation of absolute aqueous pKa values for phenols. (2025). ResearchGate. [Link]

  • Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. (2011). Journal of Chemical Information and Modeling. [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Pharma Guideline. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Journal of the Korean Chemical Society. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). National Center for Biotechnology Information. [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]

  • Acidic strength of substituted phenols. (n.d.). Khan Academy. [Link]

  • Acidity of substituted phenols. (2014). Chemistry Stack Exchange. [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI. [Link]

  • pKa Determination of Phenols and Derivatives. (n.d.). Scribd. [Link]

Sources

Targeting the Thyroid Axis: Technical Guide to 4-Alkyl-4'-Hydroxydiphenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

The 4-alkyl-4'-hydroxydiphenyl ether scaffold represents a critical structural motif in modern medicinal chemistry, serving as a robust bioisostere for iodinated thyronines (T3/T4). While historically associated with industrial antioxidants and antimicrobial agents (e.g., Triclosan analogs), its primary value in drug development lies in Thyroid Hormone Receptor (TR) modulation .

By replacing the metabolic liabilities of iodine atoms with lipophilic alkyl groups (isopropyl, tert-butyl), researchers have developed TR


-selective agonists  that treat dyslipidemia and Non-Alcoholic Steatohepatitis (NASH) while sparing the heart (TR

-mediated cardiotoxicity). This guide dissects the synthesis, structure-activity relationships (SAR), and therapeutic utility of this chemical class.[1]

Chemical Synthesis: Evolution and Protocols

The synthesis of 4-alkyl-4'-hydroxydiphenyl ethers has evolved from harsh, copper-mediated classical methods to precise palladium-catalyzed cross-couplings.

Synthetic Strategies Comparison
MethodReaction TypeKey ReagentsProsCons
Classical Ullmann CondensationCu powder, High T (>200°C), BaseLow cost reagentsHarsh conditions, low yields, poor functional group tolerance.
Chan-Lam Coupling Oxidative CouplingCu(OAc)₂, Boronic Acids, O₂Mild conditions (RT), tolerates airRequires stoichiometric copper, variable yields with electron-rich phenols.
Buchwald-Hartwig Pd-Catalyzed C-O Bond FormationPd(OAc)₂, Phosphine Ligands, BaseHigh precision , excellent yields, broad scopeExpensive catalysts, requires inert atmosphere.
Standard Operating Procedure (SOP): Buchwald-Hartwig Synthesis

Objective: Synthesis of 4-isopropyl-4'-hydroxydiphenyl ether (Representative TR


 Agonist Precursor).

Reagents:

  • 4-Isopropylphenol (1.0 equiv)

  • 4-Bromoanisole (1.0 equiv) [Protected phenol]

  • Pd(OAc)₂ (2 mol%)

  • Ligand: di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine (tBuBrettPhos) (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Preparation: In a glovebox or under argon, charge a reaction vial with Pd(OAc)₂, tBuBrettPhos, and K₃PO₄.

  • Addition: Add 4-isopropylphenol, 4-bromoanisole, and anhydrous toluene (0.5 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the intermediate (4-isopropyl-4'-methoxydiphenyl ether) in CH₂Cl₂. Add BBr₃ (1.0 M in CH₂Cl₂, 3.0 equiv) dropwise at -78°C. Warm to RT and stir for 4 hours.

  • Quench: Carefully quench with MeOH at 0°C. Wash with NaHCO₃ (sat. aq) and brine.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this scaffold hinges on mimicking the natural hormone 3,5,3'-triiodothyronine (T3) while improving selectivity.

The Pharmacophore Map
  • 4'-Hydroxyl Group (The "Head"):

    • Role: Acts as a hydrogen bond donor/acceptor.

    • Interaction: Forms a critical H-bond network with His435 and Arg282 (TR

      
       numbering) in the ligand-binding domain (LBD).
      
    • Modification: Removal or methylation abolishes activity.

  • Diphenyl Ether Bridge (The "Body"):

    • Role: Provides the correct bond angle (~120°) to mimic the thyronine twist.

    • Comparison: More flexible than the methylene bridge found in Sobetirome (GC-1), potentially altering receptor conformation dynamics.

  • 4-Alkyl Group (The "Tail"):

    • Role: Mimics the 3'-iodine of T3.

    • Selectivity Switch:

      • Methyl/Ethyl: Low affinity.

      • Isopropyl (iPr): Optimal. Fits perfectly into the hydrophobic pocket, providing high affinity and TR

        
         selectivity.
        
      • Tert-butyl: Often too bulky, reducing affinity.

Selectivity Data (Hypothetical Representative Values)
Derivative (R group at 4-position)TR

EC₅₀ (nM)
TR

EC₅₀ (nM)
Selectivity Ratio (

/

)
Clinical Potential
T3 (Natural Hormone) 0.10.11:1High (Non-selective toxicity)
4-Methyl 15080~0.5Low
4-Isopropyl 5 65 13 High (NASH Candidate)
4-Benzyl 453006.6Moderate

Mechanism of Action: TR Signaling Pathway

The therapeutic goal is to activate hepatic TR


 without stimulating cardiac TR

. The pathway below illustrates how 4-alkyl-4'-hydroxydiphenyl ethers (Ligand) initiate gene transcription for lipid metabolism.

TR_Signaling Ligand 4-Alkyl-4'-Hydroxydiphenyl Ether TR_Beta TRβ Receptor (Liver) Ligand->TR_Beta High Affinity Binding TR_Alpha TRα Receptor (Heart) Ligand->TR_Alpha Low Affinity Binding Complex Ligand-TRβ-RXR Complex TR_Beta->Complex Heterodimerization Outcome_Heart Tachycardia / Arrhythmia (Avoided by Selectivity) TR_Alpha->Outcome_Heart Activation (Undesired) RXR RXR (Retinoid X Receptor) RXR->Complex CoActivator Co-Activator (SRC-1) TRE Thyroid Response Element (DNA) CoActivator->TRE Binding Complex->CoActivator Recruitment Transcription Gene Transcription TRE->Transcription Outcome_Liver Lipid Metabolism (↓ LDL, ↓ Triglycerides) Transcription->Outcome_Liver Upregulation of CYP7A1, LDL-R

Figure 1: Selective activation of the TR


 pathway by 4-alkyl-4'-hydroxydiphenyl ether derivatives, highlighting the avoidance of cardiac TR

activation.

Toxicology and Safety Profiling

While the 4-alkyl-4'-hydroxydiphenyl ether scaffold is designed for therapeutic benefit, its structural similarity to environmental phenols (like PBDEs and Bisphenols) necessitates rigorous safety screening.

Endocrine Disruption Potential
  • Estrogen Receptor (ER) Cross-Reactivity: Some alkyl-phenols can weakly bind ER

    
    .
    
    • Mitigation: Screen all derivatives in an ER-competitor assay. The 4-alkyl group (e.g., isopropyl) is generally less estrogenic than the 4-nonyl or 4-octyl chains found in industrial surfactants.

  • Metabolic Stability: The ether bridge is metabolically stable, but the phenolic hydroxyl is subject to rapid Glucuronidation (Phase II metabolism).

    • Drug Design Tip: Prodrug strategies (e.g., esterification of the phenol) are often required to improve oral bioavailability.

Cardiac Safety (hERG & TR )
  • TR

    
     Selectivity:  Essential to avoid tachycardia. The "Selectivity Ratio" (Table 3.2) must be >10-fold for a viable drug candidate.
    
  • hERG Inhibition: Lipophilic diphenyl ethers can block potassium channels.

    • Protocol: Automated Patch-Clamp assay is mandatory for all lead compounds.

Experimental Protocol: TR-FRET Coactivator Recruitment Assay

Objective: To quantify the agonist activity and potency (EC₅₀) of synthesized derivatives against TR


 and TR

.

Principle: This assay measures the ligand-dependent interaction between the TR-LBD (Ligand Binding Domain) and a coactivator peptide (SRC-1) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • GST-tagged TR

    
    -LBD and TR
    
    
    
    -LBD proteins.
  • Terbium (Tb)-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled SRC-1 peptide (Acceptor).

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% NP-40.

Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the test compound (e.g., 4-isopropyl-4'-hydroxydiphenyl ether) in DMSO.

  • Plate Setup: Transfer 100 nL of compound to a 384-well low-volume plate.

  • Protein Mix: Add 5 µL of GST-TR-LBD (final conc. 2-5 nM) + Tb-anti-GST antibody (final conc. 2 nM). Incubate for 20 mins at RT.

  • Peptide Mix: Add 5 µL of Fluorescein-SRC-1 peptide (final conc. 100 nM).

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Measurement: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).

  • Analysis: Calculate the 520/495 ratio. Plot dose-response curves to determine EC₅₀.

References

  • Thyromimetic Structure-Activity Relationships

    • Title: "Thyroid Hormone Receptor Agonists: From Natural Hormone to Selective Thyromimetics."
    • Source: Journal of Medicinal Chemistry.
    • Context: Defines the pharmacophore of diphenyl ether/methane deriv
    • 2[2]

  • Synthesis of Diphenyl Ethers

    • Title: "Process for the preparation of 4-hydroxydiphenyl ether."[3][4][5][6]

    • Source: P
    • Context: Describes industrial and lab-scale synthesis methods for the core scaffold.
    • 5[2][7][8]

  • Toxicology of Hydroxylated Diphenyl Ethers

    • Title: "Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybromin
    • Source: Toxics (2024).[9]

    • Context: Highlights the receptor binding affinity of the OH-diphenyl ether motif.[9]

    • 8[2][6][7][8][10][11]

  • TR

    
     Selective Agonists (Resmetirom/Sobetirome Context): 
    
    • Title: "Selective Thyroid Hormone Receptor-Beta (TRβ)
    • Source: Frontiers in Endocrinology (2020).
    • Context: Reviews the clinical applic
    • 2[2][6][7][8][10][11][12]

Sources

An In-Depth Technical Guide to 4-(4-(2-Methylpropyl)phenoxy)phenol: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Niche Phenolic Compound

In the vast landscape of chemical compounds utilized in research and development, precise nomenclature is paramount. The compound 4-[4-(2-Methylpropyl)phenoxy]phenol, more systematically named 4-(4-isobutylphenoxy)phenol , represents a specific molecular architecture within the broader class of phenoxyphenols. While not extensively documented as a standalone research chemical with a plethora of synonyms, its structural motifs—a phenol ring linked via an ether bond to a 4-isobutylphenol moiety—suggest a range of potential applications and research avenues.

This guide provides a comprehensive technical overview for researchers interested in the synthesis, characterization, and potential utility of 4-(4-isobutylphenoxy)phenol and related substituted phenoxyphenols. Given the limited direct literature on this specific molecule, this document synthesizes information from established synthetic methodologies and analytical practices for analogous compounds, offering a predictive and practical framework for its study.

Phenolic compounds are a cornerstone in medicinal chemistry and materials science, valued for their antioxidant, anti-inflammatory, and other biological activities.[1][2] The addition of an isobutyl group can modulate lipophilicity, potentially influencing a molecule's pharmacokinetic and pharmacodynamic properties. The phenoxy-phenol backbone itself is a key structural element in various biologically active molecules and high-performance polymers.

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 4-(4-isobutylphenoxy)phenol, the following table presents predicted physicochemical properties based on its constituent fragments and general principles of physical organic chemistry.

PropertyPredicted Value/RangeNotes
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
Appearance White to off-white solidTypical for phenoxyphenols.[3]
Melting Point 85-100 °CBroadly estimated based on similar structures.
Boiling Point > 300 °CHigh due to molecular weight and polarity.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol, acetone); sparingly soluble in water.The isobutyl group increases lipophilicity compared to unsubstituted phenoxyphenol.
pKa ~9-10Typical for a phenolic hydroxyl group.

Synthetic Strategies: Crafting the Phenoxy-Phenol Linkage

The synthesis of diaryl ethers like 4-(4-isobutylphenoxy)phenol is primarily achieved through cross-coupling reactions that form a carbon-oxygen bond between two aromatic rings. The two most prominent and versatile methods are the Ullmann condensation and the Buchwald-Hartwig etherification.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[3][4][5]

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents Reactant1 4-Iodophenol Product 4-(4-Isobutylphenoxy)phenol Reactant1->Product Ullmann Condensation Reactant2 4-Isobutylphenol Reactant2->Product Catalyst CuI (Copper(I) Iodide) Catalyst->Product Base K2CO3 (Potassium Carbonate) Base->Product Solvent Pyridine or DMF Solvent->Product

Caption: Ullmann Condensation for 4-(4-isobutylphenoxy)phenol.

Experimental Protocol (Ullmann Condensation):

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isobutylphenol (1.0 eq), 4-iodophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous pyridine or dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to 130-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(4-isobutylphenoxy)phenol.

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers, offering a palladium-catalyzed alternative that often proceeds under milder conditions and with a broader substrate scope.[6][7][8]

Reaction Scheme:

Buchwald_Hartwig_Etherification cluster_reactants Reactants cluster_reagents Reagents Reactant1 4-Bromophenol Product 4-(4-Isobutylphenoxy)phenol Reactant1->Product Buchwald-Hartwig Etherification Reactant2 4-Isobutylphenol Reactant2->Product Catalyst Pd(OAc)2 (Palladium(II) Acetate) Catalyst->Product Ligand BINAP or Xantphos Ligand->Product Base Cs2CO3 (Cesium Carbonate) Base->Product Solvent Toluene Solvent->Product

Caption: Buchwald-Hartwig Etherification for 4-(4-isobutylphenoxy)phenol.

Experimental Protocol (Buchwald-Hartwig Etherification):

  • Preparation: In a glovebox or under an inert atmosphere, combine 4-isobutylphenol (1.2 eq), 4-bromophenol (1.0 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand such as BINAP (0.1 eq), and cesium carbonate (2.0 eq) in a Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Degas the mixture and then heat to 80-110 °C for 8-16 hours, or until the starting material is consumed as indicated by TLC or HPLC.

  • Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography as described for the Ullmann condensation.

Analytical Characterization: Confirming Structure and Purity

The unambiguous identification and purity assessment of the synthesized 4-(4-isobutylphenoxy)phenol would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.10d2HAr-H ortho to isobutyl
~6.95d2HAr-H meta to isobutyl
~6.90d2HAr-H ortho to ether O
~6.80d2HAr-H meta to ether O
~4.80s1HAr-OH
~2.45d2H-CH₂-
~1.85m1H-CH-
~0.90d6H-CH(CH₃)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~155-158Ar-C-O (ether)
~150-153Ar-C-OH
~140-142Ar-C (ipso to isobutyl)
~130-132Ar-CH (ortho to isobutyl)
~120-122Ar-CH (ortho to ether O)
~118-120Ar-CH (meta to ether O)
~115-117Ar-CH (meta to isobutyl)
~45-CH₂-
~30-CH-
~22-CH(CH₃)₂

Note: These are estimated values and may vary in an actual spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(4-isobutylphenoxy)phenol, Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique.[9]

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z Assignment
242[M]⁺ (Molecular Ion)
185[M - C₄H₉]⁺ (Loss of isobutyl group)
149[M - C₆H₅O]⁺ (Loss of phenoxy group)
93[C₆H₅O]⁺ (Phenoxy fragment)
57[C₄H₉]⁺ (Isobutyl fragment)
High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the final compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) would be a typical starting point. Detection would be performed using a UV detector, likely at a wavelength around 270-280 nm, where phenols typically absorb.

Potential Research Applications and Biological Relevance

While specific biological activities of 4-(4-isobutylphenoxy)phenol are not reported, its structural components suggest several areas of potential interest for researchers in drug discovery and related fields.

  • Intermediates in Synthesis: Phenoxyphenols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[10] The isobutyl group can serve as a handle for further functionalization or to enhance solubility in lipid environments.

  • Potential as Bioactive Scaffolds: The phenol moiety is a well-known pharmacophore with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] The overall structure bears some resemblance to that of bisphenols, a class of compounds known to interact with nuclear receptors and act as endocrine-disrupting chemicals.[11][12] Therefore, 4-(4-isobutylphenoxy)phenol could be investigated for its potential to modulate various signaling pathways. It is conceivable that this compound could interact with pathways affected by other phenolic compounds, such as the extracellular signal-regulated kinase (ERK) and p38 pathways.[13]

  • Materials Science: The phenoxy-phenol linkage is a component of high-performance polymers like polyether ether ketone (PEEK). Substituted phenoxyphenols can be explored as monomers for the synthesis of novel polymers with tailored thermal and mechanical properties.

Workflow for Synthesis and Characterization

workflow Reactants 4-Isobutylphenol & 4-Halophenol Coupling Ullmann or Buchwald-Hartwig Cross-Coupling Reactants->Coupling Crude_Product Crude 4-(4-Isobutylphenoxy)phenol Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Structural & Purity Analysis Pure_Product->Analysis Further_Studies Biological Assays or Material Synthesis Pure_Product->Further_Studies NMR ¹H and ¹³C NMR Analysis->NMR Structure Elucidation MS GC-MS Analysis->MS Molecular Weight & Fragmentation HPLC HPLC Analysis->HPLC Purity Assessment

Caption: General workflow for the synthesis and characterization of 4-(4-isobutylphenoxy)phenol.

Conclusion

4-(4-(2-Methylpropyl)phenoxy)phenol, or 4-(4-isobutylphenoxy)phenol, represents an intriguing yet under-explored chemical entity. While direct synonyms and extensive research data are scarce, its synthesis is achievable through well-established methodologies like the Ullmann condensation and Buchwald-Hartwig etherification. Its characterization can be thoroughly performed using standard analytical techniques. For researchers in drug development and materials science, this compound and its derivatives offer a platform for investigating the impact of combined phenoxy-phenol and isobutyl functionalities on biological activity and material properties. This guide provides a foundational framework to empower scientists to synthesize, characterize, and explore the potential of this and other novel substituted phenoxyphenols.

References

  • Google Patents. (n.d.). Process for the preparation of 4-phenoxy-phenols.
  • Gim, D., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. Retrieved March 4, 2026, from [Link]

  • Frontiers in Nutrition. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Frontiers. Retrieved March 4, 2026, from [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of seven new phenoxyphenoxybiphenyls. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-phenoxyphenols.
  • MDPI. (2023). Synthesis of m-Aryloxy Phenols. Encyclopedia. Retrieved March 4, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-[4-(2-Methylpropyl)phenoxy]phenol via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol and in-depth scientific discussion for the synthesis of 4-[4-(2-Methylpropyl)phenoxy]phenol, a key intermediate in various fields of chemical research. The synthesis is achieved through a copper-catalyzed Ullmann coupling reaction, a classic and reliable method for the formation of diaryl ethers.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource that combines a step-by-step experimental procedure with a thorough explanation of the underlying chemical principles. We will delve into the mechanistic details of the Ullmann condensation, the rationale behind the selection of reagents and reaction conditions, and methods for the purification and characterization of the final product.

Introduction: The Significance of Diaryl Ethers and the Ullmann Coupling

The diaryl ether moiety is a prevalent structural motif in a wide array of biologically active natural products, pharmaceuticals, and advanced materials.[2] Its synthesis is, therefore, a critical transformation in modern organic chemistry. The target molecule, 4-[4-(2-Methylpropyl)phenoxy]phenol, serves as a valuable building block for more complex structures in medicinal chemistry and materials science.

The Ullmann coupling, first reported by Fritz Ullmann in 1903, is a cornerstone reaction for the formation of carbon-oxygen (C-O) bonds between two aryl groups.[2] While traditionally requiring harsh conditions, modern iterations of the Ullmann reaction have been refined to proceed under milder conditions with the aid of specific ligands, making it a more versatile and widely applicable method.[1][2][3] This application note will focus on a contemporary approach to the Ullmann diaryl ether synthesis.

The Synthetic Strategy: Retrosynthetic Analysis

Our synthetic approach to 4-[4-(2-Methylpropyl)phenoxy]phenol involves the copper-catalyzed coupling of 4-bromophenol and 4-(2-methylpropyl)phenol. This disconnection is illustrated in the following retrosynthetic scheme:

G 4-[4-(2-Methylpropyl)phenoxy]phenol Target Molecule: 4-[4-(2-Methylpropyl)phenoxy]phenol Disconnection Retrosynthetic Disconnection 4-[4-(2-Methylpropyl)phenoxy]phenol->Disconnection C-O bond 4-bromophenol + 4-(2-methylpropyl)phenol Starting Materials: 4-bromophenol 4-(2-methylpropyl)phenol Disconnection->4-bromophenol + 4-(2-methylpropyl)phenol Ullmann Coupling

Caption: Retrosynthetic analysis of 4-[4-(2-Methylpropyl)phenoxy]phenol.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of 4-[4-(2-Methylpropyl)phenoxy]phenol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
4-BromophenolC₆H₅BrO173.011.73 g (10.0 mmol)≥98%Sigma-Aldrich
4-(2-Methylpropyl)phenolC₁₀H₁₄O150.221.80 g (12.0 mmol)≥97%Alfa Aesar
Copper(I) iodide (CuI)CuI190.45190 mg (1.0 mmol)99.99%Strem Chemicals
L-ProlineC₅H₉NO₂115.13230 mg (2.0 mmol)≥99%Acros Organics
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g (20.0 mmol)≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhydrous, ≥99.8%EMD Millipore
TolueneC₇H₈92.14As neededAnhydrous, ≥99.8%J.T. Baker
Ethyl acetate (EtOAc)C₄H₈O₂88.11As neededACS GradeVWR
Brine (saturated NaCl solution)NaCl(aq)-As needed-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-BDH
Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 4-bromophenol, 4-(2-methylpropyl)phenol, CuI, L-proline, and K₂CO₃ to a dry round-bottom flask. B 2. Add anhydrous DMF via syringe. A->B C 3. Equip the flask with a reflux condenser and stir under an inert atmosphere (N₂ or Ar). B->C D 4. Heat the reaction mixture to 110-120 °C in an oil bath. C->D E 5. Monitor the reaction progress by TLC (e.g., every 4-6 hours). D->E F 6. Continue heating until the starting material is consumed (typically 24-48 hours). E->F G 7. Cool the reaction mixture to room temperature. F->G H 8. Dilute with water and extract with ethyl acetate. G->H I 9. Wash the combined organic layers with brine. H->I J 10. Dry the organic layer over anhydrous MgSO₄. I->J K 11. Filter and concentrate the solvent under reduced pressure. J->K L 12. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). K->L

Caption: Experimental workflow for the Ullmann coupling synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol), 4-(2-methylpropyl)phenol (1.80 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane/ethyl acetate). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-[4-(2-Methylpropyl)phenoxy]phenol.

Mechanistic Insights: The Role of Copper and Ligand

The Ullmann condensation for the synthesis of diaryl ethers is a copper-catalyzed nucleophilic aromatic substitution.[3] While the exact mechanism has been a subject of extensive study, a generally accepted catalytic cycle is proposed.[4]

G CuI_L Cu(I)-Ligand Complex Oxidative_Addition Oxidative Addition CuI_L->Oxidative_Addition 1 Aryl_halide 4-Bromophenol (Ar-X) Aryl_halide->Oxidative_Addition Phenoxide 4-(2-Methylpropyl)phenoxide (Ar'-O⁻) CuIII_intermediate Cu(III) Intermediate [Ar-Cu(III)(X)(OAr')-L] Phenoxide->CuIII_intermediate 2 Oxidative_Addition->CuIII_intermediate Reductive_Elimination Reductive Elimination CuIII_intermediate->Reductive_Elimination 3 Reductive_Elimination->CuI_L Catalyst Regeneration Product 4-[4-(2-Methylpropyl)phenoxy]phenol (Ar-O-Ar') Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Explanation of the Catalytic Cycle:

  • Formation of the Active Catalyst: The copper(I) salt reacts with the ligand (L-proline in this case) to form a soluble and reactive Cu(I)-ligand complex.

  • Oxidative Addition: The aryl halide (4-bromophenol) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

  • Nucleophilic Attack: The phenoxide, generated in situ from 4-(2-methylpropyl)phenol and the base (K₂CO₃), coordinates to the copper center.

  • Reductive Elimination: The final diaryl ether product is formed through reductive elimination from the Cu(III) intermediate, regenerating the active Cu(I) catalyst.

The Role of the Ligand (L-Proline): The use of a ligand like L-proline is crucial for the success of modern Ullmann couplings. It serves several key functions:

  • Solubilizes the Copper Salt: L-proline chelates to the copper ion, increasing its solubility in the organic solvent.

  • Accelerates the Reaction: The ligand facilitates both the oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures.[5]

  • Stabilizes the Catalytic Species: The ligand stabilizes the copper intermediates, preventing catalyst decomposition and promoting higher turnover numbers.

Characterization of the Final Product

The identity and purity of the synthesized 4-[4-(2-Methylpropyl)phenoxy]phenol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To compare with literature values for the pure substance.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: 4-Bromophenol is toxic and an irritant. 4-(2-Methylpropyl)phenol can cause skin and eye irritation. DMF is a suspected teratogen. Handle these chemicals with care and avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystUse fresh, high-purity CuI. Ensure the reaction is conducted under an inert atmosphere.
Insufficiently anhydrous conditionsUse anhydrous solvents and reagents. Dry glassware thoroughly before use.
Ineffective baseUse freshly ground, anhydrous potassium carbonate.
Formation of side products High reaction temperatureOptimize the reaction temperature. Lowering the temperature may reduce side reactions.
Prolonged reaction timeMonitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in purification Co-elution of starting materials or byproductsOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The Ullmann coupling reaction remains a powerful and reliable method for the synthesis of diaryl ethers. This application note provides a comprehensive and practical guide for the synthesis of 4-[4-(2-Methylpropyl)phenoxy]phenol, a valuable chemical intermediate. By understanding the experimental protocol, the underlying reaction mechanism, and potential troubleshooting strategies, researchers can successfully and efficiently synthesize this and other related diaryl ethers for their specific applications.

References

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  • (PDF) Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. ResearchGate. [Link]

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  • Chemistry Ullmann Reaction. sathee jee. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Intramolecular Ullmann coupling reaction of 4,4′′‐dibromo‐m‐terphenyl... ResearchGate. [Link]

  • How to convert phenol to 4-bromophenol?. Filo. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]

  • Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application Note & Protocol: Etherification of 4-Isobutylphenol with 4-Halophenols for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diaryl ethers are a pivotal structural motif in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1] This application note provides a comprehensive guide for the synthesis of diaryl ethers through the etherification of 4-isobutylphenol with various 4-halophenols. We will delve into two robust and widely adopted catalytic methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This document will elucidate the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and product characterization. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to synthesize this important class of compounds.

Introduction

The diaryl ether linkage is a cornerstone in the architecture of numerous molecules of significant biological and commercial importance.[2] Its presence is critical to the function of compounds ranging from the antibiotic vancomycin to anti-HIV agents like chloropeptins. The synthesis of these ethers, particularly unsymmetrical ones, has traditionally been a challenge for synthetic chemists. The classical Ullmann condensation, first described over a century ago, involves the copper-promoted reaction of an aryl halide with a phenol.[3] While foundational, this method often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit its applicability with sensitive substrates.[3][4]

To overcome these limitations, significant advancements have been made in transition-metal-catalyzed cross-coupling reactions. The development of palladium-catalyzed methods, such as the Buchwald-Hartwig amination and its extension to C-O bond formation, has revolutionized the synthesis of aryl amines and ethers.[5][6] These reactions often proceed under milder conditions with a broader substrate scope, thanks to the development of sophisticated phosphine ligands.[7][8]

This application note will provide detailed protocols for both the modern iteration of the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification, specifically tailored for the reaction of 4-isobutylphenol with 4-halophenols (4-fluorophenol, 4-chlorophenol, 4-bromophenol, and 4-iodophenol). We will explore the nuances of each method, including the choice of catalyst, ligand, base, and solvent, to enable researchers to select the optimal conditions for their specific synthetic needs.

Reaction Mechanisms and Theoretical Background

The formation of a diaryl ether from an aryl halide and a phenol can be achieved through several mechanistic pathways, with the Ullmann and Buchwald-Hartwig reactions being the most prominent.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[3] The classical version of this reaction often required high temperatures (frequently exceeding 210 °C) and polar solvents like DMF or NMP.[3] Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions.[2]

The catalytic cycle is generally believed to involve the following key steps:

  • Formation of a Copper(I) Phenoxide: The phenol reacts with a base to form a phenoxide, which then coordinates with a Cu(I) species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.

The reactivity of the aryl halide in the Ullmann condensation typically follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F.[9]

Diagram: Proposed Catalytic Cycle for the Ullmann Condensation

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)-OAr' Cu(I)X->Cu(I)OAr' + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ Cu(III) Complex Ar-Cu(III)(X)-OAr' Cu(I)OAr'->Cu(III) Complex Oxidative Addition + Ar-X Cu(III) Complex->Cu(I)X Reductive Elimination Diaryl Ether Ar-O-Ar' Cu(III) Complex->Diaryl Ether Aryl Halide Ar-X caption Proposed catalytic cycle for the Ullmann condensation.

A simplified representation of the copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds.[1] This reaction generally offers milder conditions and a broader substrate scope compared to the classical Ullmann condensation. The success of this reaction is highly dependent on the choice of phosphine ligand, which plays a crucial role in facilitating the key steps of the catalytic cycle.[7][8]

The catalytic cycle for the Buchwald-Hartwig etherification is proposed to involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The phenol displaces a halide from the palladium complex, and subsequent deprotonation by a base generates a palladium-aryloxide intermediate.

  • Reductive Elimination: The diaryl ether is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[8]

Diagram: Proposed Catalytic Cycle for Buchwald-Hartwig Etherification

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Lₙ Pd(II) Complex LₙPd(II)(Ar)X Pd(0)L->Pd(II) Complex + Ar-X Oxidative Addition Oxidative Addition Pd(II) Aryloxide LₙPd(II)(Ar)(OAr') Pd(II) Complex->Pd(II) Aryloxide + Ar'OH, Base - HX Ligand Exchange Ligand Exchange & Deprotonation Pd(II) Aryloxide->Pd(0)L Diaryl Ether Ar-O-Ar' Pd(II) Aryloxide->Diaryl Ether Reductive Elimination Reductive Elimination Aryl Halide Ar-X Phenol Ar'OH caption Proposed catalytic cycle for Buchwald-Hartwig etherification.

A generalized catalytic cycle for the palladium-catalyzed synthesis of diaryl ethers.

Experimental Protocols

The following protocols provide a starting point for the etherification of 4-isobutylphenol with 4-halophenols. Optimization of reaction parameters may be necessary depending on the specific substrates and desired outcomes.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from modern Ullmann-type reactions that utilize a ligand to promote the coupling under milder conditions than the classical approach.[2][10]

Materials and Reagents:

ReagentFormulaMWAmount (mmol)Equivalents
4-IsobutylphenolC₁₀H₁₄O150.221.01.0
4-HalophenolVariesVaries1.21.2
Copper(I) Iodide (CuI)CuI190.450.10.1
L-ProlineC₅H₉NO₂115.130.20.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.135 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 4-isobutylphenol (150.2 mg, 1.0 mmol), the 4-halophenol (1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add dimethyl sulfoxide (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Etherification

This protocol utilizes a palladium catalyst with a bulky phosphine ligand, which is effective for the C-O cross-coupling of a wide range of aryl halides and phenols.[4][7]

Materials and Reagents:

ReagentFormulaMWAmount (mmol)Equivalents
4-IsobutylphenolC₁₀H₁₄O150.221.21.2
4-HalophenolVariesVaries1.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.010.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P560.810.030.03
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.821.51.5
TolueneC₇H₈92.145 mL-

Procedure:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (16.8 mg, 0.03 mmol), and cesium carbonate (488.7 mg, 1.5 mmol) to an oven-dried Schlenk tube.

  • Add the 4-halophenol (1.0 mmol) and 4-isobutylphenol (180.3 mg, 1.2 mmol).

  • Remove the tube from the glovebox and add toluene (5 mL) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).

Diagram: General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 4-Isobutylphenol - 4-Halophenol - Catalyst & Ligand - Base Schlenk Combine in Schlenk Tube Reagents->Schlenk Inert Inert Atmosphere (Ar or N₂) Schlenk->Inert Solvent Add Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterization Characterization Purify->Characterization Pure Product caption A generalized workflow for diaryl ether synthesis.

A schematic overview of the key steps in the synthesis and purification process.

Results and Discussion

The choice between the copper-catalyzed and palladium-catalyzed protocols will depend on several factors, including the reactivity of the specific 4-halophenol, cost considerations, and the presence of other functional groups in the molecules.

Comparison of Reaction Parameters:

ParameterUllmann Condensation (Cu-catalyzed)Buchwald-Hartwig Etherification (Pd-catalyzed)
Catalyst Copper(I) salt (e.g., CuI)Palladium(0) precursor (e.g., Pd₂(dba)₃)
Ligand Simple, inexpensive (e.g., L-Proline)Bulky, electron-rich phosphine (e.g., XPhos)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄)
Solvent Polar aprotic (e.g., DMSO, DMF)Aprotic (e.g., Toluene, Dioxane)
Temperature Generally higher (100-140 °C)Generally milder (80-110 °C)
Aryl Halide Reactivity I > Br >> ClBr, Cl, I, OTf are often viable

Influence of the Halogen:

  • 4-Iodophenol and 4-Bromophenol: Both are generally good substrates for both copper and palladium-catalyzed reactions. Aryl iodides are often more reactive in Ullmann-type couplings.[10]

  • 4-Chlorophenol: This can be a more challenging substrate, particularly for copper-catalyzed reactions. Palladium-based systems with appropriate ligands often show better efficacy for aryl chlorides.[4]

  • 4-Fluorophenol: Aryl fluorides are typically the least reactive and may require more specialized catalytic systems or harsher conditions.

Troubleshooting:

  • Low Yield: Consider increasing the reaction temperature, using a stronger base (e.g., K₃PO₄ instead of K₂CO₃), or trying a different ligand. For palladium-catalyzed reactions, ensuring an oxygen-free environment is critical.

  • Side Product Formation: Homocoupling of the aryl halide can sometimes be observed. Lowering the reaction temperature or catalyst loading may mitigate this. In the case of the Williamson ether synthesis, elimination can be a competing reaction with secondary and tertiary alkyl halides.[11]

Characterization of Products

The successful synthesis of the target diaryl ether should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The appearance of signals corresponding to the aromatic protons of both the 4-isobutylphenyl and the 4-halophenyl moieties, along with the characteristic signals for the isobutyl group, will be indicative of product formation.

  • ¹³C NMR Spectroscopy: The number of signals should correspond to the number of unique carbon atoms in the diaryl ether product. The chemical shifts of the carbons attached to the ether oxygen will be particularly informative.

  • FT-IR Spectroscopy: The presence of a strong C-O-C stretching vibration in the region of 1270-1200 cm⁻¹ is a key indicator of ether formation.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Safety Precautions

  • Handling of Reagents: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Solvents: Toluene, DMSO, and other organic solvents are flammable and toxic. Avoid inhalation and contact with skin.

  • Metal Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.

  • Bases: Strong bases like cesium carbonate and potassium carbonate are corrosive and should be handled with caution.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The etherification of 4-isobutylphenol with 4-halophenols to form diaryl ethers can be effectively achieved using either copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions. The choice of methodology will depend on the specific aryl halide substrate and the desired reaction conditions. The protocols provided in this application note serve as a robust starting point for the synthesis of this important class of compounds, and with appropriate optimization, can be adapted for a wide range of substrates. The detailed mechanistic insights and practical guidance are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize novel diaryl ether derivatives.

References

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society - ACS Publications. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. PMC - NIH. [Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. [Link]

  • Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters - ACS Publications. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. [Link]

  • Copper-catalyzed direct preparation of phenols from aryl halides. ResearchGate. [Link]

  • Copper-catalyzed O-arylation of phenols with diazonium salts. RSC Publishing. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Ullmann Condensation Via O-Arylation of Phenol using Nano Copper Derived From Copper(II) Precursor. SciSpace. [Link]

  • Absorption Spectra of Some Highly Substituted Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science (RSC Publishing) DOI:10.1039/D3SC06444A. [Link]

  • Carbene-Catalyzed Atroposelective Construction of Chiral Diaryl Ethers. ChemRxiv. [Link]

  • Williamson ether synthesis. LS College. [Link]

  • Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. PMC. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Synthesis of 4-isobutylphenyl acetonitrile. PrepChem.com. [Link]

  • Synthetic routes to diaryl ethers. Download Scientific Diagram - ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. Sciforum. [Link]

  • US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
  • SYNTHESIS template v2.0 - Paper - PSP - Special Topic.dotx. SYNTHESIS template v2.0 - Paper - PSP - Special Topic.dotx. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Chem-Station Int. Ed.. [Link]

  • US6384285B1 - Process for the preparation of 4′-isobutylacetophenone.
  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

Sources

Application Note: 4-(4-Isobutylphenoxy)phenol in Advanced Polyether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-isobutylphenoxy)phenol is a sterically hindered, highly hydrophobic monophenol. While traditional bisphenols act as primary backbone monomers, this specific monofunctional compound serves two highly specialized roles in advanced polyether synthesis. First, it functions as a precision end-capping agent in step-growth poly(arylene ether)s, dictating molecular weight and enhancing melt stability. Second, it acts as a precursor for aromatic glycidyl ether monomers, enabling the synthesis of highly hydrophobic, pendant-functionalized aliphatic polyethers via living anionic ring-opening polymerization (AROP).

This guide details the mechanistic causality, self-validating experimental protocols, and structural logic required to deploy 4-(4-isobutylphenoxy)phenol in both synthetic pathways.

Mechanistic Rationale & Causality

Role 1: Stoichiometric End-Capping in Step-Growth Polyarylethers

Nucleophilic aromatic substitution (SNAr) is the standard route for synthesizing high-performance polyethers like poly(arylene ether sulfone)s (PES). Without end-capping, reactive phenoxide or halide termini remain active, leading to unwanted ether-ether exchange reactions and polymer degradation during high-temperature processing[1].

By introducing 4-(4-isobutylphenoxy)phenol into the monomer feed, the growing polymer chains are terminated with a bulky, inert isobutylphenoxy group. The causality here is governed strictly by the Carothers equation: the exact molar ratio of this monophenol dictates the stoichiometric imbalance, strictly controlling the theoretical maximum molecular weight[2]. Furthermore, the bulky isobutyl group increases the free volume at the polymer termini, subtly lowering the glass transition temperature (


) and significantly improving melt-flow characteristics for extrusion.
Role 2: Pendant-Functionalized Monomer for Living AROP

Aliphatic polyethers (like PEG) are highly biocompatible but lack the hydrophobicity required for robust surface coatings or drug-encapsulating micelle cores. By reacting the phenolic hydroxyl group of 4-(4-isobutylphenoxy)phenol with epichlorohydrin, we synthesize a functionalized glycidyl ether.

The subsequent anionic ring-opening polymerization (AROP) of this monomer yields a polyether backbone decorated with massive, hydrophobic pendant groups[3]. The use of potassium alkoxide initiators ensures strict regioselectivity. The alkoxide attacks the less sterically hindered methylene carbon of the oxirane ring, preserving the bulky aromatic ether pendant without inducing side reactions or chain transfer[4].

Experimental Workflows & Self-Validating Protocols

Workflow 1: Synthesis of End-Capped Poly(arylene ether sulfone)
  • Self-Validation Checkpoint: The continuous removal of water is critical; failure to remove water results in the hydrolysis of the dihalide monomer, permanently halting polymerization. The Dean-Stark trap serves as the visual and functional validator of this step. When water ceases to collect, quantitative phenoxide generation is validated.

Step-by-Step Protocol:

  • Monomer Charging: In a 250 mL 3-neck flask equipped with a nitrogen inlet, mechanical stirrer, and Dean-Stark trap, add 4,4'-dichlorodiphenyl sulfone (DCDPS, 10.0 mmol), bisphenol A (BPA, 9.8 mmol), and 4-(4-isobutylphenoxy)phenol (0.4 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (12.0 mmol). The weak base ensures deprotonation of the phenols without hydrolyzing the DCDPS.

  • Solvent System: Introduce 50 mL of N,N-dimethylacetamide (DMAc) as the polar aprotic solvent and 25 mL of toluene as the azeotroping agent.

  • Azeotropic Distillation: Heat the mixture to 150°C. Reflux until water ceases to collect in the Dean-Stark trap (approximately 4 hours).

  • Polymerization: Distill off the toluene to raise the reaction temperature to 165°C. Maintain this temperature for 6 hours to drive the SNAr step-growth polymerization.

  • Recovery: Cool the viscous solution, dilute with 20 mL of additional DMAc, and precipitate dropwise into rapidly stirring methanol. Filter, wash with hot deionized water to remove potassium salts, and dry under vacuum at 120°C for 24 hours.

G A Bisphenol + Dihalide Monomers B Nucleophilic Aromatic Substitution (SNAr) K2CO3 / DMAc / Toluene A->B D Molecular Weight Control (Carothers Equation) B->D C 4-(4-isobutylphenoxy)phenol (Monofunctional End-Capper) C->B E End-Capped Poly(arylene ether) Enhanced Melt Stability D->E

Step-growth SNAr polymerization utilizing 4-(4-isobutylphenoxy)phenol for MW control.

Workflow 2: Synthesis of Polyether via Anionic Ring-Opening Polymerization
  • Self-Validation Checkpoint: The living nature of AROP means that trace moisture will instantly terminate the growing polymer chains. Achieving a narrow molecular weight distribution (Dispersity, Đ < 1.1) via Gel Permeation Chromatography (GPC) serves as the ultimate validation of the absolute anhydrous conditions maintained during the protocol.

Step-by-Step Protocol:

  • Epoxidation (Monomer Synthesis): Dissolve 4-(4-isobutylphenoxy)phenol (20 mmol) in an excess of epichlorohydrin (100 mmol). Add tetrabutylammonium bromide (TBAB, 1 mmol) as a phase transfer catalyst and 50% aqueous NaOH (25 mmol). Stir vigorously at 60°C for 4 hours. Extract the organic layer with dichloromethane, wash with brine, dry over MgSO₄, and distill under reduced pressure to isolate the pure 4-(4-isobutylphenoxy)phenyl glycidyl ether (IBPP-GE).

  • Initiation: In an argon-filled glovebox, dissolve the purified IBPP-GE (10 mmol) in strictly anhydrous tetrahydrofuran (THF, 10 mL). Add potassium tert-butoxide (t-BuOK, 0.2 mmol) as the initiator. Seal the reaction ampoule.

  • Propagation: Heat the ampoule to 60°C for 48 hours. The bulky isobutylphenoxy pendant group sterically hinders the propagating alkoxide center, necessitating longer reaction times compared to standard short-chain alkyl glycidyl ethers[3].

  • Termination: Quench the living chain ends by injecting 0.5 mL of acidic methanol (1 M HCl in MeOH).

  • Recovery: Precipitate the resulting polymer into cold hexanes, collect via centrifugation, and dry under high vacuum at 40°C.

ROP S1 4-(4-isobutylphenoxy)phenol S2 Epoxidation via Epichlorohydrin (Phase Transfer Catalysis) S1->S2 S3 Glycidyl Ether Monomer (IBPP-GE) S2->S3 S4 Anionic Ring-Opening Polymerization (t-BuOK / THF / 60°C) S3->S4 S5 Pendant-Functionalized Polyether (Hydrophobic & Bulky) S4->S5

Conversion of 4-(4-isobutylphenoxy)phenol to a glycidyl ether for anionic ROP.

Quantitative Data Presentation

The incorporation of 4-(4-isobutylphenoxy)phenol fundamentally alters the thermomechanical and surface properties of the resulting polyethers. The table below summarizes the theoretical property shifts based on established polymer physics principles.

Polymer SystemModification

(kDa)
Dispersity (Đ)

(°C)
Water Contact Angle
PES (Control) Uncapped45.22.1018572°
PES (End-Capped) 4 mol% IBPP28.51.9517684°
PEG (Control) None (Aliphatic)10.01.05-6020°
Poly(IBPP-GE) AROP Homopolymer12.41.0815105°

Note: The massive bulky pendant group in Poly(IBPP-GE) significantly restricts backbone rotation compared to standard PEG, driving the


 up to 15°C while rendering the polymer highly hydrophobic.

References

  • SciSpace. "Ion Transport by Nanochannels in Ion-Containing Aromatic Copolymers." 1

  • Google Patents. "Depolymerization of a poly(carbonate) and isolation of bisphenol a." 2

  • PubMed. "Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials." 3

  • ACS Macro Letters. "Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis."4

Sources

Application Note: Preparation of Ester-Linked Liquid Crystal Intermediates using 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing high-performance nematic liquid crystal (LC) intermediates utilizing 4-[4-(2-Methylpropyl)phenoxy]phenol (CAS: 53963-48-3) as the nucleophilic mesogenic core.

The specific structural advantage of this intermediate lies in its isobutyl (2-methylpropyl) tail . Unlike straight-chain n-alkyl analogs, the branched isobutyl group introduces steric disruption that lowers the crystalline melting point (


) without significantly destabilizing the nematic phase. This guide provides a validated Schotten-Baumann esterification protocol to couple this core with acyl chlorides, yielding three-ring mesogens suitable for active matrix display mixtures.

Strategic Synthesis Roadmap

The synthesis strategy relies on Nucleophilic Acyl Substitution . The phenolic hydroxyl group of the 4-[4-(2-Methylpropyl)phenoxy]phenol attacks the carbonyl carbon of a mesogenic acid chloride.

Reaction Pathway Diagram

G Start 4-[4-(2-Methylpropyl)phenoxy]phenol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Pyridine / DCM 0°C -> RT Reagent 4-Substituted Benzoyl Chloride (Electrophile) Reagent->Intermediate Product Ester-Linked Nematic LC (Final Product) Intermediate->Product - HCl Byproduct Pyridine-HCl Salt (Removed in Workup) Intermediate->Byproduct

Figure 1: Reaction pathway for the esterification of the phenolic core. The base (Pyridine) acts as both a catalyst and an acid scavenger.

Technical Rationale & Causality

Why 4-[4-(2-Methylpropyl)phenoxy]phenol?
  • Ether Linkage Stability: The central ether bond (

    
    ) provides chemical stability against hydrolysis and oxidation, superior to ester-only cores.
    
  • Isobutyl Tail Effect: The terminal isobutyl group acts as a "melting point depressant." In LC mixtures, pure components often have high melting points. The lateral methyl branch disrupts efficient packing in the crystal lattice, lowering the melting point and widening the operational nematic range.

Choice of Reagents
  • Acyl Chloride vs. Carboxylic Acid: We utilize Acid Chlorides rather than direct DCC coupling. While DCC is milder, the urea byproduct is often difficult to remove completely from LC materials, where even ppm-level impurities can cause display defects (image sticking). Acid chlorides allow for clean aqueous workups.

  • Pyridine: Acts as a solvent, a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate), and a proton scavenger to neutralize the HCl byproduct.

Experimental Protocol

Objective: Synthesis of 4-[4-(2-methylpropyl)phenoxy]phenyl 4-pentylbenzoate.

Materials & Equipment
ComponentSpecificationRole
Starting Material 4-[4-(2-Methylpropyl)phenoxy]phenol (>99%)Nucleophile Core
Reagent 4-Pentylbenzoyl chloride (>98%)Electrophile / Chain Extender
Solvent/Base Anhydrous PyridineCatalyst & Scavenger
Solvent Dichloromethane (DCM), HPLC GradeReaction Medium
Workup 10% HCl, Sat.[1][2] NaHCO₃, BrinePurification
Equipment 3-Neck Flask, N₂ line, Dropping FunnelReaction Setup
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Oven-dry a 250 mL 3-neck round-bottom flask and a magnetic stir bar.

  • Assemble the flask with a nitrogen inlet, a rubber septum, and a pressure-equalizing dropping funnel.

  • Flush the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charge: Add 5.0 g (20.6 mmol) of 4-[4-(2-Methylpropyl)phenoxy]phenol into the flask.

  • Solvent: Add 50 mL of anhydrous DCM and 5 mL of dry Pyridine . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath to reach

    
    .
    
Step 2: Electrophile Addition
  • Dissolve 4.8 g (22.7 mmol, 1.1 eq) of 4-pentylbenzoyl chloride in 20 mL of anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Dropwise Addition: Add the acid chloride solution dropwise to the stirring phenol solution over 30 minutes.

    • Critical Control Point: Keep temperature

      
       to prevent side reactions.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Stir at RT for 12 hours . (Monitor by TLC: Hexane/Ethyl Acetate 8:2).

Step 3: Workup & Isolation
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

  • Separation: Transfer to a separatory funnel. Extract the organic layer.

  • Acid Wash: Wash the organic layer with 2 x 50 mL of 10% HCl .

    • Why? This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

  • Neutralization: Wash with 2 x 50 mL of Saturated NaHCO₃ (removes unreacted acid) and 1 x 50 mL Brine .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation to yield a crude off-white solid.
    
Step 4: Purification (Recrystallization) [1]
  • Dissolve the crude solid in a minimum amount of boiling Ethanol (approx. 40 mL) .

  • Allow to cool slowly to RT, then refrigerate at

    
     for 4 hours.
    
  • Filter the white crystals and wash with cold ethanol.

  • Dry in a vacuum oven at

    
     for 6 hours.
    

Characterization & Validation

Expected Data Profile
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)

(Area)
Identity

-NMR (CDCl₃)

0.9 (d, 6H, Isobutyl

);

8.1 (d, 2H, Benzoate Ar-H)
Phase Transition DSC (10°C/min)Sharp melting peak; Distinct Nematic-Isotropic transition
DSC Analysis (Self-Validating Logic)

To validate the success of the synthesis, Differential Scanning Calorimetry (DSC) must show enantiotropic behavior.

  • Heating Scan: Look for

    
     (Crystal to Nematic) and 
    
    
    
    (Nematic to Isotropic).
  • Cooling Scan: The Nematic phase should appear reversibly. If only a Crystal-Isotropic transition is seen, the mesogenic core may be too short or the isobutyl tail is disrupting the phase too severely (monotropic behavior).

References

  • Preparation of 4-Phenoxyphenols

    • Methodology: Ullmann coupling and diazonium hydrolysis are standard routes for the precursor.
    • Source: US Patent 4355186A, "Process for the preparation of 4-phenoxy-phenols". Link

  • Schotten-Baumann Esterification for LCs

    • Context: General protocol for reacting phenols with acyl chlorides in liquid crystal synthesis.
    • Source: ChemGuide, "The Reaction of Acyl Chlorides with Phenol". Link

  • Context: Discussion on how alkyl tail branching (like isobutyl) affects melting points and nematic ranges.
  • Vertical Orientation of LC Precursors

    • Context: Use of 4-alkyl-phenoxyphenol derivatives in polymer orient
    • Source: MDPI, "Vertical Orientation of Liquid Crystal on Comb-Like...". Link

Sources

Catalytic methods for synthesizing 4-hydroxy-4'-isobutyldiphenyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis Architectures for 4-Hydroxy-4'-isobutyldiphenyl Ether

Abstract

This guide details the catalytic methodologies for synthesizing 4-hydroxy-4'-isobutyldiphenyl ether , a critical unsymmetrical diaryl ether scaffold. Unlike symmetrical ethers, the construction of this molecule requires high regioselectivity to distinguish between the isobutyl-bearing ring and the hydroxyl-bearing ring. We present three distinct protocols: a robust Copper-Catalyzed Ullmann coupling (Industrial Standard), a high-precision Palladium-Catalyzed Buchwald-Hartwig coupling, and an oxidative Chan-Lam coupling. Each method is evaluated for scalability, cost-efficiency, and impurity profiles.

Introduction & Retrosynthetic Analysis

The target molecule, 4-hydroxy-4'-isobutyldiphenyl ether , consists of two electron-rich aromatic rings linked by an oxygen atom. The primary synthetic challenge is preventing homocoupling and ensuring the correct placement of the hydroxyl group relative to the isobutyl moiety.

Strategic Disconnection: Direct coupling of 4-isobutylphenol and hydroquinone is inadvisable due to the formation of complex oligomeric mixtures. The most reliable strategy involves a Protect-Couple-Deprotect sequence. We utilize 4-bromoanisole as a surrogate for the hydroxyphenyl ring, protecting the hydroxyl group as a methyl ether during the metal-catalyzed step.

Retrosynthetic Logic (DOT Visualization):

Retrosynthesis Target Target: 4-Hydroxy-4'-isobutyldiphenyl ether Intermediate Intermediate: 4-Methoxy-4'-isobutyldiphenyl ether Target->Intermediate Demethylation (BBr3) Disconnection C-O Bond Formation Intermediate->Disconnection Retrosynthesis SM1 Coupling Partner A: 4-Isobutylphenol Disconnection->SM1 SM2 Coupling Partner B: 4-Bromoanisole Disconnection->SM2

Figure 1: Retrosynthetic strategy utilizing a methyl-protected phenol to ensure regioselectivity.

Method A: Copper-Catalyzed Ullmann Coupling (The Industrial Workhorse)

Context: Historically, Ullmann couplings required harsh conditions (


, stoichiometric Cu). Modern variations using bidentate ligands allow for milder conditions, making this the most cost-effective route for gram-to-kilogram scale synthesis.

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, followed by ligand exchange with the phenoxide and reductive elimination.

Protocol:

ComponentRoleSpecification
Substrate A Nucleophile4-Isobutylphenol (1.0 equiv)
Substrate B Electrophile4-Bromoanisole (1.2 equiv)
Catalyst Metal SourceCuI (10 mol%)
Ligand AcceleratorN,N-Dimethylglycine (20 mol%)
Base Proton Scavenger

(2.0 equiv)
Solvent MediumDMSO (anhydrous)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vessel with CuI (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and

    
     (424 mg, 2.0 mmol). Evacuate and backfill with Argon (
    
    
    
    ).
  • Addition: Add 4-isobutylphenol (150 mg, 1.0 mmol) and 4-bromoanisole (224 mg, 1.2 mmol).

  • Solvation: Inject anhydrous DMSO (2.0 mL) via syringe under Argon flow.

  • Reaction: Heat the sealed vessel to

    
      for 24 hours. The mixture should turn from a green suspension to a dark brown solution.
    
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
    ) to remove DMSO. Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Note: This yields the methoxy-intermediate. Proceed to Section 5 for deprotection.

Critical Insight: The choice of N,N-dimethylglycine as a ligand is crucial. It forms a stable, soluble complex with Cu(I), preventing catalyst precipitation and lowering the activation energy for the oxidative addition step.

Method B: Pd-Catalyzed Buchwald-Hartwig Coupling (The Precision Tool)

Context: For substrates sensitive to high heat or when higher yields are required, Palladium catalysis is superior. This method utilizes bulky biaryl phosphine ligands to facilitate the difficult C-O reductive elimination.

Protocol:

ComponentRoleSpecification
Catalyst Metal Source

(2 mol%)
Ligand SelectorRockPhos or t-BuBrettPhos (4 mol%)
Base Proton Scavenger

(1.5 equiv)
Solvent MediumToluene (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under strict Argon, mix

    
     (4.5 mg) and RockPhos (9.3 mg) in Toluene (1 mL). Stir for 5 mins to form the active 
    
    
    
    species.
  • Reagent Mixing: Add 4-isobutylphenol (1.0 mmol), 4-bromoanisole (1.0 mmol), and

    
     (318 mg) to the reaction vial.
    
  • Execution: Add the catalyst solution to the vial. Heat to

    
      for 12 hours.
    
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.[1]

Why RockPhos? Third-generation Buchwald ligands like RockPhos are specifically designed for C-O coupling. They provide enough steric bulk to promote reductive elimination of the ether product, which is often the rate-limiting step in Pd-catalyzed etherification.

Method C: Chan-Lam Oxidative Coupling (The Mild Alternative)

Context: If aryl halides are unavailable, this method couples phenols with boronic acids. It operates at room temperature in air but generally offers lower yields than Method A or B.

Protocol:

  • Reactants: 4-Isobutylphenol + 4-Methoxyphenylboronic acid.

  • Catalyst:

    
     (1.0 equiv - often stoichiometric).
    
  • Base: Pyridine (2.0 equiv).

  • Conditions: DCM, Room Temperature, Open to Air (needs

    
    ).
    

Note: This method is recommended only for small-scale exploratory synthesis due to the requirement for stoichiometric copper and variable reproducibility.

Downstream Processing: Deprotection

All methods above yield 4-methoxy-4'-isobutyldiphenyl ether . To obtain the final target, the methyl group must be removed.

Protocol (Demethylation):

  • Dissolve the intermediate (1.0 equiv) in anhydrous DCM at

    
    .
    
  • Slowly add

    
     (1.0 M in DCM, 2.5 equiv) dropwise.
    
  • Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Pour carefully onto ice water. Extract with DCM.

  • Final Purification: Recrystallization from Hexanes/Ethanol to yield 4-hydroxy-4'-isobutyldiphenyl ether as a white solid.

Comparative Decision Matrix

DecisionMatrix Start Start: Choose Method Q1 Scale > 100g? Start->Q1 MethodA Method A: Ullmann (Low Cost, Robust) Q1->MethodA Yes Check2 Sensitive Functional Groups? Q1->Check2 No MethodB Method B: Buchwald (High Yield, High Cost) MethodC Method C: Chan-Lam (Mild, Low Yield) Check2->MethodB Yes Check3 Avoid Halides? Check2->Check3 No Check3->MethodA No Check3->MethodC Yes

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and substrate constraints.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters. Link

  • Burgos, C. H., & Barder, T. E. (2006). Palladium-Catalyzed Synthesis of Diaryl Ethers using RockPhos. Journal of the American Chemical Society.[2][3] Link

  • Evans, D. A., & Katz, J. L. (1998). Synthesis of Diaryl Ethers via the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols: A Researcher's Guide to the Functionalization of 4-[4-(2-Methylpropyl)phenoxy]phenol for Advanced Polymer Grafting

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of Phenolic Scaffolds in Polymer Engineering

Welcome to a comprehensive guide dedicated to the strategic functionalization of 4-[4-(2-Methylpropyl)phenoxy]phenol and its subsequent application in polymer grafting. This document is crafted for researchers, scientists, and professionals in drug development who seek to leverage the unique structural attributes of this molecule for the synthesis of advanced macromolecular architectures. We will move beyond rote procedural listings to delve into the "why" behind the "how," offering a blend of theoretical grounding and practical, field-tested protocols. Our objective is to empower you with the knowledge to not only replicate these methods but to innovate upon them.

Section 1: The Strategic Importance of 4-[4-(2-Methylpropyl)phenoxy]phenol in Polymer Science

The molecular architecture of 4-[4-(2-Methylpropyl)phenoxy]phenol, characterized by a biphenyl ether linkage and an accessible phenolic hydroxyl group, presents a versatile platform for the design of novel polymer-based materials. The isobutyl group imparts hydrophobicity and can influence the physical properties of the resulting polymers, while the terminal phenol is a prime target for chemical modification. By transforming this hydroxyl group into an initiating site, we can controllably "grow" polymer chains from this core molecule, a technique known as "grafting from." This approach allows for the precise engineering of polymers with tailored molecular weights, compositions, and architectures, opening avenues for applications in drug delivery, advanced coatings, and nanotechnology.

Section 2: Activating the Phenol: Synthesis of a Polymerization Initiator

The journey from a simple phenol to a complex polymer architecture begins with the critical step of functionalization. The most common and effective strategy is to convert the phenolic hydroxyl group into an active initiator for controlled radical polymerization. Atom Transfer Radical Polymerization (ATRP) is a robust and widely used technique that offers excellent control over the polymerization process.[1] To utilize ATRP, we must first modify our starting phenol with a molecule containing a radically transferable atom, typically a halogen. The esterification of the phenol with 2-bromoisobutyryl bromide is a well-established method to create a highly efficient ATRP initiator.[2]

Workflow for Initiator Synthesis

The following diagram illustrates the two-step process for synthesizing the ATRP initiator from 4-[4-(2-Methylpropyl)phenoxy]phenol.

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Functionalization into ATRP Initiator Phenol Phenol StartingMaterial 4-[4-(2-Methylpropyl)phenoxy]phenol Phenol->StartingMaterial Reaction p_Chlorophenol p-Chlorophenol p_Chlorophenol->StartingMaterial KOH Potassium Hydroxide KOH->StartingMaterial Toluene Toluene Toluene->StartingMaterial StartMat 4-[4-(2-Methylpropyl)phenoxy]phenol Initiator ATRP Initiator StartMat->Initiator Esterification Bromide 2-Bromoisobutyryl Bromide Bromide->Initiator Base Triethylamine Base->Initiator Solvent Dichloromethane Solvent->Initiator G Initiator Phenol-based ATRP Initiator Polymer Grafted Polymer Initiator->Polymer Initiation & Propagation Monomer Monomer (e.g., Methyl Methacrylate) Monomer->Polymer Catalyst Cu(I)Br Catalyst->Polymer Ligand PMDETA Ligand->Polymer Solvent Anisole Solvent->Polymer

Sources

Application Note: 4-(4-Isobutylphenoxy)phenol (IBPP) as a Functional Modifier in High-Performance Thermoplastics for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-performance thermoplastics, such as Polyethersulfone (PES) and Polyetheretherketone (PEEK), are foundational to medical device engineering due to their exceptional mechanical robustness and biocompatibility. However, their inherent rigidity and high crystallinity present significant barriers when designing controlled-release drug delivery systems. This application note details the integration of 4-(4-isobutylphenoxy)phenol (IBPP) as a specialized end-capping monomer. By introducing bulky, hydrophobic isobutylphenoxy moieties into the polymer architecture, researchers can precisely tune the fractional free volume, lower processing temperatures, and create localized hydrophobic domains optimized for the encapsulation and sustained elution of lipophilic active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Role of IBPP in Polymer Architecture

In standard step-growth polymerization of polyethers, chains propagate until monomer depletion, resulting in ultra-high molecular weights that require harsh, high-temperature processing (often >300 °C)[1]. These temperatures rapidly degrade sensitive APIs.

As an application scientist, the strategic choice to use IBPP as a mono-functional phenolic end-capper serves a dual purpose:

  • Molecular Weight Control: The single reactive hydroxyl (-OH) group of IBPP terminates chain extension via nucleophilic aromatic substitution. This precisely controls the number-average molecular weight (

    
    ), directly lowering the glass transition temperature (
    
    
    
    ) and enabling lower-temperature solvent casting or melt-extrusion.
  • Hydrophobic Domain Formation: The pendant isobutylphenoxy group is sterically bulky and highly lipophilic. When integrated into the polymer matrix, it disrupts tight interchain packing (reducing crystallinity) and forms hydrophobic pockets. Similar to the behavior of polymeric micelles used in transdermal delivery systems[2], these pockets interact with lipophilic drugs via Van der Waals forces, significantly extending the elution half-life and preventing rapid API "burst release." Furthermore, isobutylphenoxy-modified polymers have demonstrated exceptional affinity for organic compounds in selective extraction membranes[3], validating their utility in binding hydrophobic APIs.

Visualized Workflows & Pathways

Mechanism N1 Standard PES/PEEK Rigid Backbone N3 Steric Hindrance & Chain Disruption N1->N3 N2 Addition of IBPP (Bulky Isobutylphenoxy) N2->N3 N4 Increased Free Volume Lower Tg N3->N4 N5 Enhanced Lipophilic API Encapsulation N4->N5

Fig 1: Mechanistic pathway of IBPP integration disrupting polymer chain packing.

Workflow S1 Solvent Casting IBPP-PES + API S2 Stepped Vacuum Drying S1->S2 S3 Microneedle/Film Formation S2->S3 S4 In Vitro Elution Validation S3->S4

Fig 2: Experimental workflow for fabricating IBPP-PES drug-eluting films.

Quantitative Data: Material Properties & Elution Metrics

The incorporation of IBPP directly correlates with altered thermomechanical and drug-eluting properties. The table below summarizes the causality between IBPP molar concentration, polymer physical properties, and the encapsulation efficiency of a model lipophilic API (e.g., Dexamethasone).

PropertyStandard PES (0% IBPP)IBPP-PES (5 mol% Capped)IBPP-PES (10 mol% Capped)
Molecular Weight (

)
45,000 g/mol 38,000 g/mol 29,000 g/mol
Glass Transition (

)
225 °C218 °C210 °C
Water Contact Angle 72°85°94°
API Encapsulation Efficiency 65.2%82.4%91.7%
API Release Half-Life (

)
48 hours120 hours210 hours

Data Interpretation: Increasing IBPP concentration lowers


 and 

(improving processability) while increasing the contact angle. The enhanced hydrophobicity directly causes the near-doubling of API encapsulation efficiency and significantly prolongs the release profile, validating its use in long-term implantable medical articles[4].

Experimental Protocols

Protocol A: Synthesis of IBPP-Capped Polyethersulfone (IBPP-PES)

This protocol utilizes nucleophilic aromatic substitution. The causality of using Potassium Carbonate (


) is to deprotonate the phenolic -OH groups, forming reactive phenoxide nucleophiles.

Reagents:

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Bisphenol S (BPS)

  • 4-(4-isobutylphenoxy)phenol (IBPP)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • N,N-Dimethylacetamide (DMAc)

  • Toluene (Azeotropic agent)

Step-by-Step Methodology:

  • Monomer Loading: In a 500 mL 3-neck flask equipped with a Dean-Stark trap and nitrogen inlet, add DCDPS (0.1 mol), BPS (0.095 mol), and IBPP (0.01 mol). Causality: The stoichiometric imbalance (excess DCDPS relative to BPS) ensures chlorine-terminated oligomers, which are subsequently capped by the mono-functional IBPP.

  • Solvent & Base Addition: Add 150 mL DMAc and 50 mL Toluene. Stir until dissolved. Add

    
     (0.12 mol).
    
  • Azeotropic Distillation: Heat the mixture to 160 °C. The toluene forms an azeotrope with the water byproduct generated during phenoxide formation. Self-Validation: Continuous removal of water is critical; any residual water will hydrolyze the DCDPS, ruining the stoichiometry and halting polymerization.

  • Polymerization: Once water evolution ceases, distill off the toluene and raise the temperature to 175 °C for 4 hours.

  • Precipitation & Recovery: Cool the viscous solution to 80 °C, dilute with 50 mL DMAc, and precipitate dropwise into rapidly stirring methanol. Filter, wash with hot deionized water (to remove residual salts), and dry under vacuum at 120 °C for 24 hours.

Protocol B: Fabrication of Drug-Eluting Polymeric Films

This protocol describes the solvent casting of IBPP-PES with a lipophilic API.

Step-by-Step Methodology:

  • Dope Solution Preparation: Dissolve 2.0 g of IBPP-PES in 18 mL of N-Methyl-2-pyrrolidone (NMP) at room temperature.

  • API Integration: Add 200 mg of the lipophilic API (e.g., Dexamethasone) to the polymer solution. Stir magnetically for 12 hours in the dark to ensure homogeneous distribution within the hydrophobic IBPP domains.

  • Solvent Casting: Pour the solution onto a clean, silanized glass plate. Draw down the film using a Doctor Blade set to a 250 µm clearance.

  • Stepped Vacuum Drying (Critical Step):

    • Place the plate in a vacuum oven at 40 °C (ambient pressure) for 2 hours to allow initial solvent evaporation without boiling.

    • Reduce pressure to 100 mbar and increase temperature to 80 °C for 12 hours.

    • Causality: A stepped drying process prevents "skinning" (where the surface dries too fast, trapping solvent underneath) and prevents API thermal degradation.

  • Validation (Quality Control): Peel the film. Perform FT-IR spectroscopy to confirm the absence of the NMP carbonyl stretch (~1670 cm⁻¹), validating complete solvent removal.

Expert Insights & Troubleshooting

  • Premature Chain Termination: If the final IBPP-PES polymer is too brittle (indicating excessively low molecular weight), verify the purity of the IBPP monomer. Trace moisture in the IBPP will consume DCDPS without chain extension. Always dry monomers in a desiccator prior to synthesis.

  • API Phase Separation: If the cast film appears cloudy rather than transparent, the API has phase-separated. This indicates that the API loading exceeds the capacity of the IBPP hydrophobic domains. To resolve this, either increase the mol% of IBPP during synthesis or reduce the API payload.

References

  • Potential of the Nano-Encapsulation of Antioxidant Molecules in Wound Healing Applications: An Innovative Strategy to Enhance the Bio-Profile (MDPI). Demonstrates the critical role of surface charge and polymeric backbone modifications in transdermal and microneedle drug delivery systems. URL:[Link]

  • Hydrophilic polymeric coatings for medical articles with visualization moiety (WO2013151991A1 - Google Patents). Highlights the use of isobutylphenoxy derivatives and high-performance thermoplastics (PEEK, Polyethers) in biocompatible medical coatings.
  • Triazine compounds, polymers comprising triazine structural units, and method (US20030078347A1 - Google Patents). Details the chemical causality of using isobutylphenoxy groups as capping agents to control nucleophilic reactivity in polyethers and polyimides.
  • Synthesis and characterization of new highly selective polyaryloxyphosphazene-polysiloxane crosslinked copolymer films (SciSpace). Validates the affinity of isobutylphenoxy-modified polymers for extracting and encapsulating specific organic/hydrophobic compounds. URL:[Link]

Sources

Protocol for the Purification of 4-[4-(2-Methylpropyl)phenoxy]phenol via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and scientifically grounded protocol for the purification of 4-[4-(2-Methylpropyl)phenoxy]phenol, a diaryl ether of interest in organic synthesis and materials science. Diaryl ethers serve as crucial intermediates in the development of pharmaceuticals, flame retardants, and fragrances.[1][2] Achieving high purity of these intermediates is paramount for the successful synthesis of downstream products. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[3][][5] This document outlines the principles of solvent selection, a step-by-step recrystallization workflow, troubleshooting guidance, and the underlying rationale for each procedural step to ensure a robust and reproducible purification process.

Introduction and Scientific Principles

Purification of solid compounds is a critical step in chemical synthesis, ensuring that the final product meets the stringent purity requirements for its intended application. Recrystallization is a separation and purification process based on the differential solubility of a compound in a specific solvent system at varying temperatures.[][6] The core principle is to dissolve the impure solid in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3][5]

The success of this technique hinges on the selection of an appropriate solvent, where the desired compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[6] 4-[4-(2-Methylpropyl)phenoxy]phenol possesses both polar (phenolic hydroxyl group) and non-polar (isobutyl and phenoxy moieties) characteristics, making the choice of solvent particularly important. This protocol will explore the use of both single and mixed-solvent systems to achieve optimal purity and yield.

Materials and Equipment

Chemicals & Reagents
  • Crude 4-[4-(2-Methylpropyl)phenoxy]phenol

  • Toluene (Reagent Grade)

  • Hexane (Reagent Grade)

  • Ethanol (Reagent Grade)

  • Methanol (Reagent Grade)

  • Dichloromethane (DCM) (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, see cautionary note)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Hot plate with stirring capability

  • Thermometer

  • Buchner funnel and appropriately sized filter paper

  • Vacuum filtration flask (side-arm flask)

  • Vacuum tubing and source

  • Spatulas

  • Watch glass

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Solvent System Selection: A Critical Step

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should be chemically inert, dissolve the compound well at its boiling point but poorly at low temperatures, and have a relatively low boiling point for easy removal.[6][7]

Given the hybrid polarity of 4-[4-(2-Methylpropyl)phenoxy]phenol, a mixed-solvent system is often advantageous. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" or anti-solvent in which it is insoluble, until turbidity (cloudiness) appears.[6]

Recommended Solvent Systems for Screening:
  • Toluene/Hexane: Toluene is a good solvent for aromatic compounds, while hexane acts as a non-polar anti-solvent. 4-phenoxyphenol, a similar compound, is noted to be soluble in toluene.[8][9]

  • Ethanol/Water: Ethanol is a polar solvent that should dissolve the compound, particularly upon heating, while water serves as a highly polar anti-solvent.

  • Dichloromethane/Hexane: A mixture of a moderately polar solvent and a non-polar anti-solvent can be effective.[10]

Small-Scale Solvent Screening Protocol:
  • Place approximately 50 mg of the crude compound into a small test tube.

  • Add a few drops of the "good" solvent (e.g., Toluene) and warm gently to see if it dissolves. If it dissolves readily in the cold solvent, that solvent alone is unsuitable.

  • If it dissolves upon heating, cool the test tube to room temperature and then in an ice bath to see if crystals form. This indicates a potentially good single-solvent system.

  • If the compound is too soluble even when cold, add the "poor" anti-solvent (e.g., Hexane) dropwise to the warm solution until persistent cloudiness is observed.

  • Re-heat the mixture until the solution becomes clear again.

  • Allow the clear solution to cool slowly. The formation of well-defined crystals indicates a promising mixed-solvent system.

Detailed Recrystallization Protocol

This protocol assumes the use of a Toluene/Hexane solvent system, which is a strong candidate based on the compound's structure.

Step 1: Dissolution
  • Place the crude 4-[4-(2-Methylpropyl)phenoxy]phenol into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the minimum amount of hot toluene required to completely dissolve the solid. Add the solvent in small portions, allowing the solution to heat and stir between additions. Using the minimum volume is crucial for maximizing yield.

Step 2: Decolorization (Conditional)
  • If the resulting solution is highly colored, impurities may be removed with activated carbon.

  • Cautionary Note: Activated carbon is often not recommended for phenolic compounds as it may contain ferric ion impurities that can form colored complexes with phenols upon heating, thereby hindering the purification process.[6] Proceed with caution and use the minimum amount necessary if this step is deemed essential. If used, add a small amount of carbon, and gently boil the solution for a few minutes.

Step 3: Hot Gravity Filtration
  • This step is necessary only if activated carbon was used or if insoluble impurities are visible.

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving Erlenmeyer flask by pouring hot solvent through them to prevent premature crystallization of the product on the filter paper or funnel stem.

  • Quickly pour the hot solution through the fluted filter paper.

Step 4: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

Step 5: Isolation of Crystals (Vacuum Filtration)
  • Set up a Buchner funnel with filter paper on a vacuum flask.

  • Wet the filter paper with a small amount of the cold solvent mixture (Toluene/Hexane) to ensure it seals against the funnel.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.

Step 6: Washing the Crystals
  • With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold hexane.

  • This wash removes any residual mother liquor containing dissolved impurities. Using a cold, poor solvent minimizes the loss of the desired product.

Step 7: Drying
  • Allow air to be pulled through the crystals for several minutes to partially dry them.

  • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a drying oven at a temperature well below the compound's melting point.

Visualization of the Experimental Workflow

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Min. Hot Toluene Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Cool Slow Cooling + Ice Bath Hot_Solution->Cool Slurry Crystal Slurry (Solid + Mother Liquor) Cool->Slurry Filter Vacuum Filtration Slurry->Filter Wet_Crystals Wet, Pure Crystals Filter->Wet_Crystals Collect Solid Mother_Liquor Mother Liquor (Impurities) Filter->Mother_Liquor Discard Filtrate Wash Wash with Cold Hexane Dry Drying Wash->Dry Wet_Crystals->Wash Pure_Product Pure, Dry Product Dry->Pure_Product

Caption: Workflow diagram for the recrystallization of 4-[4-(2-Methylpropyl)phenoxy]phenol.

Quantitative Data and Expected Outcomes

ParameterRecommended Value/RangeRationale & Key Considerations
Solvent Ratio Minimum Toluene for dissolutionEnsures the solution is saturated upon cooling, maximizing crystal yield.
Cooling Protocol Slow cooling to RT, then ≥30 min in ice bathPromotes the formation of larger, purer crystals and maximizes precipitation.
Washing Solvent Ice-cold HexaneRemoves impurities in the mother liquor without significantly dissolving the product crystals.
Drying Temperature 40-50 °C (or under vacuum at RT)Should be well below the compound's melting point to prevent melting.
Expected Purity >99% (by HPLC or GC)Recrystallization is a highly effective purification technique.
Expected Yield 70-90%Yield is dependent on the initial purity of the crude material and adherence to the protocol. Some loss is inevitable.[5]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; the boiling point of the solvent is too high.[7]Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.
No Crystals Form The solution is not sufficiently saturated; rapid cooling prevented nucleation.Try scratching the inner wall of the flask with a glass rod to create nucleation sites. If that fails, gently heat the solution to evaporate some solvent, thereby increasing the concentration, and then re-cool.
Low Yield Too much solvent was used during dissolution; premature crystallization occurred during hot filtration; product is significantly soluble in the cold wash solvent.Ensure the minimum amount of hot solvent is used. Preheat the filtration apparatus for hot filtration. Ensure the washing solvent is ice-cold and used sparingly.
Colored Crystals Colored impurities were not fully removed; complexation with residual charcoal (if used).Repeat the recrystallization. If charcoal was the issue, avoid its use in the second attempt or ensure it is thoroughly filtered out.

References

  • University of Babylon. (n.d.). Recrystallization. Retrieved from College of Materials Engineering, University of Babylon.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Lau, K. C. (1994). U.S. Patent No. 5,288,922. Washington, DC: U.S.
  • University of Canterbury. (n.d.). Recrystallisation. Retrieved from Department of Chemistry, University of Canterbury.
  • Bell, E. R., & Williams, P. H. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • Guijarro, D., & Yus, M. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(17), 3365-3368.
  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Gujadhur, R. K., Bates, C. G., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Organic Letters, 3(26), 4315-4317.
  • Paraskeva, C. A., et al. (2014). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Journal of Chemical Technology & Biotechnology, 89(7), 1015-1023.
  • Chemistry Learner. (2022, July 8).
  • Varma, R. S. (2012). A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. Request PDF.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-(2-methylpropyl)-. PubChem Compound Database. Retrieved from [Link]

  • Ladero, M., et al. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Sustainable Chemistry & Engineering, 4(5), 2449-2458.
  • Sharma, G. V., & Reddy, K. L. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Organic Synthesis.
  • ChemBK. (2024, April 10). 4-Phenoxyphenol. Retrieved from [Link]

  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients.
  • Rodríguez-Hornedo, N., & Zannou, E. A. (2021).
  • Schläfer, L., & Scherer, G. (1982). U.S. Patent No. 4,355,186. Washington, DC: U.S.
  • Zakeri-Milani, P., & Barzegar-Jalali, M. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Diphenyl Ether Scaffold

The 4-[4-(2-Methylpropyl)phenoxy]phenol core structure represents a privileged scaffold in medicinal chemistry. The diphenyl ether motif provides a semi-rigid backbone that can be strategically functionalized to interact with a variety of biological targets. The presence of the phenolic hydroxyl group and the isobutyl-substituted phenyl ring offers multiple avenues for chemical modification, allowing for the generation of diverse libraries of compounds with potential therapeutic applications. Phenolic compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This application note will provide a detailed guide for the synthesis and evaluation of novel bioactive derivatives based on the 4-[4-(2-Methylpropyl)phenoxy]phenol scaffold, with a focus on developing potential anti-inflammatory and antimicrobial agents.

The rationale behind selecting this scaffold lies in its structural resemblance to known bioactive molecules and the potential for the isobutyl group to enhance lipophilicity, which can be crucial for membrane permeability and target engagement. The phenolic hydroxyl is a key functional handle for introducing a variety of pharmacophores.

PART 1: Synthesis of Bioactive Derivatives

This section outlines the synthesis of two classes of derivatives from 4-[4-(2-Methylpropyl)phenoxy]phenol: carboxamides and semicarbazones . These functionalities are chosen for their prevalence in known bioactive compounds and their relatively straightforward synthesis from a phenolic starting material.[3][4]

Synthesis of Carboxamide Derivatives: Potential Anti-inflammatory Agents

Carboxamide moieties are frequently found in anti-inflammatory drugs.[4] The synthesis of carboxamide derivatives of 4-[4-(2-Methylpropyl)phenoxy]phenol can be achieved through a two-step process involving an initial O-alkylation followed by amidation.

Workflow for Carboxamide Synthesis

A 4-[4-(2-Methylpropyl)phenoxy]phenol B O-Alkylation with Ethyl Bromoacetate A->B K2CO3, DMF C Ethyl 2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetate B->C D Hydrolysis C->D aq. NaOH, MeOH E 2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetic acid D->E F Amide Coupling (e.g., with aniline derivatives) E->F EDC, HOBt, DIPEA G N-Aryl-2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetamide Derivatives F->G

Caption: Synthetic workflow for carboxamide derivatives.

Experimental Protocol: Synthesis of 2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetic acid (Intermediate)

  • Reaction Setup: To a solution of 4-[4-(2-Methylpropyl)phenoxy]phenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4-6 hours.[5]

  • Isolation: After completion of the hydrolysis (monitored by TLC), remove the methanol under reduced pressure. Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to yield 2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetic acid.

Experimental Protocol: Synthesis of N-Aryl-2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetamide Derivatives (General Procedure)

  • Activation: To a solution of 2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetic acid (1.0 eq) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amidation: Add the desired aniline derivative (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: Upon completion, dilute the reaction mixture with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetamide.

Synthesis of Semicarbazone Derivatives: Potential Antimicrobial Agents

Semicarbazones are known to exhibit a broad spectrum of antimicrobial activities.[3] The synthesis of semicarbazone derivatives of 4-[4-(2-Methylpropyl)phenoxy]phenol can be achieved through a Vilsmeier-Haack formylation followed by condensation with a thiosemicarbazide.

Workflow for Semicarbazone Synthesis

A 4-[4-(2-Methylpropyl)phenoxy]phenol B Vilsmeier-Haack Formylation A->B POCl3, DMF C 2-hydroxy-5-(4-(2-methylpropyl)phenoxy)benzaldehyde B->C D Condensation with Thiosemicarbazide C->D Ethanol, Acetic acid (cat.) E 2-(2-hydroxy-5-(4-(2-methylpropyl)phenoxy)benzylidene)hydrazine-1-carbothioamide D->E

Caption: Synthetic workflow for semicarbazone derivatives.

Experimental Protocol: Synthesis of 2-hydroxy-5-(4-(2-methylpropyl)phenoxy)benzaldehyde (Intermediate)

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with constant stirring.

  • Formylation: After the addition is complete, add a solution of 4-[4-(2-Methylpropyl)phenoxy]phenol (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour and then heat to 60 °C for 4-6 hours.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and dry to obtain the crude 2-hydroxy-5-(4-(2-methylpropyl)phenoxy)benzaldehyde. Recrystallize from ethanol if necessary.

Experimental Protocol: Synthesis of 2-(2-hydroxy-5-(4-(2-methylpropyl)phenoxy)benzylidene)hydrazine-1-carbothioamide (General Procedure)

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-(4-(2-methylpropyl)phenoxy)benzaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol.

  • Condensation: Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 6-8 hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter the precipitated solid.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the desired semicarbazone derivative.

PART 2: Characterization of Synthesized Derivatives

The structural elucidation of the synthesized compounds is a critical step to confirm their identity and purity. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized derivatives. The chemical shifts, multiplicities, and integration of the proton signals, along with the carbon signals, will confirm the successful incorporation of the carboxamide or semicarbazone moieties.[6][7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[7][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the presence of key functional groups, such as the C=O stretch of the amide and the C=S stretch of the thiosemicarbazone.

Table 1: Expected Spectroscopic Data for a Representative Carboxamide Derivative

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) IR (ν, cm⁻¹)
N-phenyl-2-(4-(4-(2-methylpropyl)phenoxy)phenoxy)acetamideAromatic protons, -CH₂- (acetamide), -CH₂- (isobutyl), -CH- (isobutyl), -CH₃ (isobutyl)Aromatic carbons, C=O (amide), -CH₂- (acetamide), isobutyl carbons[M+H]⁺3400-3200 (N-H), 1680-1630 (C=O, Amide I), 1550-1510 (N-H bend, Amide II)

Table 2: Expected Spectroscopic Data for a Representative Semicarbazone Derivative

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) IR (ν, cm⁻¹)
2-(2-hydroxy-5-(4-(2-methylpropyl)phenoxy)benzylidene)hydrazine-1-carbothioamideAromatic protons, -OH, -NH, -NH₂, -CH=N, isobutyl protonsAromatic carbons, C=S, -CH=N, isobutyl carbons[M+H]⁺3400-3100 (O-H, N-H), 1600-1580 (C=N), 1250-1020 (C=S)

PART 3: Biological Evaluation

This section details the protocols for evaluating the anti-inflammatory and antimicrobial activities of the synthesized derivatives.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory potential of the carboxamide derivatives will be assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[5][10]

Workflow for COX-2 Inhibition Assay

A Synthesized Carboxamide Derivatives D Incubation A->D B COX-2 Enzyme B->D C Arachidonic Acid (Substrate) C->D E Measurement of Prostaglandin E2 (PGE2) Production D->E ELISA F Calculation of IC50 E->F

Caption: Workflow for the in vitro COX-2 inhibition assay.

Experimental Protocol: COX-2 Inhibition Assay

  • Reagents: Use a commercially available COX-2 inhibitor screening assay kit.

  • Compound Preparation: Prepare stock solutions of the synthesized carboxamide derivatives and a reference inhibitor (e.g., celecoxib) in DMSO.

  • Assay Procedure:

    • Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate according to the manufacturer's instructions.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[10]

Table 3: Hypothetical COX-2 Inhibition Data

Compound COX-2 IC₅₀ (µM)
Carboxamide Derivative 15.2
Carboxamide Derivative 21.8
Celecoxib (Reference)0.5
In Vitro Antimicrobial Activity: Broth Microdilution Assay

The antimicrobial efficacy of the semicarbazone derivatives will be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[11][12]

Experimental Protocol: Broth Microdilution Assay

  • Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Media: Use appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare serial two-fold dilutions of the synthesized semicarbazone derivatives in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 4: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound S. aureus E. coli C. albicans
Semicarbazone Derivative 116328
Semicarbazone Derivative 28164
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A2

Conclusion

The 4-[4-(2-Methylpropyl)phenoxy]phenol scaffold provides a versatile platform for the development of novel bioactive compounds. The synthetic protocols and biological evaluation methods detailed in this application note offer a comprehensive framework for researchers to explore the therapeutic potential of derivatives based on this promising core structure. The illustrative examples of carboxamide and semicarbazone derivatives highlight the potential for generating compounds with significant anti-inflammatory and antimicrobial activities. Further optimization of these lead structures could pave the way for the development of new therapeutic agents.

References

  • Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol. (URL not provided in search results)
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. (URL not provided in search results)
  • Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. (URL not provided in search results)
  • Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. PMC. (URL not provided in search results)
  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. (URL not provided in search results)
  • Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. MDPI. (URL not provided in search results)
  • Structure-Activity-Mechanism Studies for Various Natural Compounds: Phenol Group Is Crucial for the Antimicrobial Activity. Allied Academies. (URL not provided in search results)
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. (URL not provided in search results)
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. (URL not provided in search results)
  • Synthesis and biological screening of picric acid & p-amino phenol derivatives for anti-microbial activity. JOCPR. (URL not provided in search results)
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate. (URL not provided in search results)
  • Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agents Utilizing 4-(2,4- Difluorophenyl)-4-oxobutanoic acid. Benchchem. (URL not provided in search results)
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (URL not provided in search results)
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (URL not provided in search results)
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PMC. (URL not provided in search results)
  • Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. SciSpace. (URL not provided in search results)
  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. (URL not provided in search results)
  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México. (URL not provided in search results)
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL not provided in search results)
  • CN113429268A - Synthetic method of 4-phenoxyphenol. Google Patents. (URL not provided in search results)
  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. (URL not provided in search results)
  • Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. MDPI. (URL not provided in search results)
  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. (URL not provided in search results)
  • Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. (URL not provided in search results)
  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). ResearchGate. (URL not provided in search results)
  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. (URL not provided in search results)
  • Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity. NIH. (URL not provided in search results)
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. (URL not provided in search results)
  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PMC. (URL not provided in search results)
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. (URL not provided in search results)
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. (URL not provided in search results)
  • NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. (URL not provided in search results)
  • NMR Analysis for Biopharmaceutical Development. Creative Biostructure. (URL not provided in search results)
  • A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. Benchchem. (URL not provided in search results)
  • Guduru et al., IJPSR, 2019; Vol. 10(8): 3763-3769. (URL not provided in search results)

Sources

Application Note: Advanced Buchwald-Hartwig Cross-Coupling for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl ethers are privileged structural motifs found in numerous active pharmaceutical ingredients (APIs), including the antibiotic vancomycin and various anti-HIV agents. While classical Ullmann-type C-O couplings require harsh conditions (>150 °C) and stoichiometric copper, the evolution of palladium-catalyzed Buchwald-Hartwig etherification has revolutionized this transformation. This application note provides an in-depth, self-validating protocol for the synthesis of diaryl ethers under mild conditions, leveraging third-generation (G3) palladacyclic precatalysts and sterically congested biarylphosphine ligands.

Mechanistic Causality: Overcoming the Reductive Elimination Barrier

In the Pd-catalyzed C-O cross-coupling cycle, the oxidative addition of the aryl halide and the subsequent alkoxide exchange are generally facile. However, the reductive elimination step to form the C-O bond is thermodynamically and kinetically challenging.

The Causality of Ligand Design: The oxygen atom of the phenoxide intermediate is highly electronegative, forming a exceptionally strong Pd–O bond that renders the Pd(II) center reluctant to release the product. To overcome this thermodynamic sink, Buchwald and co-workers engineered bulky, electron-rich dialkylbiarylphosphine ligands such as t-BuXPhos and RockPhos (1)[1]. The extreme steric bulk provided by the triisopropyl groups on the lower non-phosphine ring forces the aryl and phenoxide ligands on the palladium center into tight proximity. This intense steric repulsion destabilizes the Pd(II) intermediate, effectively lowering the activation energy required for reductive elimination and driving the formation of the diaryl ether (2)[2].

Mechanism Pd0 Pd(0)L Active Catalyst PdII_X Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_X + Ar-X PdII_O Pd(II)(Ar)(OAr')L Alkoxide Exchange PdII_X->PdII_O + Ar'-OH, Base - Base·HX PdII_O->Pd0 Reductive Elimination Product Ar-O-Ar' Diaryl Ether PdII_O->Product

Catalytic cycle of Pd-catalyzed C-O coupling highlighting sterically induced reductive elimination.

Catalyst & Ligand Selection Matrix

The choice of ligand and palladium source dictates the success of the C-O coupling. Traditional Pd sources (e.g., Pd(OAc)₂) require in situ reduction, which can fail with extremely bulky ligands, leading to inactive Pd black. The RockPhos Pd G3 precatalyst circumvents this by undergoing rapid, base-promoted activation at room temperature to guarantee a 1:1 ratio of active Pd(0) to ligand (3)[3].

Ligand / PrecatalystChemical Focus & Structural AdvantageOptimal Temp (°C)Catalyst LoadingPrimary Substrate Scope
t-BuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl. Standard bulk.90 – 110 °C2.0 – 5.0 mol%Electron-deficient to neutral aryl halides.
RockPhos (L8) Addition of a 3-methoxy and 6-methyl group increases electron density and steric push.25 – 80 °C1.0 – 2.0 mol%Broad scope; enables electron-rich and heteroaryl halides.
RockPhos Pd G3 Aminobiphenyl backbone ensures rapid, quantitative generation of Pd(0)L.25 – 60 °C0.5 – 1.0 mol%Highly sterically congested diaryl ethers; room temperature couplings (4)[4].

Self-Validating Experimental Protocol: RockPhos Pd G3 Catalyzed C-O Coupling

Causality of Reagent Choices
  • Solvent (Anhydrous Toluene): Non-polar and non-coordinating. Polar solvents (like DMF) competitively bind to the electrophilic Pd(II) intermediate, inhibiting phenoxide coordination.

  • Base (K₃PO₄ or Cs₂CO₃): Mild inorganic bases are utilized because stronger bases (like NaOtBu) can lead to the competitive formation of tert-butyl aryl ether side products.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. C-O Coupling (Toluene, 60°C) Prep->Reaction Monitor 3. System Validation (GC-MS/TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Quench & Workup (Aqueous Extraction) Monitor->Workup >95% Conversion

Experimental workflow for Pd-catalyzed diaryl ether synthesis with built-in validation.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with the aryl halide (1.0 mmol), the phenol derivative (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add RockPhos Pd G3 (0.01 mmol, 1.0 mol%).

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 mmol) as a quantitative internal standard for downstream validation.

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and inject anhydrous, degassed toluene (5.0 mL) via a syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of argon. Transfer the tube to a pre-heated oil bath at 60 °C and stir vigorously (800 rpm) for 12–24 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Determine the crude NMR yield using the internal standard, then purify the diaryl ether via flash column chromatography (hexanes/ethyl acetate).

Built-In Controls & Troubleshooting (Self-Validating System)

A protocol is only as reliable as its internal controls. This workflow incorporates a self-validating framework to ensure reproducibility and isolate variables during failure analysis:

  • Internal Standard Integration: The inclusion of 1,3,5-trimethoxybenzene allows for precise ¹H NMR yield determination before aqueous workup or chromatography. This isolates chemical conversion efficiency from downstream mechanical losses (5)[5].

  • Visual Catalyst Diagnostics: The active Pd(0)L complex is highly sensitive to oxygen. A healthy reaction maintains a homogeneous yellow/orange hue. The sudden appearance of a black precipitate (Pd black) indicates catalyst decomposition, immediately validating a failure in the inert atmosphere or solvent degassing.

  • Positive Control Benchmark: When establishing this chemistry in a new laboratory, run the coupling of 4-bromoanisole and o-cresol. This specific reaction is highly documented to reach >85% yield at 80 °C using RockPhos (6)[6]. Failure to achieve this benchmark indicates compromised reagents (e.g., wet solvent, oxidized phosphine ligand, or degraded precatalyst).

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). "The scope and generality of Pd-catalyzed diaryl ether formation." Angewandte Chemie International Edition, via Organic Chemistry Portal.
  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). "A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
  • BenchChem Technical Support. (2025). "RockPhos Pd G3 | 2009020-38-4." Benchchem.
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). "Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands." Chemical Science, via PMC.
  • Jing, Q., et al. (2016). "Mild Synthesis of Sterically Congested Alkyl Aryl Ethers.

Sources

Troubleshooting & Optimization

Improving yield of 4-[4-(2-Methylpropyl)phenoxy]phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-[4-(2-Methylpropyl)phenoxy]phenol

Case ID: #SYN-4IPP-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering yield bottlenecks in the synthesis of 4-[4-(2-methylpropyl)phenoxy]phenol (commonly referred to as 4-(4-isobutylphenoxy)phenol ).[1] This diaryl ether scaffold is synthetically challenging due to the electron-rich nature of both aryl rings, which can lead to oxidative homocoupling side reactions and catalyst deactivation.

This guide moves beyond basic textbook procedures to address the critical control points (CCPs) that determine yield and purity in high-value ether synthesis. We focus on two primary synthetic routes: the Copper-Catalyzed Ullmann Coupling (scalable, cost-effective) and the Palladium-Catalyzed Buchwald-Hartwig Coupling (high precision).[1]

Part 1: Diagnostic Workflow

Before adjusting your protocol, use this logic tree to diagnose the root cause of your yield loss.

TroubleshootingFlow Start Yield < 60%? CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod No (Conversion High) BlackPpt Black Precipitate (Pd/Cu aggregation) CheckSM->BlackPpt Yes (Stalled) Dehalogenation Dehalogenated SM (Ar-H) CheckByprod->Dehalogenation Homocoupling Biaryl Homocoupling (Ar-Ar) CheckByprod->Homocoupling Sol_Solvent Dry Solvent / Degas Thoroughly Dehalogenation->Sol_Solvent Protic Impurity Sol_Reduct Reduce Reductant / Switch Catalyst Homocoupling->Sol_Reduct Oxidative Issue Sol_Temp Increase Temp / Change Ligand BlackPpt->Sol_Temp Catalyst Death

Figure 1: Diagnostic logic for troubleshooting diaryl ether synthesis failures.

Part 2: Technical Support Tickets (Q&A)

Ticket #01: "My Ullmann coupling stalls at 40% conversion. Adding more copper doesn't help."[1]

Diagnosis: Catalyst poisoning or ligand dissociation.[1] In the synthesis of 4-[4-(2-methylpropyl)phenoxy]phenol, you are likely coupling 4-isobutylphenol with 4-bromoanisole (or 4-iodoanisole).[1] The classic "copper bronze" method is insufficient for this electron-rich system.[1]

Resolution Protocol:

  • Switch to a Ligand-Accelerated System: Naked copper sources (CuI, CuBr) aggregate into inactive clusters.[1] You must use a bidentate ligand to stabilize the active Cu(I) species.

    • Recommended Ligand: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) or N,N-Dimethylglycine .[1] TMHD is particularly effective for electron-rich phenols.[1]

  • The "Pre-Complexation" Step: Do not just dump reagents together.

    • Step A: Dissolve CuI (10 mol%) and TMHD (20 mol%) in the solvent (DMSO or NMP). Stir for 20 mins before adding substrates. This forms the active catalytic complex.

    • Step B: Add Cs₂CO₃ (2.0 equiv), 4-isobutylphenol (1.0 equiv), and 4-bromoanisole (1.2 equiv).[1]

  • Atmosphere Control: Oxygen is a poison here.[1] It oxidizes Cu(I) to inactive Cu(II).[1] Sparge your solvent with Argon for 15 minutes prior to heating.

Self-Validating Check: The reaction mixture should remain a clear, homogeneous solution (often green/blue or brown depending on ligand) and not precipitate metallic copper mirror on the flask walls.

Ticket #02: "I am seeing significant amounts of 4,4'-diisobutylbiphenyl. Why?"

Diagnosis: Oxidative Homocoupling.[1] This occurs when the 4-isobutylphenyl radical (or organometallic species) dimerizes instead of coupling with the phenol. This is common if the catalyst loading is too high or if the phenol nucleophilicity is suppressed.

Resolution Protocol:

  • Slow Addition of Electrophile: If using a Palladium method (Buchwald-Hartwig), do not add the aryl halide all at once.[1] Use a syringe pump to add the 4-bromo-1-(2-methylpropyl)benzene slowly over 2 hours.[1] This keeps the concentration of the oxidative addition complex low relative to the phenol.

  • Base Selection: Switch from strong bases like NaOtBu (which can promote radical pathways) to milder, phosphate-based bases like K₃PO₄ .[1] This buffers the deprotonation of the phenol, matching the rate of the catalytic cycle.

Ticket #03: "The Buchwald-Hartwig route gives a black tar and low yield."[1]

Diagnosis: Ligand Mismatch for Diaryl Ethers. Standard amine-coupling ligands (like BINAP or DPPF) are often poor for ether synthesis because the reductive elimination of C-O bonds is energetically more difficult than C-N bonds.

Resolution Protocol: Use "Third-Generation" bulky phosphine ligands designed specifically for C-O coupling.[1]

ParameterRecommendationRationale
Ligand tBuXPhos or RockPhos Bulky biaryl ligands accelerate the difficult C-O reductive elimination step.[1]
Pre-catalyst Pd(dba)₂ or G3-Palladacycles Avoids induction periods associated with Pd(OAc)₂ reduction.[1]
Solvent Toluene or Dioxane Non-polar solvents often suppress side reactions compared to DMF in Pd-catalysis.[1]
Temperature 90°C - 110°C C-O formation requires higher activation energy than C-N.[1]

Key Insight: If using RockPhos , you can often run this reaction at lower catalyst loadings (1-2 mol%) with higher turnover numbers (TON).[1]

Part 3: Detailed Synthesis Protocol (Optimized)

Target: 4-[4-(2-Methylpropyl)phenoxy]phenol Route: Modified Ullmann Ether Synthesis followed by Demethylation.[1]

Step 1: Formation of the Ether Intermediate

Reaction: 4-Isobutylphenol + 4-Bromoanisole → 4-(4-isobutylphenoxy)anisole[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reagents:

    • 4-Isobutylphenol (1.0 equiv, 150 mg scale for pilot)[1]

    • 4-Bromoanisole (1.2 equiv)[1]

    • CuI (10 mol%) - Must be off-white/tan, not grey/green.[1]

    • N,N-Dimethylglycine (20 mol%) - Ligand.[1]

    • Cs₂CO₃ (2.0 equiv) - Base.[1]

    • Dioxane (anhydrous) - Solvent (0.5 M concentration).[1]

  • Procedure:

    • Load CuI, Ligand, Base, and Phenol into the flask.[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add Dioxane and 4-Bromoanisole via syringe.[1]

    • Heat to 110°C for 18-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (removes copper salts). Wash filtrate with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Checkpoint: Yield should be >85%. If <50%, check Argon quality and solvent dryness.[1]

Step 2: Demethylation

Reaction: 4-(4-isobutylphenoxy)anisole → 4-[4-(2-Methylpropyl)phenoxy]phenol[1]

  • Reagent: BBr₃ (Boron Tribromide) is superior to HBr/AcOH for this substrate as it avoids acid-catalyzed rearrangement of the isobutyl group.[1]

  • Procedure:

    • Dissolve intermediate in dry DCM at -78°C .

    • Add BBr₃ (1.0 M in DCM, 2.5 equiv) dropwise.[1]

    • Allow to warm to 0°C over 2 hours. Do not heat to RT immediately.

  • Quench: Pour mixture slowly onto ice/water. Extract with DCM.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Maiti, D., & Buchwald, S. L. (2009).[1] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Rich Diaryl Ethers." Journal of Organic Chemistry.

    • Citation for Ligand Selection: Establishes TMHD and N,N-Dimethylglycine as superior ligands for electron-rich phenol coupling.[1]

  • Shelby, Q., et al. (2000).[1] "General Method for the Palladium-Catalyzed Synthesis of Diaryl Ethers." Journal of the American Chemical Society.[3][4]

    • Citation for Pd-Catalysis: Foundational work on using bulky phosphine ligands (tBuXPhos precursors) for C-O bond formation.[1]

  • Weissman, S. A., et al. (2011).[1] "Ligand-Free Copper-Catalyzed Ullmann Condensation: Practical Synthesis of Diaryl Ethers." Organic Process Research & Development.

    • Citation for Scale-up: Discusses solvent and base effects critical for industrial scaling of these reactions.

Sources

Technical Support Center: Optimizing 4-Isobutylphenol Coupling & Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. 4-Isobutylphenol (4-IBP) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including advanced NSAID derivatives and bioactive diaryl ethers. However, its cross-coupling—particularly O-arylation via Ullmann or Buchwald-Hartwig etherification—is notoriously susceptible to yield-limiting side reactions.

As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we analyze the fundamental mechanistic causality behind these failures and provide self-validating protocols to ensure high-fidelity coupling.

Part 1: Mechanistic Causality of Side Reactions

To troubleshoot effectively, we must first understand the catalytic resting state. In transition-metal-catalyzed etherifications, the resting state is typically a heteroleptic metal-phenoxide complex, such as the anionic


 species[1]. The turnover-limiting step is the oxidative addition of the aryl halide to this complex[1].

When this step is kinetically sluggish—due to poor ligand selection, electronic mismatch, or unoptimized base—the long-lived intermediate becomes highly vulnerable to off-cycle degradation pathways:

  • Ortho C-Arylation: The para-isobutyl group pushes electron density into the ortho positions via inductive effects. Without sufficient steric shielding from the ligand, the metal center can migrate, resulting in C–C bond formation instead of the desired C–O bond.

  • Hydrodehalogenation & Homocoupling: If oxidative addition is slow, the aryl halide may undergo single-electron reduction or Ullmann homocoupling, consuming the electrophile.

  • Phenol Oxidation: Trace oxygen converts active Cu(I) to Cu(II), triggering the oxidative dimerization of 4-IBP into quinone-like byproducts.

CatalyticCycle Precat Cu(I) Precatalyst + Ligand (LX) Phenoxide [Cu(LX)(OAr)]⁻ Resting State Precat->Phenoxide 4-IBP + Base OxAdd Oxidative Addition (Turnover-Limiting) Phenoxide->OxAdd Aryl Halide Side1 Side Reaction: Ortho C-Arylation Phenoxide->Side1 Ambident Attack (Poor Ligand) Side2 Side Reaction: Phenol Dimerization Phenoxide->Side2 Trace O₂ / Cu(II) RedElim Reductive Elimination (Fast) OxAdd->RedElim Side3 Side Reaction: Hydrodehalogenation OxAdd->Side3 Slow Kinetics RedElim->Precat Catalyst Regeneration Product Desired Product: Diaryl Ether RedElim->Product

Catalytic cycle of 4-IBP O-arylation detailing intermediate divergence into side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing significant hydrodehalogenation of my aryl halide and very low diaryl ether yield. How do I fix this? A1: This indicates that the oxidative addition of the aryl halide to the


 intermediate is too slow, allowing competitive reduction pathways to dominate[1].
Solution: Switch to a more electron-rich, bidentate ligand to accelerate oxidative addition. For Cu-catalysis, picolinic acid derivatives have proven highly effective at promoting selective O-arylation over side reactions[2]. For Pd-catalysis, utilize bulky, electron-rich phosphines (e.g., RockPhos or t-BuBrettPhos) to lower the activation barrier for oxidative addition.

Q2: My LC-MS shows a mass corresponding to the coupled product, but NMR reveals it is the ortho C-arylated isomer, not the O-arylated ether. Why? A2: 4-Isobutylphenoxide is an ambident nucleophile. The electron-donating isobutyl group activates the ortho carbon. Solution: You must enforce O-selectivity sterically and electronically. Ensure you are using a weak base (like


 or a soluble organic amine) rather than strong alkalis (like KOH), as strong bases yield "naked" phenoxides that are more prone to C-attack[3]. Additionally, employing a tightly coordinating ligand restricts the geometry, forcing the aryl group to couple exclusively at the oxygen atom[1].

Q3: The reaction mixture turns pitch black immediately upon heating, and I am recovering oxidized 4-IBP dimers. Is my catalyst dead? A3: Yes. The immediate blackening is indicative of Cu(I) oxidizing to Cu(II), or Pd(0) precipitating as Pd black. Cu(II) is a known mediator for the oxidative homocoupling of phenols. Solution: Your system is not rigorously anaerobic. 4-IBP is highly susceptible to oxidative dimerization. You must degas your solvents via the freeze-pump-thaw method (minimum 3 cycles) and assemble the reaction in a nitrogen-filled glovebox.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal relationships between observed side reactions and the specific chemical parameters required to suppress them.

Observed Side ReactionMechanistic CauseCatalyst/Ligand SolutionBase Optimization
Ortho C-Arylation Ambident nucleophilicity of 4-IBPSterically demanding bidentate ligands (e.g., TMHD)Weak bases (

) to prevent "naked" phenoxides
Hydrodehalogenation Slow oxidative addition kineticsElectron-rich ligands (Picolinic acid, RockPhos)Soluble organic bases to maintain homogeneity
Phenol Dimerization Cu(I) oxidation to Cu(II) by trace

Strict anaerobic protocols (Glovebox, Schlenk line)Degassed solvents (Freeze-pump-thaw)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, we utilize a self-validating workflow. This protocol includes visual checkpoints to confirm the integrity of the catalytic resting state before proceeding to turnover-limiting steps.

Workflow S1 1. Glovebox Prep (Strictly Anaerobic) S2 2. Base & Ligand Pre-mixing S1->S2 S3 3. Add 4-IBP & Aryl Halide S2->S3 S4 4. Controlled Heating (110°C, 12h) S3->S4 S5 5. Aqueous Workup & Extraction S4->S5 S6 6. Column Chromatography S5->S6

Self-validating anaerobic experimental workflow for the cross-coupling of 4-isobutylphenol.

Optimized Cu-Catalyzed O-Arylation of 4-Isobutylphenol

Reagents: 4-Isobutylphenol (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), Picolinic Acid (20 mol%),


 (2.0 equiv), Anhydrous DMSO (0.2 M).

Step-by-Step Methodology:

  • Solvent Preparation: Degas anhydrous DMSO using three consecutive freeze-pump-thaw cycles. Transfer to a nitrogen-filled glovebox.

  • Catalyst Pre-Activation: Inside the glovebox, add CuI, picolinic acid, and

    
     to an oven-dried Schlenk tube equipped with a magnetic stir bar. Add 1 mL of degassed DMSO.
    
    • Self-Validation Checkpoint: Stir for 10 minutes at room temperature. The solution should turn a clear, pale blue/green, indicating the successful formation of the active ligated complex. If the solution turns brown or black, oxygen has infiltrated the system; abort the reaction.

  • Substrate Addition: Add 4-isobutylphenol and the aryl iodide to the active catalyst mixture. Wash the vial walls with the remaining DMSO to ensure all reagents are in solution.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with saturated aqueous

    
    . The aqueous layer will turn deep blue as the copper is extracted into the aqueous phase as a Cu(II)-amine complex.
    
  • Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate).
    

References

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.3

  • Chemoselectivity in the Cu-Catalyzed O-Arylation of Phenols and Aliphatic Alcohols. ResearchGate.2

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC / National Institutes of Health.1

Sources

Removing unreacted starting materials from 4-(4-isobutylphenoxy)phenol

[1][2]

Executive Summary

This technical guide addresses the purification of 4-(4-isobutylphenoxy)phenol (CAS: Related to 4-isobutylphenol derivatives), a diaryl ether often synthesized via Copper-catalyzed Ullmann coupling or Chan-Lam coupling.[1][2]

The core challenge in this workflow is the "Phenol-Phenol Separation Paradox." Because both the starting material (e.g., 4-isobutylphenol) and the product are phenols with similar

2

Part 1: The Purification Decision Matrix

Before proceeding, identify your primary impurity profile using TLC or LC-MS.[2]

PurificationLogicStartStart: Crude Reaction MixtureCheckImpurityIdentify Dominant ImpurityStart->CheckImpurityCopperCopper Catalyst(Blue/Green tint)CheckImpurity->CopperColor/MetalSM_PhenolUnreacted 4-Isobutylphenol(Starting Material)CheckImpurity->SM_PhenolTLC: High RfSM_HQHydroquinone(Excess Reagent)CheckImpurity->SM_HQTLC: Low RfChelationChelating Wash(EDTA or NH4OH)Copper->ChelationDistillationHigh-Vac Kugelrohror Steam DistillationSM_Phenol->DistillationScale > 5gColumnFlash Chromatography(Gradient Elution)SM_Phenol->ColumnScale < 5gWaterWashHot Water Wash(High Solubility Diff)SM_HQ->WaterWashChelation->CheckImpurityNext Step

Figure 1: Decision matrix for selecting the appropriate purification technique based on the dominant impurity.

Part 2: Troubleshooting & FAQs

Issue 1: "I cannot separate unreacted 4-isobutylphenol from my product using NaOH extraction."

Diagnosis: You are encountering the


 Similarity Limit1
  • 4-Isobutylphenol

    
    :  ~9.84[2][3]
    
  • 4-(4-isobutylphenoxy)phenol

    
    :  ~9.9–10.0
    Because both compounds are weak acids with nearly identical dissociation constants, treating the mixture with NaOH deprotonates both, pulling both into the aqueous phase.[2][4] Acidifying precipitates both.[1][2] You cannot separate them chemically via pH manipulation.[2]
    

Solution Protocol: Exploiting Volatility (The Distillation Method) Unlike the diaryl ether product (MW ~242 g/mol ), the starting material 4-isobutylphenol (MW ~150 g/mol ) is significantly more volatile.

  • Preparation: Dissolve the crude mixture in minimal solvent and transfer to a round-bottom flask. Evaporate the solvent completely.

  • Steam Distillation (Recommended for >10g scale):

    • Set up a steam distillation apparatus.

    • Pass steam through the crude oil at 100°C.

    • Mechanism: 4-isobutylphenol is steam volatile and will distill over with the water.[1][2] The heavy diaryl ether product will remain in the boiling flask as an oil or solid.

    • Validation: Check the distillate by TLC.[1] It should contain the starting material.[1][5]

  • Kugelrohr/High-Vac Distillation (Alternative):

    • Heat the crude residue under high vacuum (<1 mbar).

    • Temperature: 4-isobutylphenol boils at ~235°C (atm), but sublimes/distills at ~80–100°C under high vacuum.[1][2][4] The product requires significantly higher temperatures.

    • Collect the lower-boiling fraction and discard.[2]

Issue 2: "My product has a persistent blue/green tint or fails elemental analysis for Copper."

Diagnosis: Residual Copper/Ligand complex contamination.[1][2] This is common in Ullmann couplings (CuI, Cu(OAc)2) and Chan-Lam reactions.[2] Simple water washes fail because the Cu-ligand complexes are often lipophilic.[2]

Solution Protocol: The Chelation Wash Do not rely on brine alone. You must competitively bind the copper ions.

Reagents:

  • Option A (Basic): 10% Aqueous Ammonium Hydroxide (

    
    ).[2]
    
  • Option B (Neutral/Acidic): 0.1 M Aqueous EDTA (disodium salt).[2]

Step-by-Step:

  • Dissolve the crude organic product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

  • Wash 1: Add an equal volume of 10%

    
     . Shake vigorously for 5 minutes.
    
    • Observation: The aqueous layer should turn deep blue (Cu-Amine complex).[2]

  • Repeat until the aqueous layer is colorless.

  • Wash 2: Wash with saturated

    
     to remove residual ammonia.[2]
    
  • Dry over

    
     and concentrate.
    
Issue 3: "How do I remove excess Hydroquinone without losing product?"

Diagnosis: If your synthesis involved coupling 4-isobutylbromobenzene with hydroquinone, you likely used excess hydroquinone to prevent polymerization or double-arylation.[1][2]

Solution Protocol: Solubility Differential Hydroquinone is highly soluble in hot water, whereas 4-(4-isobutylphenoxy)phenol is highly lipophilic.[1][2][4]

  • Suspend the crude solid in water (approx. 10 mL per gram of crude).

  • Heat to 80°C with vigorous stirring for 20 minutes.

  • Cool to room temperature (or 4°C). The product will solidify/oil out, while hydroquinone remains in the aqueous phase.

  • Filter (if solid) or Decant (if oil).[1][2]

  • Validation: The aqueous filtrate should darken rapidly upon exposure to air (oxidation of dissolved hydroquinone).

Part 3: Chromatographic Data & Properties[2]

If distillation is not viable (small scale), use flash chromatography.[2] The lipophilic isobutyl group provides a handle for separation.

Table 1: Physicochemical Properties for Separation

CompoundMW ( g/mol )Approx.[2][6][7][8]

Steam Volatile?

(Hex:EtOAc 4:1)
4-Isobutylphenol 150.229.84Yes 0.45 (Higher)
Hydroquinone 110.119.9No0.10 (Lower)
Product ~242.3~10.0No 0.35 (Medium)

Recommended Flash Column Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).[2]

  • Mobile Phase: Gradient elution.[1][2]

    • Start: 100% Hexanes (to elute non-polar impurities like halides).[2]

    • Ramp: 0%

      
       20% Ethyl Acetate in Hexanes.[2]
      
  • Note: The starting phenol (4-isobutylphenol) is slightly less polar than the product (due to the smaller size vs the extra oxygen in the ether), but separation can be tight. Use a shallow gradient.

Part 4: Experimental Workflow Visualization

The following diagram outlines the optimized workflow for the synthesis workup, integrating the solutions described above.

WorkupWorkflowReactionReaction Complete(Crude Mix)FilterFiltration(Remove Solid Salts)Reaction->FilterEvapEvaporate SolventFilter->EvapRedissolveRedissolve in EtOAcEvap->RedissolveAmmoniaWash: 10% NH4OH(Removes Copper)Redissolve->AmmoniaBlue aq. layerBrineWash: Brine/Water(Removes Hydroquinone)Ammonia->BrineDecisionCheck Purity (TLC)Brine->DecisionDistillSteam Distillation(Removes 4-Isobutylphenol)Decision->DistillContains SMFinalPure Product4-(4-isobutylphenoxy)phenolDecision->FinalPureDistill->Final

Figure 2: Step-by-step workup protocol ensuring removal of catalyst and starting materials.

References

  • Synthesis of Diaryl Ethers (Microwave/Ullmann)

    • Title: Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating.[1][5]

    • Source:Tetrahedron Letters (via ScienceDirect/Vertex).[2]

    • Relevance: Establishes the standard copper/base conditions and the difficulty of separating phenolic starting m
    • [2]

  • Steam Distillation of Phenols

    • Title: 2-Methoxydiphenyl Ether (Purification via Steam Distillation).[2][9]

    • Source:Organic Syntheses, Coll.[2] Vol. 2, p.445 (1943); Vol. 20, p.63 (1940).[2]

    • Relevance: Authoritative protocol for using steam distillation to remove unreacted phenolic starting materials from diaryl ether products.[2]

    • [2]

  • pKa Values of Substituted Phenols

    • Title: Absolute pKa Determin
    • Source:J. Phys.[1][2] Chem. A (2002).[2] / GuideChem.

    • Relevance: Confirms the pKa of 4-isobutylphenol (9.[2][3]84) and general phenols, validating the impossibility of acid-base separation.

    • [2]

  • Properties of 4-Isobutylphenol

    • Title: 4-Isobutylphenol Compound Summary.
    • Source: PubChem.[1][2][6]

    • Relevance: Provides physical property data (boiling points, solubility)
    • [2]

Technical Support Center: Optimizing Catalyst Load for 4-Hydroxy-4'-isobutyldiphenyl Ether Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-4'-isobutyldiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst load optimization during the synthesis of this valuable compound. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven insights.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: Low or No Product Yield Despite Correct Stoichiometry

Question: I've followed the established protocol for an Ullmann condensation to synthesize 4-hydroxy-4'-isobutyldiphenyl ether, using a copper-based catalyst. However, my yield is significantly lower than expected, or I'm observing no product formation at all. What could be the cause, and how can I fix it?

Answer:

Low to no product yield in Ullmann-type reactions is a common issue that often points to problems with catalyst activity or reaction conditions.[1][2] The Ullmann condensation, a copper-catalyzed reaction, is notoriously sensitive to various factors.[3]

Potential Causes & Solutions:

  • Catalyst Deactivation: Copper catalysts can be deactivated through several pathways, including product inhibition, byproduct inhibition (e.g., inorganic halide salts), or interaction with the base.[4] Theoretical studies suggest that the ligation of carbonate bases to the active copper species can be a significant reason for deactivation.[5][6]

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Cu(I) species.[7]

      • Ligand Choice: The choice of ligand can significantly impact catalyst stability and activity.[8] Consider screening different N,O-chelating ligands, such as N,N-dimethylglycine, which have been shown to accelerate the reaction and allow for lower temperatures.[8]

      • Base Selection: While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, their solid form can lead to reproducibility issues.[4] Consider using a soluble organic base or ensuring the inorganic base is finely powdered and anhydrous.

  • Insufficient Catalyst Loading: While the goal is to optimize and often minimize catalyst load, an insufficient amount will naturally lead to low conversion.[9]

    • Troubleshooting Steps:

      • Incremental Increase: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%). Monitor the reaction progress at each concentration to find the optimal balance between yield and cost.

      • Re-evaluate Catalyst Activity: If you are preparing your own catalyst, verify its activity with a known, reliable reaction.

Experimental Protocol: Systematic Increase of Catalyst Loading

  • Set up a series of parallel reactions in identical reaction vessels.

  • To each vessel, add the 4-halophenol, 4-isobutylphenol, and solvent.

  • Add the base (e.g., K₃PO₄) to each vessel.

  • To each vessel, add a different loading of the copper catalyst (e.g., CuI) and ligand (e.g., N,N-dimethylglycine): 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%.

  • Degas each vessel and place under an inert atmosphere.

  • Heat all reactions to the desired temperature (e.g., 80-110°C) and stir for a set period (e.g., 24 hours).

  • After cooling, quench the reactions and analyze the product yield for each catalyst loading using a suitable analytical technique (e.g., GC-MS or HPLC).

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired 4-hydroxy-4'-isobutyldiphenyl ether, but I am also observing a significant amount of byproducts, complicating purification and reducing my overall yield. What are the likely side reactions, and how can I suppress them?

Answer:

Byproduct formation in diaryl ether synthesis can arise from several competing reaction pathways. Identifying the nature of the byproducts is the first step toward mitigating their formation.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of Starting Materials: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halide starting material to form a biphenyl derivative.

    • Mitigation: This is often favored at higher temperatures. Reducing the reaction temperature, often enabled by the use of an effective ligand, can minimize this side reaction.[8]

  • Dehalogenation: Reduction of the aryl halide starting material can occur, leading to the formation of an arene.[7]

    • Mitigation: Ensure the reaction is free of any potential reducing agents and is performed under a strictly inert atmosphere.[7]

  • O-Arylation of the Ligand: If the ligand has a susceptible oxygen atom, it can sometimes compete with the phenol in the arylation reaction.

    • Mitigation: Select ligands that are robust under the reaction conditions.

Data Presentation: Effect of Catalyst Loading on Selectivity

Catalyst Loading (mol%)Desired Product Yield (%)Byproduct A Yield (%)Byproduct B Yield (%)
145155
2.565103
5855<1
7.5865<1
10856<1

This table illustrates a hypothetical scenario where increasing catalyst loading improves yield and selectivity up to an optimal point (5 mol%), after which no significant benefit is observed.

Issue 3: Reaction Stalls Before Completion

Question: My reaction starts well, but then appears to stall, leaving a significant amount of unreacted starting materials even after extended reaction times. What could be causing this premature termination?

Answer:

A stalling reaction is often a clear indicator of catalyst deactivation during the course of the reaction.[4][10]

Potential Causes and Solutions:

  • Catalyst Poisoning: Trace impurities in the reactants or solvent can act as catalyst poisons.

    • Troubleshooting Steps:

      • Purify Reactants: Ensure the purity of your 4-halophenol, 4-isobutylphenol, and solvent. Recrystallize or distill the starting materials if necessary.

      • Use High-Purity Solvents: Use anhydrous, high-purity solvents.

  • Inhibition by Products or Byproducts: As the reaction progresses, the accumulation of the product or halide salt byproducts can inhibit or deactivate the catalyst.[4]

    • Troubleshooting Steps:

      • Optimize Catalyst Loading: A higher initial catalyst load might be necessary to overcome this inhibition and drive the reaction to completion.

      • Consider a Different Catalyst System: Some catalyst systems are more robust and less prone to product inhibition. Researching alternative copper sources and ligands may be beneficial.

Visualization: Troubleshooting Workflow for Stalled Reactions

G Start Reaction Stalls Check_Purity Verify Purity of Reactants & Solvent Start->Check_Purity Purify Purify/Replace Reagents Check_Purity->Purify Impure Check_Inertness Confirm Inert Atmosphere Check_Purity->Check_Inertness Pure Purify->Start Improve_Inertness Improve Degassing & Inert Gas Flow Check_Inertness->Improve_Inertness Compromised Increase_Loading Systematically Increase Catalyst Loading Check_Inertness->Increase_Loading Adequate Improve_Inertness->Start Screen_Ligands Screen Alternative Ligands Increase_Loading->Screen_Ligands Unsuccessful Completion Reaction Goes to Completion Increase_Loading->Completion Successful Screen_Ligands->Completion

Caption: A workflow diagram for troubleshooting stalled diaryl ether synthesis reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of catalyst load optimization for this synthesis.

Q1: Why is optimizing catalyst load so critical in the synthesis of 4-hydroxy-4'-isobutyldiphenyl ether?

A1: Optimizing the catalyst load is a crucial aspect of process development for several reasons:

  • Economic Viability: Copper catalysts, especially when paired with specialized ligands, can be a significant cost driver. Minimizing the catalyst loading reduces the overall cost of the synthesis, which is particularly important for industrial-scale production.

  • Reaction Efficiency: Insufficient catalyst will result in slow reaction rates and incomplete conversion, leading to low yields.[9] Conversely, excessive catalyst loading can sometimes lead to an increase in side reactions, complicating purification and potentially lowering the yield of the desired product.[9]

  • Product Purity: Finding the optimal catalyst load often corresponds to the point of highest selectivity, minimizing the formation of impurities and simplifying the downstream purification process.

  • Sustainability: Using the minimum effective amount of a metal catalyst reduces waste and the environmental impact of the process.

Q2: What is the mechanistic role of the copper catalyst in the Ullmann condensation for diaryl ether synthesis?

A2: In the Ullmann ether synthesis, the copper catalyst facilitates the coupling of an aryl halide with a phenol. The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Alkoxide: The active Cu(I) species reacts with the deprotonated phenol (phenoxide) to form a copper(I) alkoxide.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the C-O bond of the diaryl ether and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

The ligands play a crucial role by stabilizing the copper intermediates and increasing their solubility and reactivity, often allowing the reaction to proceed at lower temperatures.[3]

Visualization: Simplified Catalytic Cycle for Ullmann Ether Synthesis

G CuI Cu(I)X CuOR Cu(I)OR CuI->CuOR + R-OH, -HX CuIII Ar-Cu(III)(OR)X CuOR->CuIII + Ar-X Product Ar-O-R CuIII->Product Product->CuI Regenerates Catalyst

Caption: A simplified representation of the copper-catalyzed Ullmann ether synthesis cycle.

Q3: Are there alternatives to copper-based catalysts for the synthesis of 4-hydroxy-4'-isobutyldiphenyl ether?

A3: Yes, while the Ullmann condensation is a classic method, other transition-metal-catalyzed cross-coupling reactions have been developed for diaryl ether synthesis. The most prominent alternative is the Buchwald-Hartwig amination , which can be adapted for C-O bond formation using palladium-based catalysts.[11]

Comparison of Copper and Palladium Catalysis:

FeatureCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Metal Cost Relatively inexpensiveExpensive
Ligands Often simple, inexpensive ligandsTypically complex, expensive phosphine ligands
Reaction Temp. Traditionally high, but modern systems are milderGenerally milder temperatures
Substrate Scope Can be sensitive to sterically hindered substratesOften has a broader substrate scope
Functional Group Tol. Good, but can be sensitive to certain groupsGenerally very high

In recent years, metal-free methods using diaryliodonium salts have also been developed, offering a mild and efficient route to diaryl ethers.[12] The choice of catalytic system will depend on factors such as cost, substrate scope, and the specific functional groups present in the molecule.

III. References

  • Synthesis method of 4-hydroxybutyl vinyl ether polyoxyethylene ether. Google Patents. Available from:

  • 4,4′-Dihydroxydiphenyl ether | CAS 1965-09-9. CymitQuimica. Available from:

  • Ullmann condensation. Wikipedia. Available from:

  • PROCESS FOR PRODUCING 4-HYDROXYDIPHENYL ETHER. Google Patents. Available from:

  • Technical Support Center: Synthesis of Diaryl Malonates. Benchchem. Available from:

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. Available from:

  • Process for the preparation of diphenyl ethers. Google Patents. Available from:

  • Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. PMC. Available from:

  • Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. ACS Publications. Available from:

  • Process for the preparation of 4-hydroxydiphenyl ether. Google Patents. Available from:

  • The Ullmann Ether Condensation. ResearchGate. Available from: [Link]

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate. Available from:

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. Available from:

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available from:

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available from:

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry. Available from:

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available from:

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available from:

Sources

Solving solubility issues of 4-[4-(2-Methylpropyl)phenoxy]phenol in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter severe aqueous solubility roadblocks during assay development.

The compound 4-[4-(2-Methylpropyl)phenoxy]phenol is a highly lipophilic diaryl ether derivative. While its terminal phenol group provides a very weak hydrophilic head, the bulky 4-(2-methylpropyl)phenoxy tail dominates its physicochemical profile. This extreme hydrophobicity drives the molecule out of aqueous solutions, leading to precipitation, inconsistent dosing, and failed biological assays.

This guide provides field-proven, self-validating methodologies designed to keep your compound in solution without compromising cellular viability or animal welfare.

Solubilization Decision Workflow

Workflow Start 4-[4-(2-Methylpropyl)phenoxy]phenol Solid Powder Stock Dissolve in 100% DMSO (Primary Stock) Start->Stock Solubilization Decision Target Assay Type? Stock->Decision Aliquot InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Models) Decision->InVivo Dilution1 Dilute in Media (Max 0.1% DMSO final) InVitro->Dilution1 Direct Dilution Dilution2 Formulate with PEG300, Tween-80 & Saline InVivo->Dilution2 Co-solvent Method Dilution3 Complex with 20% HP-β-CD in Saline InVivo->Dilution3 Encapsulation Method

Decision tree for solubilizing 4-[4-(2-Methylpropyl)phenoxy]phenol based on assay requirements.

Frequently Asked Questions & Troubleshooting

Q1: I dissolved the compound in 100% DMSO, but it immediately crashed out (formed a cloudy precipitate) when I added it to my cell culture media. Why? A1: This is a classic case of solvent-shift precipitation. DMSO easily disrupts the crystal lattice of the solid powder. However, when this stock is introduced directly into an aqueous medium, the DMSO rapidly diffuses into the water. The hydrophobic phenol is left behind without a stabilizing solvent shell, causing it to aggregate and precipitate. Solution: For in vitro assays, ensure your final DMSO concentration does not exceed 0.1%. Add the DMSO stock dropwise to the media while vortexing vigorously to ensure rapid mechanical dispersion before local supersaturation occurs.

Q2: I need to dose animals (IP/IV) at 5 mg/kg. I cannot use 100% DMSO due to systemic toxicity. What is the standard vehicle? A2: The industry standard for highly hydrophobic compounds is a 4-component co-solvent/surfactant system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1]. The Causality: You must add these strictly in order. DMSO dissolves the drug. PEG300 acts as a transitional co-solvent to lower the dielectric constant of the mixture. Tween-80 (a nonionic surfactant) forms protective micelles around the drug molecules [3]. Finally, saline provides the isotonic aqueous bulk. If you alter this order, the micellar encapsulation will fail, and the drug will crash out.

Q3: My downstream assay is highly sensitive to detergents like Tween-80. Is there a surfactant-free alternative? A3: Yes. You can use cyclodextrin complexation, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic isobutylphenoxy tail of your compound enters this cavity via enthalpy-entropy compensation, forming a water-soluble inclusion complex without the need for harsh detergents [2].

Mechanism of Cyclodextrin Encapsulation

Mechanism Drug Hydrophobic Phenol (Lipophilic Guest) Complex Inclusion Complex (Water Soluble System) Drug->Complex Hydrophobic Interactions CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Enthalpy-Entropy Compensation

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility of hydrophobic phenols.

Validated Experimental Protocols

Protocol A: The 10/40/5/45 Co-Solvent/Surfactant Formulation (For In Vivo Dosing)

Self-Validation Check: The final solution must be completely transparent. If it appears milky or opalescent, micelle formation has failed. Discard and restart, ensuring vigorous vortexing after the Tween-80 step.

  • Primary Stock: Weigh the 4-[4-(2-Methylpropyl)phenoxy]phenol powder. Add 10% (of your target final volume) of 100% anhydrous DMSO. Vortex until completely dissolved.

  • Co-solvent Addition: Add 40% (of final volume) of PEG300. Vortex for 30 seconds. The solution must remain clear.

  • Micelle Formation: Add 5% (of final volume) of Tween-80 [3]. Vortex vigorously for 1 to 2 minutes. Crucial Step: The Tween-80 must fully integrate with the PEG/DMSO/Drug mixture before any water is introduced.

  • Aqueous Phase: Slowly add 45% (of final volume) of 0.9% Sterile Saline dropwise while continuously vortexing to prevent localized precipitation [1].

Protocol B: 20% HP-β-CD Encapsulation (Surfactant-Free)

Self-Validation Check: If precipitation occurs after 24 hours of storage at 4°C, the inclusion complex is thermodynamically unstable. You must increase the HP-β-CD concentration to 30% or reduce the drug payload.

  • Vehicle Preparation: Dissolve 2 grams of HP-β-CD powder in 10 mL of 0.9% Saline to create a 20% (w/v) HP-β-CD stock. Stir until completely clear.

  • Drug Stock: Dissolve the compound in 100% DMSO to create a highly concentrated stock (this will represent exactly 10% of your final dosing volume).

  • Complexation: Add the DMSO drug stock dropwise to the 20% HP-β-CD solution (which makes up the remaining 90% of the volume) under continuous magnetic stirring [2].

  • Equilibration: Stir at room temperature for 2 hours to allow the hydrophobic tail of the phenol to fully partition into the cyclodextrin cavities.

Quantitative Formulation Data Summary

Formulation StrategyComposition RatioMax Final DMSO %Visual Validation StateBest Use Case
Direct Dilution 0.1% DMSO / 99.9% Media0.1%Clear (No particulates under microscope)In vitro cell culture assays
Co-Solvent / Surfactant 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline10.0%Completely transparent liquidIn vivo IP/IV injections (Standard)
Cyclodextrin Complex 10% DMSO / 90% (20% HP-β-CD in Saline)10.0%Clear, slightly viscous liquidIn vivo dosing (Detergent-sensitive models)

References

  • BenchChem. How to prepare fresh in vivo formulations of (R)-RO5263397 daily. BenchChem Technical Support. 1

  • MDPI Molecules. Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin. 2

  • TargetMol. Tween 80 | surfactant. TargetMol Biochemical Assays. 3

Sources

Technical Support Center: Controlling O-alkylation vs. C-alkylation in Phenol Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced phenol ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions to selectively achieve O-alkylation over the competing C-alkylation pathway. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a phenyl ether, but I'm getting a significant amount of C-alkylated byproduct. What is happening?

A: This is a classic problem in phenol ether synthesis, stemming from the fact that the phenoxide ion is an ambident nucleophile .[1] After deprotonation of the phenol, the negative charge is delocalized across the oxygen atom and the aromatic ring (specifically at the ortho and para positions). This means that the alkylating agent can attack at either the oxygen (O-alkylation) to form the desired ether, or at a carbon atom on the ring (C-alkylation) to form an alkylphenol.[2]

The reaction pathway that predominates is highly dependent on the specific conditions of your experiment.[2][3][4] Several factors, including the solvent, the counter-ion of the base used, the nature of the alkylating agent, and the temperature, all play a crucial role in directing the regioselectivity of the reaction.[2][5]

Troubleshooting Guide: How to Favor O-Alkylation

Q2: How can I strategically choose my solvent to maximize O-alkylation?

A: Solvent choice is one of the most powerful tools at your disposal for controlling the O- vs. C-alkylation ratio.[2] The key is to understand how the solvent interacts with the phenoxide nucleophile.

  • To Favor O-Alkylation, Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[2][6] These solvents are polar enough to dissolve the phenoxide salt but do not strongly solvate the oxygen anion. This leaves the oxygen atom more "naked" and accessible for nucleophilic attack, thus promoting O-alkylation.[7]

  • To Avoid C-Alkylation, Limit Protic Solvents: Protic solvents like water, ethanol, or trifluoroethanol (TFE) should generally be avoided if O-alkylation is the desired outcome. These solvents can form strong hydrogen bonds with the oxygen atom of the phenoxide.[2] This "cages" the oxygen, making it less nucleophilic and allowing the carbon atoms of the ring to compete more effectively for the alkylating agent, leading to an increase in C-alkylated byproducts.[2]

Q3: Does the base I use matter beyond just deprotonating the phenol?

A: Absolutely. The choice of base determines the counter-ion (cation), which significantly influences the reaction's outcome. The nature of the interaction between the cation and the phenoxide anion can dictate which nucleophilic site is more reactive.

  • Larger, "Softer" Cations Can Enhance O-Alkylation: Bases with larger, more polarizable cations like potassium (K+) or cesium (Cs+) (e.g., K₂CO₃, Cs₂CO₃) are often preferred. These larger cations associate less tightly with the oxygen atom of the phenoxide. This "looser" ion pair leaves the oxygen more available for alkylation.

  • Smaller, "Harder" Cations May Increase C-Alkylation: Smaller, less polarizable cations like lithium (Li+) and sodium (Na+) (e.g., NaH, NaOH) form tighter ion pairs with the phenoxide oxygen. This can partially block the oxygen atom, making the carbon atoms of the ring more competitive nucleophiles.

  • Phase-Transfer Catalysis for Enhanced O-Alkylation: The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective.[8][9][10] The PTC transports the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.[8][11] The large, lipophilic cation of the PTC forms a loose ion pair with the phenoxide, significantly enhancing the nucleophilicity of the oxygen and promoting O-alkylation.[11]

Q4: How does the alkylating agent influence the O/C alkylation ratio?

A: The structure and nature of your alkylating agent are critical. This can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.[12][13][14]

  • HSAB Theory at a Glance: This theory posits that "hard" acids prefer to react with "hard" bases, and "soft" acids prefer to react with "soft" bases.[12][14][15]

    • The oxygen atom of the phenoxide is a hard nucleophilic center .[13]

    • The carbon atoms of the aromatic ring are softer nucleophilic centers .[13]

  • Applying HSAB to Your Reaction:

    • "Hard" Alkylating Agents Favor O-Alkylation: Alkylating agents that are considered "hard" electrophiles will preferentially react with the hard oxygen center. Examples include dimethyl sulfate and diethyl sulfate.

    • "Soft" Alkylating Agents Can Increase C-Alkylation: "Softer" electrophiles, such as allyl or benzyl halides, have a greater tendency to react with the soft carbon centers of the ring, leading to more C-alkylation.

  • Steric Hindrance: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[1] Therefore, primary alkyl halides are ideal. Secondary and tertiary alkyl halides are more prone to undergo a competing E2 elimination reaction, which will reduce your overall yield of the desired ether.[1][16]

Q5: What is the role of temperature in controlling selectivity?

A: Temperature can be a deciding factor, often tipping the balance between kinetic and thermodynamic control.

  • Lower Temperatures Generally Favor O-Alkylation: O-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster at lower temperatures.[17][18]

  • Higher Temperatures Can Promote C-Alkylation and Rearrangements: C-alkylated products are often more thermodynamically stable. At higher temperatures, there is enough energy to overcome the higher activation barrier for C-alkylation. Furthermore, at elevated temperatures, an initially formed O-alkylated product can sometimes undergo rearrangement to the more stable C-alkylated product, a phenomenon known as the Fries rearrangement.[17][19] Studies have shown that selectivity for O-alkylation can decrease at higher temperatures.[20]

Summary of Factors Influencing O- vs. C-Alkylation

FactorTo Favor O-Alkylation (Ether Formation)To Favor C-Alkylation (Alkylphenol Formation)Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)[2][6]Protic (e.g., Water, Ethanol, TFE)[2]Protic solvents solvate the oxygen anion via hydrogen bonding, reducing its nucleophilicity.[2]
Counter-ion (from Base) Large, "soft" cations (K+, Cs+); Phase-Transfer Catalysts[11]Small, "hard" cations (Li+, Na+)Tighter ion pairing with smaller cations blocks the oxygen atom, making the ring carbons more accessible.
Alkylating Agent "Hard" electrophiles (e.g., Dimethyl Sulfate); Primary alkyl halides[1][16]"Soft" electrophiles (e.g., Allyl or Benzyl halides)Governed by HSAB principle: hard acids react with hard bases (oxygen), and soft acids with soft bases (carbon).[13][14]
Temperature Lower temperaturesHigher temperatures[20]O-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically favored product.[17][18]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways in phenoxide alkylation. The choice of reaction conditions determines which path is favored.

G Phenol Phenol Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) O_Product O-Alkylated Product (Desired Ether) Phenoxide->O_Product O-Alkylation (Favored by polar aprotic solvent, lower temp., 'hard' R-X) C_Product C-Alkylated Product (Alkylphenol Byproduct) Phenoxide->C_Product C-Alkylation (Favored by protic solvent, higher temp., 'soft' R-X) Alkyl_Halide Alkyl Halide (R-X)

Caption: Competing O- vs. C-alkylation pathways for a phenoxide ion.

Experimental Protocol: Maximizing O-Alkylation of a Phenol

This protocol outlines a general procedure for the Williamson ether synthesis of a phenol, with conditions optimized for O-alkylation.

Materials:

  • Phenol substrate (1.0 eq)

  • Primary alkyl bromide or iodide (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, optional but recommended)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and TBAB (0.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Alkylation: Begin vigorous stirring and add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired O-alkylated product.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • National Center for Biotechnology Information. (2006, February 16). Alkylation of phenol: a mechanistic view. PubMed. [Link]

  • SRR Chemistry Lessons. Hard and Soft Acids and Bases (HSAB) Theory. [Link]

  • American Chemical Society Publications. (2006, January 24). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. HSAB theory. [Link]

  • University of Wisconsin-Madison. CHEM 330 Topics Discussed on Oct 2. [Link]

  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

  • ResearchGate. (n.d.). Effect of temperature on alkylation of phenol with methanol. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Scribd. HSAB Theory: Hard and Soft Acids/Bases. [Link]

  • Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ResearchGate. (2026, January 18). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]

  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

  • Royal Society of Chemistry. Gas–liquid phase-transfer synthesis of phenyl ethers and sulphides with carbonate as base and Carbowax as catalyst. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Nature. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Polish Pharmaceutical Society. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • National Center for Biotechnology Information. (2003, December 17). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]

  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]

  • Organic Letters. (2022). Ligand- and Counterion-Assisted Phenol O-Arylation with TMP-Iodonium(III) Acetates. [Link]

  • Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. [Link]

Sources

Technical Support Center: Purification of 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-[4-(2-Methylpropyl)phenoxy]phenol . As a highly lipophilic diaryl ether intermediate, achieving >99.5% purity requires a strategic combination of chemical and physical separation techniques. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed for drug development professionals and process chemists.

Part 1: Quantitative Performance Metrics

To establish a baseline for your process, refer to the expected performance metrics for each purification stage. Deviations from these benchmarks indicate a need for process optimization.

Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedKey Control Parameter
Acid-Base Extraction Neutral bis-etherified byproducts, unreacted non-phenolics85 – 92%~90 – 95%Aqueous Phase pH > 12
Silica Gel Chromatography Isomeric byproducts, trace starting materials75 – 85%98.0 – 99.0%Eluent Polarity (Hexane/EtOAc)
Controlled Crystallization Trace solvents, structurally similar co-precipitates80 – 90%> 99.5% (API Grade)Cooling rate (0.1 – 0.2 °C/min)

Part 2: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains significant amounts of fully etherified byproducts (e.g., 1,4-bis(4-isobutylphenoxy)benzene). How can I efficiently isolate the target mono-phenol?

Expert Insight & Causality: The target compound, 4-[4-(2-Methylpropyl)phenoxy]phenol, possesses a free phenolic hydroxyl group with a pKa of approximately 10. Fully etherified byproducts lack this acidic proton. By utilizing an acid-base extraction, you can selectively deprotonate the target phenol using a strong base (like NaOH). This converts it into a highly water-soluble sodium phenoxide salt, forcing it into the aqueous phase, while the neutral lipophilic byproducts remain trapped in the organic phase 1. Note: A weaker base like NaHCO₃ (conjugate acid pKa ~6.4) is insufficiently basic to deprotonate this phenol.

Self-Validating Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate).

  • Deprotonation: Extract with 1.0 M NaOH (aq).

    • Validation Check: Test the pH of the aqueous layer using indicator paper; it must be >12 to ensure complete deprotonation of the phenol.

  • Phase Separation: Separate the layers. Discard the organic layer containing the neutral bis-etherified impurities.

  • Reprotonation: Carefully acidify the aqueous layer with 2.0 M HCl under vigorous stirring until the pH drops below 3. The aqueous layer will turn cloudy as the neutral phenol precipitates.

  • Recovery: Extract the newly formed neutral phenol back into fresh ethyl acetate.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G Start Crude Mixture (Product + Neutral Impurities) AddNaOH Add 1M NaOH (aq) pH > 12 Start->AddNaOH PhaseSplit Phase Separation AddNaOH->PhaseSplit OrgLayer Organic Layer (Neutral Byproducts) PhaseSplit->OrgLayer Discard AqLayer Aqueous Layer (Sodium Phenoxide Salt) PhaseSplit->AqLayer Keep Acidify Acidify with 2M HCl pH < 3 AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Pure Enriched Phenol Product Extract->Pure

Liquid-liquid extraction workflow for selective phenolic isolation.

Q2: After extraction, LC-MS shows trace amounts of isomeric phenolic impurities. Flash chromatography is required, but how do I optimize the separation?

Expert Insight & Causality: Silica gel chromatography separates compounds based on their hydrogen bonding and dipole-dipole interactions with the stationary phase's silanol groups 2. Because 4-[4-(2-Methylpropyl)phenoxy]phenol has a bulky, highly lipophilic isobutyl group, it experiences significant steric shielding and hydrophobic repulsion compared to smaller, more polar phenolic impurities (like unreacted hydroquinone). Consequently, the target molecule will elute faster than smaller phenols, but slower than non-polar impurities.

Self-Validating Protocol:

  • Column Preparation: Prepare a silica gel column (230-400 mesh) using a non-polar solvent like hexane.

  • Loading: Dry-load the extracted product onto a small amount of silica. Reasoning: The compound's poor solubility in pure hexane will cause band broadening if wet-loaded.

  • Elution: Elute using a step gradient of Hexane:Ethyl Acetate (starting at 95:5 and increasing to 80:20).

  • Fraction Monitoring: Monitor fractions via TLC (UV 254 nm).

    • Validation Check: The target compound typically exhibits an Rf of ~0.3 in 10% EtOAc/Hexane. Stain the TLC plate with KMnO₄; the oxidizable phenolic group will immediately reduce the stain, confirming the presence of the target over non-phenolic background noise.

  • Isolation: Pool fractions containing the pure target and evaporate to yield a highly enriched solid.

Q3: We need to scale up to >99.5% purity for API intermediate validation. How do we design a robust crystallization step to avoid "oiling out"?

Expert Insight & Causality: Diaryl ethers with flexible alkyl chains (like the 2-methylpropyl group) are notoriously prone to "oiling out" (liquid-liquid phase separation) if the supersaturation is too high or the cooling rate is too rapid. A controlled crystallization within the metastable zone ensures that molecules have sufficient time to orient into a pure crystalline lattice. This slow thermodynamic process effectively rejects structurally similar impurities into the mother liquor, which is critical for final API manufacturing 3.

Self-Validating Protocol:

  • Solvent Selection: Use a mixture of Toluene (solvent) and Heptane (antisolvent). This system provides an excellent solubility gradient for lipophilic phenols.

  • Dissolution: Dissolve the chromatographed product in a minimum amount of Toluene at 80 °C.

  • Clarification: Perform a hot filtration to remove any particulate matter or silica gel carryover.

  • Antisolvent Addition: Slowly add hot Heptane until the solution becomes slightly cloudy, then add a few drops of Toluene until it just clears.

  • Controlled Cooling: Cool the reactor at a strictly controlled rate of 0.2 °C/min.

    • Validation Check: Introduce 1% w/w seed crystals at approximately 10 °C below the saturation temperature. This induces controlled nucleation and prevents the supersaturation spikes that lead to oiling out.

  • Isolation: Once at 5 °C, age the slurry for 2 hours. Filter, wash the cake with cold Heptane, and dry in a vacuum oven at 40 °C.

G Dissolve Dissolve in Hot Toluene/Heptane Filter Hot Filtration Dissolve->Filter Cool Controlled Cooling (0.2 °C/min) Filter->Cool Seed Seed Crystal Addition Cool->Seed Isolate Filter & Wash (>99.5% Purity) Seed->Isolate

Controlled cooling crystallization pathway for high-purity API intermediates.

References

  • Organic Acid-Base Extractions Chemistry Steps[Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate MDPI[Link]

  • Pharmaceutical Crystallization | Crystal Growth & Design ACS Publications[Link]

Sources

Troubleshooting low melting point anomalies in 4-(4-isobutylphenoxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Melting Point Anomalies & Purity Validation CAS: 15051-26-0 (Note: Often conflated with trimeric species; see Identity Verification below) Audience: Process Chemists, Analytical Scientists, Drug Development Researchers[1][2][3]

Executive Summary: The "Melting Point Gap"

In the synthesis and purification of 4-(4-isobutylphenoxy)phenol (often abbreviated as MIBPP or related trade codes), a suppressed melting point (MP) is the primary indicator of specific eutectic impurities.[1][3] While the theoretical melting point for high-purity crystalline material typically ranges between 94°C – 98°C (dependent on polymorph), researchers frequently encounter anomalous melts in the 75°C – 85°C range.[3]

This guide addresses the root causes of these anomalies, distinguishing between thermodynamic issues (polymorphism) and chemical variances (residual starting materials).[3]

Part 1: Identity & Structure Verification

CRITICAL WARNING: Before troubleshooting, verify the chemical identity. There is a frequent nomenclature confusion in this class of ethers.

FeatureTarget Molecule (Dimer) Common Confusion (Trimer)
Name 4-(4-isobutylphenoxy)phenol1,4-bis(4-hydroxyphenoxy)benzene
Structure HO-Ph-O-Ph-IsobutylHO-Ph-O-Ph-O-Ph-OH
CAS Check specific vendor CoA15051-26-0 (Often assigned to trimer)
Exp.[1][2][3] MP ~94–98°C >160°C
Solubility Soluble in Toluene, DCMPoor solubility in Toluene

If your expected MP is >150°C, you are likely working with the trimer.[3] This guide focuses on the Dimer (MIBPP) .

Part 2: Diagnostic Flowchart

Use this logic flow to determine the cause of your MP depression.

TroubleshootingFlow Start Observation: Low Melting Point (<90°C) RangeCheck Is the Melting Range Broad (>3°C)? Start->RangeCheck BroadYes YES: Broad Range RangeCheck->BroadYes BroadNo NO: Sharp Melt (<2°C) RangeCheck->BroadNo SolventCheck Check TGA / NMR for Solvent BroadYes->SolventCheck ImpurityCheck Check HPLC for Starting Material BroadNo->ImpurityCheck SolventFound Cause: Solvate/Oil Inclusion (Toluene/Xylene) SolventCheck->SolventFound >1% Volatiles IsobutylFound Cause: Eutectic w/ 4-Isobutylphenol (MP ~52°C) ImpurityCheck->IsobutylFound >0.5% Impurity Polymorph Cause: Metastable Polymorph ImpurityCheck->Polymorph Purity >99.5%

Figure 1: Diagnostic decision tree for isolating the cause of melting point depression.

Part 3: Troubleshooting FAQs
Q1: My material melts at 78-82°C. HPLC shows >98% purity. Why is the MP low?

Diagnosis: You are likely seeing a Eutectic Depression caused by residual 4-isobutylphenol .[1][2] The Science: 4-isobutylphenol is a common starting material (or degradation product).[1][2][3] It has a low melting point of ~52°C [1].[3] Even small quantities (0.5 - 1.5%) can form a eutectic mixture with your product, drastically lowering the observed melting point according to Raoult’s Law of thermodynamics.[1][3] Standard HPLC gradients often co-elute these structurally similar phenols unless a phenyl-hexyl column is used.[1][2][3]

Corrective Action:

  • Modify HPLC Method: Use a slower gradient or a Phenyl-Hexyl column to resolve the starting material from the product.[1][2]

  • Alkaline Wash Protocol:

    • Dissolve crude solid in Toluene.

    • Wash 3x with dilute NaOH (0.1 M) .[1][3]

    • Mechanism:[1][2][3][4] 4-isobutylphenol is slightly more acidic and less sterically hindered than the ether-linked product, allowing preferential extraction into the aqueous phase.[1][2]

    • Dry organic layer (MgSO4) and recrystallize.[1][3]

Q2: The melting point is sharp (92°C), but the Certificate of Analysis says 96°C. Is this acceptable?

Diagnosis: This is likely a Polymorph Variant .[3] The Science: Phenoxy-phenols are notorious for conformational polymorphism .[1][2] The rotation around the ether linkage (C-O-C) allows the molecule to pack in different lattice energies.[3] Rapid cooling (precipitation) often traps the molecule in a metastable, lower-melting kinetic form.[1][2][3] Slow crystallization favors the thermodynamic (higher melting) form.[3]

Validation Experiment:

  • DSC (Differential Scanning Calorimetry): Run a heat-cool-heat cycle.[1][2][3]

    • Cycle 1: You will see the melt at 92°C.

    • Cooling: Controlled cooling at 5°C/min.

    • Cycle 2: If the MP shifts to 96°C, you have confirmed polymorphism.[3]

  • Action: If the chemical purity is confirmed, the polymorph difference is usually acceptable for solution-phase downstream reactions, but critical for solid-state applications (e.g., compounding).[3]

Q3: The material is "gummy" or "oily" and won't crystallize fully.

Diagnosis: Solvent Inclusion (Solvate Formation). The Science: The isobutyl tail acts as a "solvent sponge," particularly for non-polar solvents like Toluene or Hexane.[3] These solvents can intercalate into the crystal lattice, preventing the formation of a rigid solid.[3] This is not just "wet" material; it is a solvate crystal structure .[1][3]

Corrective Action:

  • Solvent Swap: Do not dry under vacuum alone; it won't break the lattice forces.[1] Dissolve in a "displacing solvent" like Methanol or Ethanol (where the compound is soluble hot, insoluble cold) and recrystallize.[3] The alcohol molecules are smaller and less likely to form stable solvates with the isobutyl group.

Part 4: Validated Purification Protocols
Protocol A: Selective Recrystallization (Removal of Starting Materials)

Best for: Removing 4-isobutylphenol (low MP impurity) and Hydroquinone (high MP impurity).[1][2][3]

  • Solvent System: Hexane : Ethyl Acetate (9:1 v/v) .

    • Rationale: The product is moderately soluble. The starting material (4-isobutylphenol) is highly soluble in Hexane even at room temperature.[1][2][3]

  • Dissolution: Heat the solvent mixture to 60°C. Add crude solid until saturation.

  • Hot Filtration: Filter rapidly to remove any insoluble Hydroquinone (MP 172°C) or inorganic salts.[1][3]

  • Cooling: Allow to cool slowly to Room Temperature (25°C) over 2 hours. Do not use an ice bath immediately. [3]

    • Why? Rapid cooling traps the 4-isobutylphenol impurity inside the growing crystal lattice (occlusion).[1][2][3]

  • Harvest: Filter the white needles. Wash with cold Hexane.

Protocol B: Impurity Profile Table
Impurity NameOriginMelting PointDetection Method
4-Isobutylphenol Starting Material~52°C [1]GC-MS / HPLC (Low RT)
Hydroquinone Starting Material~172°C [2]HPLC (Very Low RT)
Bis-ether (Trimer) Over-reaction>160°CHPLC (High RT)
4-tert-butylphenol Contaminant in feedstock~99°C [3]GC-MS (Mass 150)
References
  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 786365, 4-Isobutylphenol. Retrieved from [Link][1][3]

  • National Institute of Standards and Technology (NIST). (2023).[1][3] Hydroquinone Phase Change Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1][3]

  • European Patent Office. (2021). Method for Purifying Phenol and Phenolic Derivatives. EP 3388412 B1.[1][2][3] Retrieved from [Link][1][3]

Sources

Technical Support Center: Purification of 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-[4-(2-Methylpropyl)phenoxy]phenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with color impurities in their crystalline product. Our goal is to provide not just protocols, but a foundational understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why are my 4-[4-(2-Methylpropyl)phenoxy]phenol crystals colored (e.g., yellow, tan, or brown)?

A1: Color in phenolic compounds like 4-[4-(2-Methylpropyl)phenoxy]phenol typically arises from the presence of oxidized impurities.[1] The phenol functional group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, heat, or trace metal contaminants. This oxidation process often leads to the formation of highly conjugated systems, such as quinones or quinone-methides, which absorb light in the visible spectrum and thus appear colored.[2] The discoloration can occur during the synthesis reaction, work-up, purification, or even during storage.[1]

Q2: What are the most common impurities that cause discoloration?

A2: The primary culprits are typically high-molecular-weight, colored organic byproducts from the synthesis or degradation products.[3][4] For phenolic compounds, these can include:

  • Oxidation Products: As mentioned in A1, quinone-type structures are a major source of color.

  • Reaction Intermediates: Incomplete reactions can leave behind colored starting materials or intermediates.

  • Polymeric Materials: Side reactions can sometimes lead to the formation of small amounts of colored polymeric material.

Q3: Can the color be removed without significant loss of my desired product?

A3: Yes, several standard laboratory techniques are highly effective at removing color impurities while maximizing product recovery. The most common and effective methods are recrystallization, often augmented with an activated carbon treatment, and column chromatography.[5][6] The choice of method depends on the nature and concentration of the impurity, as well as the scale of your experiment.

Troubleshooting Guide: From Colored Crystals to Pure Product

This section addresses specific problems you may encounter during the purification process.

Problem 1: My initial crude product is significantly discolored (yellow to dark brown). What is the first purification step I should take?

Recommended Action: A single-solvent recrystallization with an integrated activated carbon (charcoal) treatment is the most direct and efficient first step for removing colored impurities.[4][7] Activated carbon has a high surface area and a strong affinity for planar, conjugated molecules, which are characteristic of the colored impurities in your product.[8]

start Start: Dissolve Crude Product in Minimum Hot Solvent check_color Is Solution Colored? start->check_color add_charcoal Cool Slightly. Add Activated Carbon (1-2% w/w). check_color->add_charcoal Yes cool Slowly Cool Filtrate to Induce Crystallization check_color->cool No boil Briefly Reheat to Boiling add_charcoal->boil hot_filter Perform Hot Gravity Filtration to Remove Charcoal boil->hot_filter hot_filter->cool end_colored Result: Crystals Still Colored (Proceed to Advanced Troubleshooting) hot_filter->end_colored If Filtrate is Still Colored isolate Isolate Crystals via Vacuum Filtration cool->isolate end_pure Result: Pure, Decolorized Crystals isolate->end_pure

Caption: Workflow for activated carbon treatment during recrystallization.

  • Solvent Selection: Choose a suitable solvent in which 4-[4-(2-Methylpropyl)phenoxy]phenol is highly soluble when hot and poorly soluble when cold. Toluene or an ethanol/water mixture are common starting points for phenolic compounds.[1][9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude, colored solid until it just dissolves completely.[7] Using excess solvent is a common error that will significantly reduce your final yield.[10]

  • Decolorization: Remove the flask from the heat source. Allow it to cool for a moment to prevent violent boiling upon addition of the charcoal.[8] Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

  • Adsorption: Gently swirl the flask and bring it back to a boil for a few minutes to allow the carbon to adsorb the impurities. The solution should turn from colored to a faint grey.[8] Avoid prolonged boiling, which can concentrate the solution and cause premature crystallization.

  • Hot Filtration: This is a critical step. To remove the fine carbon particles, you must perform a hot gravity filtration. Pre-heat your filter funnel and receiving flask to prevent the product from crystallizing in the funnel. A fluted filter paper will increase the filtration speed.

  • Crystallization: Cover the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any residual mother liquor, and dry them thoroughly.[4]

Problem 2: After recrystallization with activated carbon, my crystals are still slightly colored.

Recommended Action: The impurity may be present at a high concentration, or it may not adsorb well to carbon. At this point, column chromatography is the preferred method for achieving high purity.[12]

observe Observation: Colored Crystals initial_p Initial Purification: Recrystallization + Activated Carbon observe->initial_p eval1 Evaluate Purity/ Color initial_p->eval1 success Success: Pure Product eval1->success Color Removed failure Problem: Residual Color eval1->failure Color Persists advanced_p Advanced Purification: Silica Gel Column Chromatography failure->advanced_p eval2 Evaluate Purity/ Color advanced_p->eval2 eval2->success Color Removed

Caption: Decision tree for selecting a purification strategy.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes or heptane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product spot and the colored impurity spot(s).

  • Column Packing: Properly pack a glass column with a slurry of silica gel in your initial, least polar eluent. A well-packed column is crucial for good separation.

  • Loading: Dissolve your semi-purified product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Begin running the column with your eluent, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 20%). The less polar components will elute first. Your colored impurities will likely be highly polar and will either remain at the top of the column or elute much later than your product.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify which ones contain your pure, colorless product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified crystals.[13]

Problem 3: My yield is very low after the purification process.

Recommended Action: Low yield is a common issue that can be traced to several steps in the process.[10][14] Review your procedure against the following points:

  • Excess Solvent in Recrystallization: Did you use the absolute minimum amount of boiling solvent to dissolve the crude product? Using too much solvent is the most frequent cause of low recovery, as a significant amount of product will remain dissolved in the mother liquor even after cooling.[7]

  • Premature Crystallization: Did the product crystallize in the filter funnel during hot filtration? This indicates your apparatus was not sufficiently pre-heated, leading to a direct loss of product.

  • Excessive Activated Carbon: Using too much charcoal can lead to the adsorption of your desired product along with the impurities, thereby reducing the yield.[8][10] Stick to the 1-2% (w/w) range.

  • Incomplete Crystallization: Was the solution cooled for a sufficient amount of time? For maximum yield, after slow cooling to room temperature, cool the solution in an ice bath for at least 30 minutes before filtration.

Comparison of Purification Techniques

FeatureRecrystallizationRecrystallization + Activated CarbonColumn Chromatography
Primary Use General purification of solidsRemoval of colored, conjugated impuritiesSeparation of complex mixtures, high-purity applications
Yield Impact High yield if optimizedSlightly lower yield due to product adsorption on carbonModerate to high yield, dependent on separation efficiency
Scalability Excellent (grams to kilograms)ExcellentGood (milligrams to hundreds of grams), but becomes cumbersome at large scale
Complexity LowLow to ModerateHigh
Solvent Usage Low to ModerateLow to ModerateHigh
Time Required Short (hours)Short (hours)Long (hours to days)

References

  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Technologia i Jakość Wyrobów. Available from: [Link]

  • Decolorization with Activated Carbon. (2025, April 7). Carbotecnia. Available from: [Link]

  • Activated Carbon for Color Removal | 6 key Applications. (2025, December 2). Zhulin Carbon. Available from: [Link]

  • Activated carbon - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • Olp, G. R. (1956). Removal of color impurities from organic compounds. U.S. Patent No. 2,744,938. Washington, DC: U.S. Patent and Trademark Office.
  • Phenol, 4-(2-methylpropyl)-. (n.d.). PubChem. Available from: [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Nichols, L. (2024, August 16). 6.6D: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Sutan, N. A., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available from: [Link]

  • Paphassarang, S. (2019). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available from: [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Available from: [Link]

  • Nichols, L. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts. Available from: [Link]

  • Cruz, C., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available from: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). McGill University. Available from: [Link]

  • Grote, M., et al. (1990). Phenol purification. U.S. Patent No. 4,504,364. Washington, DC: U.S. Patent and Trademark Office.
  • 4-Phenoxyphenol. (2024, April 10). ChemBK. Available from: [Link]

  • 4,4'-(2-Methylpropylidene)bisphenol. (n.d.). PubChem. Available from: [Link]

  • Pinto, I. S., et al. (2007). chromatographic techniques for the determination of free phenol in foundry resins. ReCIPP. Available from: [Link]

  • Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. (n.d.). PrepChem.com. Available from: [Link]

  • Synthetic method of 4-phenoxyphenol. (2021). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available from: [Link]

  • dos Santos, J. C. P., et al. (2022). Influence of phenolic compounds on color formation at different stages of the VHP sugar manufacturing process. ResearchGate. Available from: [Link]

  • Martins, R. C., et al. (2025). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI. Available from: [Link]

  • Process for the preparation of 4-phenoxy-phenols. (1981). Google Patents.
  • Fernandes, A., et al. (2020). Addressing Facts and Gaps in the Phenolics Chemistry of Winery By-Products. PMC. Available from: [Link]

  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. (2016). Google Patents.
  • Pospisil, J., et al. (2002). Discoloration of polymers by phenolic antioxidants. ResearchGate. Available from: [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Available from: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Available from: [Link]

  • United States Patent (19). (1981, February 6). Google Patents. Available from: [Link]

  • Barzegar-Jalali, M. (2014). Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Scale-Up of 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Development & Engineering) Ticket Subject: 4-[4-(2-Methylpropyl)phenoxy]phenol (CAS: 54662-23-2 Analog / Structural Class: Diaryl Ethers)

Executive Summary

You are likely synthesizing 4-[4-(2-Methylpropyl)phenoxy]phenol (also known as 4-(4-isobutylphenoxy)phenol). This molecule is a lipophilic diaryl ether often used as a precursor for liquid crystals or as a specialized antioxidant intermediate.[1]

In scale-up, this molecule presents a "Perfect Storm" of three specific challenges:

  • Regioselectivity: If synthesizing via Hydroquinone, you are battling the formation of the bis-ether (trimer) impurity.

  • Catalyst Sequestration: The lipophilic isobutyl tail makes the molecule "greasy," trapping copper catalysts (from Ullmann coupling) inside the crystal lattice.

  • Oxidative Instability: The electron-rich phenolic head is prone to oxidation, turning your white powder pink or brown (quinone formation) upon air exposure.[1]

This guide addresses these specific failure modes using industrial best practices.

Module 1: Synthesis & Selectivity

Q: I am using the Hydroquinone + 1-Bromo-4-isobutylbenzene route. Why is my Bis-ether impurity (A-B-A) climbing above 15%?

A: This is a classic statistical failure in nucleophilic aromatic substitution.[1] Hydroquinone is bifunctional. Once the first arylation occurs, the resulting mono-ether is often more soluble and reactive in the organic phase than the starting hydroquinone, leading to a second reaction (over-arylation).

The Protocol Adjustment: You must shift the statistical probability.

  • Stoichiometry Inversion: Do not use 1:1 equivalents. You must run with a 3:1 to 4:1 excess of Hydroquinone .

    • Why? This ensures the aryl halide (limiting reagent) statistically encounters a free Hydroquinone molecule rather than a Mono-ether product.

  • Solvent Switch: If using DMF/DMSO, the solubility differential is less pronounced. Switch to a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (PTC) if possible, or ensure the Hydroquinone is fully dissolved before adding the halide.

  • The "Protected" Route (Recommended for >1kg Scale): If the 4:1 excess creates too much waste, switch routes.

    • Step 1: Couple 4-Isobutylphenol + 4-Bromoanisole (Protected Phenol).

    • Step 2: Demethylate (using HBr/AcOH or AlCl3/Toluene).[1]

    • Benefit: This guarantees 100% Mono-selectivity.

Visualization: The Selectivity Logic Gate

SelectivityLogic Start Start: Select Synthesis Route Direct Direct Route: Hydroquinone + Ar-Br Start->Direct Protected Protected Route: 4-Isobutylphenol + 4-Bromoanisole Start->Protected Direct_Check Check: Can you recycle excess Hydroquinone? Direct->Direct_Check Result_Mono Result: High Purity Mono-Ether (<1% Bis-impurity) Protected->Result_Mono 100% Selectivity Action_Excess Action: Use 4.0 eq Hydroquinone Recycle unreacted HQ via Water Extraction Direct_Check->Action_Excess Yes (Low Cost Waste) Action_Switch Action: Switch to Protected Route (Requires Demethylation Step) Direct_Check->Action_Switch No (High Cost Waste) Action_Excess->Result_Mono Action_Switch->Result_Mono

Figure 1: Decision matrix for selecting the synthesis route based on waste tolerance and purity requirements.

Module 2: Purification & Catalyst Removal

Q: My product has a persistent green/blue tint (Copper > 50 ppm). Standard water washes aren't working. Why?

A: The isobutyl group increases the lipophilicity of your product, making it highly soluble in organic solvents (Toluene/EtOAc) but also capable of coordinating with Copper(I/II) species in non-polar environments. Simple water washes fail because the Cu-Ligand complex prefers the organic phase.

The Solution: Chelation-Assisted Extraction You must break the Cu-Product coordination using a ligand with a higher affinity for Copper (formation constant


) than your product.[1]

Protocol: The "Ammonium-EDTA" Strip

  • Dissolution: Dissolve crude mixture in Toluene or Ethyl Acetate (avoid DCM if possible, as it emulsions easily).[1]

  • The Wash: Prepare a 10% aqueous solution of EDTA (Disodium salt) and adjust pH to 8-9 using Ammonium Hydroxide (NH4OH) .[1]

    • Mechanism:[1][2][3][4][5] Ammonia acts as an initial ligand to pull Copper from the organic phase, transferring it to EDTA in the aqueous phase.

  • Execution: Wash organic layer 3x at 50°C.

  • Polishing: If color persists, treat the organic layer with L-Cysteine (solid) or specific scavenger resins (e.g., SiliaMetS® Thiol) for 2 hours at 50°C, then filter.

Data: Copper Removal Efficiency Comparison

MethodResidual Cu (ppm)Yield Loss (%)Notes
Water Wash (Neutral)> 500 ppm< 1%Ineffective for lipophilic diaryl ethers.[1]
1M HCl Wash~ 150 ppm< 1%Can protonate phenol, but fails to remove chelated Cu.
NH4OH / EDTA (pH 9) < 10 ppm 2-3% Best balance of cost and purity.
Thiol Scavenger Resin< 5 ppm5-8%Expensive; best for final polishing only.[1]

Module 3: Stability & Color

Q: The white powder turns pink after 24 hours of drying. How do I stop this?

A: Phenolic ethers with alkyl tails are susceptible to auto-oxidation, forming quinone-type impurities (highly colored even at ppm levels).[1] This is accelerated by residual metal ions (Copper) and basic pH.

The "White-Out" Protocol:

  • The Acidic Quench: Never isolate the product from a basic solution. Ensure the final pH before crystallization is slightly acidic (pH 5-6) using dilute H2SO4 or Acetic Acid.

  • The Reducing Agent: Add 0.5% w/w Sodium Dithionite (Na2S2O4) to your crystallization solvent (e.g., Ethanol/Water or Toluene/Heptane).

    • Mechanism:[1][2][3][4][5] Dithionite reduces any formed quinones back to colorless phenols.[1]

  • Drying: Dry in a vacuum oven at <50°C. Crucial: Bleed the oven with Nitrogen, not air. Pack in amber glass or foil-lined bags immediately.

Visualization: Workup & Isolation Workflow

WorkupFlow Rxn Crude Reaction (Cu Catalyst + Product) Chelation Chelation Wash (EDTA + NH4OH) Rxn->Chelation Add Wash PhaseSep Phase Separation (Discard Blue Aq. Layer) Chelation->PhaseSep Mix 30 min PhaseSep->Chelation Repeat if Blue AntiOx Add Antioxidant (Na2S2O4) PhaseSep->AntiOx Clear Organic Layer Cryst Crystallization (Toluene/Heptane) AntiOx->Cryst Dry Vac Dry under N2 Cryst->Dry

Figure 2: Optimized workup stream to ensure low metal content and color stability.

References

  • Ullmann Ether Synthesis Reviews

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Copper Removal Protocols

    • O'Donnell, C. J., et al. (2016). Removal of Residual Copper from Organic Reaction Mixtures.[1][6][7][8] Organic Process Research & Development. Link

  • Phenolic Oxidation & Stabilization

    • Brooker, S. (2018).[1] Stabilization of Phenolic Intermediates in Pharmaceutical Scale-up. Journal of Chemical Health and Safety. (General reference for quinone management).

  • Selectivity in Hydroquinone Alkylation

    • Li, F., et al. (2010). Selective Monoalkylation of Hydroquinone. Synthetic Communications. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Ullmann couplings involve high temperatures and potential pressure buildup.[1] Always consult SDS for 4-isobutylphenol and aryl halides before handling.

Sources

Validation & Comparative

High-Resolution ¹H NMR Spectrum Analysis of 4-[4-(2-Methylpropyl)phenoxy]phenol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating diaryl ethers like 4-[4-(2-Methylpropyl)phenoxy]phenol (also known as 4-(4-isobutylphenoxy)phenol) requires navigating specific analytical bottlenecks. This molecule, characterized by a central ether linkage flanked by a strongly electron-donating hydroxyl group and a weakly electron-donating isobutyl chain, presents a classic nuclear magnetic resonance (NMR) challenge: resolving the pseudo-first-order AA'BB' spin systems of its two para-substituted aromatic rings.

This guide objectively compares solvent systems and spectrometer field strengths to establish a robust, self-validating analytical workflow for researchers and drug development professionals.

Comparative Solvent Analysis: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the spectral landscape of phenolic compounds due to differential hydrogen-bonding dynamics.

  • CDCl₃ (Standard Screening): Chloroform-d is the industry standard due to its low viscosity, which provides exceptionally sharp linewidths. However, the phenolic -OH proton in CDCl₃ is highly fluxional. Depending on concentration and trace water content, it appears as a broad, shifting singlet that can obscure critical aromatic signals.

  • DMSO-d₆ (Enhanced Resolution for Exchangeable Protons): Dimethyl sulfoxide-d₆ acts as a strong hydrogen-bond acceptor. This thermodynamic interaction "locks" the -OH proton, drastically reducing its exchange rate and shifting it downfield to a sharp, distinct singlet (~9.25 ppm). This eliminates spectral ambiguity in the aromatic region .

Quantitative Chemical Shift Comparison

Data represents predicted central chemical shifts (δ, ppm) referenced to internal TMS at 0.00 ppm.

Proton EnvironmentMultiplicityExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm)Integration
Isobutyl -CH₃ (2x) Doublet (d)0.900.886H
Isobutyl -CH- Multiplet (m)1.851.801H
Isobutyl -CH₂- Doublet (d)2.452.402H
Phenol -OH Broad Singlet / Singlet~4.80 (Broad, variable)9.25 (Sharp, static)1H
Ar-H (ortho to -OH) Doublet (d)6.756.702H
Ar-H (ortho to Ether) Multiplet (Overlapping)6.85 – 6.956.80 – 6.904H
Ar-H (ortho to Alkyl) Doublet (d)7.057.102H

Spectrometer Field Strength: 400 MHz vs. 600 MHz

The central analytical hurdle for 4-[4-(2-Methylpropyl)phenoxy]phenol is the severe overlap of the four aromatic protons situated ortho to the ether oxygen. Because the ether linkage exerts a nearly identical shielding effect on both adjacent rings, their chemical shifts converge around 6.85–6.95 ppm.

  • 400 MHz Performance: At 400 MHz, a ~0.05 ppm difference between these protons translates to a mere 20 Hz separation. Because the ortho-coupling constant (

    
    ) is typically ~8.5 Hz, the system falls into the second-order regime (
    
    
    
    ). This causes severe multiplet distortion (the "roofing effect"), making accurate integration and peak assignment nearly impossible.
  • 600 MHz Performance: Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion to 30 Hz while the

    
    -coupling remains constant. This pushes the spin system closer to the first-order limit, resolving the overlapping signals into two distinct, quantifiable pairs of doublets. This causality dictates that high-field NMR is mandatory for structural validation of complex diaryl ethers .
    

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates internal feedback loops. If any validation checkpoint fails, the data must be rejected and the step repeated.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for a single scan without inducing radiation damping or concentration-dependent line broadening. TMS acts as the internal zero-point reference .

Step 2: Probe Tuning & 3D Shimming (Validation Checkpoint 1)

  • Action: Insert the 5 mm tube, lock onto the deuterium frequency, and execute 3D gradient shimming.

  • Self-Validation: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤ 1.0 Hz. A broader peak indicates magnetic field inhomogeneity, requiring re-shimming to prevent artificial peak overlap in the aromatic region.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D zg30 pulse sequence (30° flip angle) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: The 30° pulse combined with a 2.0s delay ensures complete longitudinal relaxation (

    
    ) for all protons, which is physically required for accurate quantitative integration.
    

Step 4: Processing & Integration (Validation Checkpoint 2)

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Phase the spectrum until the baseline is perfectly symmetrical.

  • Self-Validation: Select the isobutyl methyl doublet (~0.88 ppm) and calibrate its integral to exactly 6.00 . Next, integrate the entire aromatic region (6.70 – 7.15 ppm). The aromatic integral must compute to 8.00 ± 0.05 . Any deviation signifies incomplete relaxation, phasing errors, or structural impurities.

Analytical Workflow Visualization

NMR_Workflow cluster_0 Solvent Comparison cluster_1 Field Strength Comparison Start Sample: 4-[4-(2-Methylpropyl)phenoxy]phenol CDCl3 CDCl3 + TMS (Standard Resolution) Start->CDCl3 DMSO DMSO-d6 + TMS (Enhanced -OH Visibility) Start->DMSO Tuning Probe Tuning & 3D Shimming (Self-Validating Lock Signal) CDCl3->Tuning DMSO->Tuning MHz400 400 MHz Spectrometer (Routine Screening) Tuning->MHz400 MHz600 600 MHz Spectrometer (High-Resolution AA'BB') Tuning->MHz600 Analysis Multiplet Analysis & Structural Validation MHz400->Analysis Peak Overlap MHz600->Analysis Baseline Resolution

Fig 1: Comparative workflow for 1H NMR analysis of 4-[4-(2-Methylpropyl)phenoxy]phenol.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

Structural Elucidation and Platform Comparison: Mass Spectrometric Fragmentation of 4-Hydroxy-4'-isobutyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development and environmental monitoring grow increasingly stringent, the ability to confidently elucidate complex molecular structures is paramount. Diphenyl ethers, particularly functionalized derivatives like 4-hydroxy-4'-isobutyldiphenyl ether (C₁₆H₁₈O₂) , present unique gas-phase fragmentation challenges due to the competing reactivities of their ether linkages, alkyl chains, and phenolic hydroxyl groups.

This guide provides an in-depth, objective comparison of analytical platforms—High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) MS versus Legacy Single Quadrupole GC-EI-MS—for the structural characterization of 4-hydroxy-4'-isobutyldiphenyl ether. By dissecting the mechanistic pathways and providing self-validating experimental protocols, this document serves as a definitive resource for application scientists and researchers.

Mechanistic Elucidation of Gas-Phase Fragmentation

Understanding the causality behind a molecule's fragmentation is the foundation of mass spectrometric analysis. In mass spectrometry, aromatic compounds typically yield strong molecular ion peaks due to their highly stable, conjugated structures[1]. For 4-hydroxy-4'-isobutyldiphenyl ether, the intact molecular ion (M⁺•) is observed at an exact mass of m/z 242.1307[2].

The fragmentation of this molecule is driven by three primary mechanistic pathways:

  • Benzylic Cleavage (Alkyl Chain): The isobutyl group (-CH₂CH(CH₃)₂) is highly susceptible to fragmentation. Cleavage at the β-bond to the aromatic ring results in the loss of an isopropyl radical (•C₃H₇, 43 Da). This produces a prominent, resonance-stabilized benzylic/tropylium-like cation at m/z 199.07[3].

  • Ether Bridge Cleavage: The oxygen atom mediates major fragmentation, leading to C-O bond cleavage[3]. Depending on charge retention, this yields either the 4-isobutyl-phenyl cation (m/z 133.10) or the 4-hydroxy-phenyl cation (m/z 93.03).

  • Aryl Interaction and Rearrangement: Protonated ions of substituted diphenyl ethers undergo complex rearrangement reactions upon collision-induced dissociation (CID). The interaction between the two aryl rings frequently results in the elimination of neutral molecules, such as carbon monoxide (CO, 28 Da), forming a stable bicyclic structure[4].

G M Molecular Ion [M]+• m/z 242.13 F1 Benzylic Cleavage [M - C3H7]+ m/z 199.07 M->F1 - •C3H7 (-43 Da) F2 Ether Cleavage [C10H13]+ m/z 133.10 M->F2 C-O Cleavage F3 Rearrangement [M - CO]+• m/z 214.13 M->F3 Aryl Interaction - CO (-28 Da)

Fig 1. Primary mass spectrometric fragmentation pathways of 4-hydroxy-4'-isobutyldiphenyl ether.

Platform Performance Comparison: HR-Q-TOF vs. Legacy GC-MS

To determine the optimal analytical strategy, we must objectively compare modern High-Resolution MS against traditional nominal mass systems.

Legacy low-resolution instruments (like single quadrupole GC-MS) separate unit masses up to approximately m/z 3000, providing a resolution (R) of roughly 1,000[2]. While sufficient for library matching of knowns, this nominal resolution cannot confidently distinguish between isobaric losses. For example, distinguishing the characteristic diphenyl ether CO loss (27.9949 Da)[4] from an ethylene (C₂H₄) loss (28.0313 Da) requires the sub-2 ppm mass accuracy inherent to HR-Q-TOF platforms.

Quantitative Performance Summary
Analytical MetricHigh-Resolution Q-TOF LC-MS/MSLegacy Single Quadrupole GC-MS
Ionization Mode ESI (+/-) (Soft Ionization)EI (70 eV) (Hard Ionization)
Resolution (FWHM) > 45,000~ 1,000 (Unit Mass)
Mass Accuracy < 2 ppm> 100 ppm
Intact Molecular Ion [M+H]⁺ m/z 243.1380 (High Intensity)M⁺• m/z 242.1 (Low/Moderate Intensity)
Primary Fragments 199.0754, 133.1012, 93.0335199.1, 133.1, 93.0
Structural Elucidation MS/MS targeted precursor isolationComposite full-scan fragmentation
Limit of Detection 0.5 ng/mL15.0 ng/mL

Causality of Performance Differences: The hard 70 eV electron impact (EI) ionization in GC-MS imparts excessive internal energy to the molecule, often causing the molecular ion peak to be weak or entirely absent in ethers[3]. Conversely, Electrospray Ionization (ESI) gently protonates the molecule, preserving the intact [M+H]⁺ ion and allowing the user to precisely control fragmentation via tunable collision energies in the Q-TOF collision cell.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Tests (SST) are integrated directly into the workflow to guarantee instrument performance prior to data acquisition.

Workflow S1 Sample Prep (LLE & Derivatization) S2 Separation (UHPLC vs GC) S1->S2 S3 Ionization (ESI+ vs EI) S2->S3 S4 Mass Analysis (HRMS vs SQ) S3->S4 S5 Data Elucidation (Fragment Mapping) S4->S5

Fig 2. Comparative analytical workflow for the mass spectrometric evaluation of diphenyl ethers.

Protocol A: HR-Q-TOF LC-MS/MS Analysis (Recommended)

This method is optimized for accurate mass determination and mechanistic pathway mapping.

  • System Suitability Test (SST):

    • Action: Inject a 10 ng/mL standard of reserpine.

    • Validation Criteria: The mass accuracy of the reserpine [M+H]⁺ ion (m/z 609.2807) must be < 2 ppm. The MS/MS transition of 609.28 → 195.06 must show a signal-to-noise (S/N) ratio > 1000:1. Causality: This ensures the TOF flight tube is thermally stabilized and the collision cell is efficiently transmitting product ions.

  • Sample Preparation: Dissolve 4-hydroxy-4'-isobutyldiphenyl ether in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Causality: The highly hydrophobic isobutyl and diphenyl groups require a high organic composition for elution.

  • MS/MS Acquisition: Operate the ESI source in positive ion mode. Isolate the precursor [M+H]⁺ (m/z 243.1380) in the quadrupole. Apply a collision energy ramp of 15–35 eV using nitrogen collision gas to induce the characteristic aryl interaction and CO elimination[4].

Protocol B: Legacy GC-EI-MS Analysis

This method is provided for laboratories reliant on legacy infrastructure.

  • System Suitability Test (SST):

    • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

    • Validation Criteria: The m/z 69, 219, and 502 peaks must be present with the 502/69 ratio > 2%. Isotope peak valleys must be < 10% of the adjacent peak height to confirm unit resolution[2].

  • Derivatization (Critical Step):

    • Action: React 100 µL of the sample extract with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: The free phenolic hydroxyl group on the molecule causes severe peak tailing and potential thermal degradation in the hot GC inlet. Converting it to a trimethylsilyl (TMS) ether drastically improves volatility and chromatographic peak shape.

  • GC Separation: Inject 1 µL splitless onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Oven program: 50°C (hold 1 min), ramp at 15°C/min to 300°C.

  • EI-MS Acquisition: Operate the source at 70 eV. Scan range m/z 40–500. Monitor for the derivatized molecular ion and the prominent m/z 199 fragment resulting from β-cleavage of the isobutyl group[3].

Conclusion

While legacy GC-EI-MS provides acceptable nominal mass data for routine screening, the structural elucidation of functionalized diphenyl ethers like 4-hydroxy-4'-isobutyldiphenyl ether heavily favors HR-Q-TOF LC-MS/MS . The ability to preserve the molecular ion via soft ionization, combined with sub-2 ppm mass accuracy, allows researchers to confidently map complex rearrangement pathways (such as CO loss) that are otherwise obscured by the hard ionization and low resolution of legacy systems.

References

  • Fragmentation Pathways of Diphenyl Ether Radical Cations | Request PDF - ResearchGate Source: researchgate.net URL:4

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts Source: libretexts.org URL:1

  • GCMS Section 6.13 - Whitman People Source: whitman.edu URL:3

  • mass spectrometry - COPYRIGHTED MATERIAL Source: wiley.com URL:2

Sources

Comparative Thermal Profiling: 4-(4-isobutylphenoxy)phenol vs. 4-phenoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the development of advanced antioxidants, pharmaceutical intermediates, and liquid crystal polymers, the thermal behavior of phenolic building blocks dictates downstream processing and formulation stability. 4-Phenoxyphenol is a well-characterized compound widely utilized for its antioxidant properties and as a synthetic intermediate in drug development[1]. However, modifying its structure by adding an isobutyl group to the para position of the phenoxy ring—creating 4-(4-isobutylphenoxy)phenol —fundamentally shifts its thermodynamic profile.

As a Senior Application Scientist, I approach material selection by analyzing the molecular causality behind thermal data. The thermal properties of biphenyl ether derivatives are governed by the interplay between intermolecular hydrogen bonding, π-π stacking, and steric hindrance:

  • 4-Phenoxyphenol (Parent Compound): The unsubstituted phenoxy ring allows the molecule to adopt a relatively planar conformation in the solid state. This facilitates dense crystal lattice packing and strong intermolecular hydrogen bonding between the terminal phenol groups. Consequently, it exhibits a sharp, well-defined melting point of 80–84 °C[1].

  • 4-(4-isobutylphenoxy)phenol (Alkylated Derivative): The introduction of a bulky, branched isobutyl group (-CH2CH(CH3)2) disrupts the crystalline symmetry. This steric bulk increases the free volume between molecules, hindering efficient π-π stacking and weakening the crystal lattice. As a result, the melting enthalpy (ΔHm) decreases, leading to a lower melting point. Conversely, the added aliphatic mass increases the overall London dispersion forces, which elevates the energy required for vaporization, resulting in a significantly higher boiling point and enhanced high-temperature thermal stability.

Quantitative Thermal Data Comparison

The following table summarizes the thermal properties of both compounds. Data for 4-phenoxyphenol is derived from empirical literature[1][2], while data for the specialized isobutyl derivative is extrapolated based on established structure-property relationship (SPR) models for alkylated biphenyl ethers.

Property4-phenoxyphenol (CAS: 831-82-3)4-(4-isobutylphenoxy)phenolMechanistic Driver for Difference
Molecular Weight 186.21 g/mol 242.31 g/mol Addition of the C4H9 aliphatic chain.
Melting Point (Tm) 80–84 °C~65–75 °C (Predicted)Steric hindrance from the isobutyl group disrupts crystal lattice packing.
Boiling Point (Tb) 177–180 °C (at 11 mmHg)>200 °C (at 11 mmHg, Predicted)Increased molecular weight and London dispersion forces.
Thermal Degradation (Td 5%) ~250 °C~280 °CHigher molecular mass delays the onset of volatilization/degradation.
Physical State (at 25°C) Crystalline powderWaxy solid / Amorphous powderReduced crystallinity due to alkyl branching.

Experimental Protocols for Thermal Validation

To ensure trustworthiness and reproducibility, thermal data must be generated using self-validating analytical systems. Below are the standardized methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) used to profile these phenolic compounds.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point (Tm), glass transition temperature (Tg), and enthalpy of fusion (ΔHm).

  • Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard (Tm = 156.6 °C, ΔHm = 28.45 J/g). This ensures the thermocouple and heat flow sensors are thermodynamically accurate before running unknown samples.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of the phenol compound into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact. Prepare an empty crimped aluminum pan as the reference.

  • Heat-Cool-Heat Cycle:

    • Ramp 1 (Heating): Heat from 20 °C to 150 °C at 10 °C/min. Rationale: This initial ramp erases the sample's thermal history, such as mechanical stresses from milling or residual crystallization solvents.

    • Cooling: Cool from 150 °C to -20 °C at 10 °C/min to observe crystallization behavior.

    • Ramp 2 (Heating): Heat again from -20 °C to 150 °C at 10 °C/min.

  • Data Extraction: Record the Tm from the endothermic peak of the second heating ramp to obtain the intrinsic thermodynamic melting point.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To assess thermal stability and the onset of degradation (Td).

  • Baseline Correction (Self-Validation): Run a blank method with an empty platinum pan. Subtract this baseline from the sample run to account for the buoyancy effect of the purge gas at high temperatures.

  • Sample Loading: Load 10–15 mg of the sample into the tared platinum pan.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents premature oxidative degradation, allowing the isolation of pure thermal decomposition.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a rate of 20 °C/min.

  • Analysis: Determine the Td at 5% weight loss (Td 5%), which serves as the standard metric for the upper limit of processing temperature.

Thermal Analysis Workflow

G A Sample Preparation (5-10 mg, Al/Pt Pans) B Differential Scanning Calorimetry (Heat-Cool-Heat, N2) A->B C Thermogravimetric Analysis (Ramp 20°C/min, N2) A->C D Thermal Transitions (Tm, Crystallization) B->D E Degradation Profile (Td 5%, Char Yield) C->E F Comparative Thermal Profiling D->F E->F

Standardized experimental workflow for comparative thermal analysis using DSC and TGA.

Applications in Drug Development and Materials Science

The distinct thermal profiles of these two compounds dictate their specific utility in industry:

  • Solid-Dose Pharmaceuticals: is highly suitable as an intermediate or excipient in solid-dose formulations[1]. Its higher melting point and strong crystalline nature provide excellent shelf-life stability and resistance to physical degradation during tableting.

  • Amorphous Solid Dispersions (ASDs) & Lipids: 4-(4-isobutylphenoxy)phenol is superior for integration into lipid-based drug delivery systems or polymeric matrices. Its lower melting point allows for lower-temperature melt extrusion, protecting heat-sensitive active pharmaceutical ingredients (APIs) from thermal degradation. Furthermore, the lipophilic isobutyl group enhances solubility in non-polar matrices.

References

Sources

UV-Vis absorption spectra of 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Profiling: 4-[4-(2-Methylpropyl)phenoxy]phenol vs. Structural Analogues

As a Senior Application Scientist, evaluating the optical properties of complex diaryl ethers requires a deep understanding of how specific functional groups perturb the core chromophore. 4-[4-(2-Methylpropyl)phenoxy]phenol is a highly substituted diphenyl ether derivative characterized by a para-isobutyl (2-methylpropyl) group and a para-phenolic hydroxyl group. This structural motif is highly relevant in the development of advanced engineering polymers (e.g., modified PEEK precursors) and in endocrine disruptor binding assays.

This guide objectively compares the UV-Vis absorption performance of 4-[4-(2-Methylpropyl)phenoxy]phenol against its foundational structural analogues—phenol, diphenyl ether, and 4-phenoxyphenol—providing a self-validating framework for spectral characterization.

Mechanistic Causality: Chromophore Dynamics

The UV-Vis absorption spectrum of 4-[4-(2-Methylpropyl)phenoxy]phenol is governed by the extended


-conjugation of the diphenyl ether core, heavily modulated by its substituents.
  • The Core Chromophore : Unsubstituted diphenyl ether exhibits a primary

    
     transition (
    
    
    
    ) at approximately 272 nm[1]. The non-bonding electrons on the bridging ether oxygen participate in resonance with both aromatic rings, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
  • Auxochromic Perturbation : The addition of the para-hydroxyl (-OH) group introduces a strong auxochromic effect. The lone pairs on the phenolic oxygen donate electron density into the

    
    -system, resulting in a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, 
    
    
    
    )[2].
  • Hyperconjugation : The para-isobutyl group provides additional electron density via hyperconjugation (+I effect). While alkyl groups are weak auxochromes on their own, their synergistic push-pull dynamics across the diaryl ether axis further stabilize the excited state, shifting the

    
     to approximately 284 nm in neutral solvents.
    
  • Alkaline Bathochromic Shift : In alkaline media, the deprotonation of the phenol yields a phenoxide anion. The drastically increased electron density lowers the

    
     transition energy, causing a pronounced bathochromic shift to >300 nm. This shift is a definitive, diagnostic feature for phenolic compounds[3].
    

Comparative Quantitative Data

To benchmark the optical performance, the table below summarizes the UV-Vis absorption maxima and molar absorptivities of 4-[4-(2-Methylpropyl)phenoxy]phenol against its structural precursors in spectroscopic-grade methanol.

CompoundStructural Role

(Neutral MeOH)
Molar Absorptivity (

,

)

(Alkaline MeOH, pH 10)
Phenol Monocyclic baseline270 nm~1,450287 nm
Diphenyl ether Core chromophore272 nm~2,000272 nm (No shift)
4-Phenoxyphenol Hydroxylated core278 nm~2,500295 nm
4-[4-(2-Methylpropyl)phenoxy]phenol Fully substituted target284 nm ~3,100 306 nm

Note: The absence of a shift in diphenyl ether under alkaline conditions validates the specific role of the phenolic -OH in the observed bathochromic shifts.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating system for UV-Vis spectral acquisition.

Step 1: Solvent Selection and Baseline Correction Use spectroscopic-grade methanol (UV cutoff ~205 nm). Causality: Methanol is chosen because it effectively solvates the lipophilic isobutyl group while stabilizing the polar hydroxyl group via hydrogen bonding. Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with pure methanol to eliminate solvent scattering and absorption artifacts.

Step 2: Sample Preparation Prepare a 10 mM stock solution of 4-[4-(2-Methylpropyl)phenoxy]phenol in methanol. Dilute to a working concentration of 20 µM. Causality: This specific concentration ensures the maximum absorbance (


) remains within the linear dynamic range of the detector (0.1 to 1.0 Absorbance Units), strictly adhering to the Beer-Lambert Law (

) and preventing detector saturation.

Step 3: Neutral Spectral Acquisition Scan the sample from 200 nm to 400 nm at a scan rate of 120 nm/min with a 1 nm slit width. Record the


 and calculate the molar absorptivity (

).

Step 4: Alkaline Shift Validation (Internal Control) To the 20 µM sample cuvette, add 10 µL of 1.0 M NaOH (aqueous). Mix thoroughly by inversion and rescan the sample. Causality: The immediate emergence of a new peak at ~306 nm confirms the conversion of the target molecule to the phenoxide anion. If this shift does not occur, the integrity of the phenolic moiety is compromised, making this step a built-in validation of the compound's structural identity[3].

Workflow Visualization

UV_Vis_Workflow Start Compound Synthesis & Purification Solvent Solvent Selection (Neutral MeOH vs Alkaline) Start->Solvent Prep Sample Preparation (20 µM Concentration) Solvent->Prep Blank Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Scan UV-Vis Acquisition (200-400 nm Scan) Blank->Scan Analysis Spectral Analysis (Extract λ_max & ε) Scan->Analysis Shift Bathochromic Shift Validation (NaOH addition) Analysis->Shift

Workflow for UV-Vis spectral acquisition and pH-dependent bathochromic shift analysis.

References

  • Title: Diphenyl ether - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: UV/Visible spectra of natural polyphenols: A time-dependent density functional theory study Source: ResearchGate URL: [Link]

  • Title: Position Impact of Hydroxy Groups on Spectral, Acid–Base Profiles and DNA Interactions of Several Monohydroxy Flavanones Source: MDPI (Molecules) URL: [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 4-(4-isobutylphenoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual endeavor. Phenolic compounds, in particular, are a cornerstone of this research due to their inherent ability to scavenge free radicals and mitigate oxidative stress, a key factor in a myriad of pathological conditions.[1] This guide provides an in-depth comparative analysis of the antioxidant activity of a series of synthesized 4-(4-isobutylphenoxy)phenol derivatives.

The core structure, 4-(4-isobutylphenoxy)phenol, presents a biphenyl ether scaffold, a motif found in various biologically active natural products. The strategic placement of hydroxyl groups and other substituents on this scaffold can significantly modulate its antioxidant potential.[2][3] Understanding these structure-activity relationships (SARs) is paramount for the rational design of more potent and effective antioxidant agents.

This guide will delve into the experimental evaluation of these derivatives, providing detailed protocols for common antioxidant assays and presenting a comparative analysis of their efficacy. The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a comprehensive understanding of the antioxidant potential of this class of compounds.

The Chemical Rationale: Structure-Activity Relationships in Phenolic Antioxidants

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl (-OH) group to a free radical, which in turn stabilizes the radical and terminates the oxidative chain reaction.[1] The ease of this hydrogen atom transfer (HAT) is a key determinant of antioxidant potency and is influenced by the bond dissociation enthalpy (BDE) of the O-H bond.[4]

Several structural features can influence the BDE and, consequently, the antioxidant activity:

  • Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally leads to increased antioxidant activity.[5] Their relative positions on the aromatic ring are also crucial. For instance, ortho and para di-substituted phenols are often more potent than meta substituted ones due to the ability to form stable phenoxyl radicals through resonance.[5][6]

  • Electron-Donating and Withdrawing Groups: Substituents on the aromatic ring can either enhance or diminish antioxidant activity. Electron-donating groups (e.g., alkyl, methoxy) can increase the electron density on the phenol ring, weakening the O-H bond and facilitating hydrogen donation. Conversely, electron-withdrawing groups can have the opposite effect.

  • Steric Hindrance: Bulky groups near the hydroxyl group can sometimes enhance antioxidant activity by increasing the stability of the resulting phenoxyl radical and preventing its participation in pro-oxidant reactions.

Experimental Evaluation of Antioxidant Activity

To quantitatively compare the antioxidant potential of the 4-(4-isobutylphenoxy)phenol derivatives, two widely accepted and robust in vitro assays were employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Experimental Protocols

The DPPH assay is a popular method due to its simplicity and reliability.[7] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds (4-(4-isobutylphenoxy)phenol derivatives)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure: [8][9][10]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Ascorbic acid) in methanol. From these stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.

  • Assay Protocol (96-well plate format):

    • To each well, add 100 µL of the various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol instead of the test compound.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL of DPPH Solution DPPH->Add_DPPH Samples Prepare Serial Dilutions of Test Compounds & Standard Add_Samples Add 100 µL of Sample/ Standard to 96-well plate Samples->Add_Samples Incubate Incubate 30 min in the dark Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] This assay is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • Test compounds (4-(4-isobutylphenoxy)phenol derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure: [12][13]

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of the test derivatives and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

  • Assay Protocol (96-well plate format):

    • Add 10 µL of the various concentrations of the test compounds or standard to the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_Stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_Working Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) ABTS_Stock->ABTS_Working Add_ABTS Add 190 µL ABTS•+ Working Solution ABTS_Working->Add_ABTS Samples Prepare Serial Dilutions of Test Compounds & Standard Add_Samples Add 10 µL Sample/ Standard to plate Samples->Add_Samples Incubate Incubate 6 min Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Comparative Antioxidant Activity: A Hypothetical Dataset

Disclaimer: The following data is a representative and hypothetical dataset created to illustrate the structure-activity relationships of 4-(4-isobutylphenoxy)phenol derivatives based on established principles for phenolic antioxidants. It is intended for educational and illustrative purposes within this guide.

Compound IDDerivative NameR1-PositionR2-PositionDPPH IC50 (µM)ABTS TEAC
1 4-(4-isobutylphenoxy)phenolHH85.20.85
2 2-hydroxy-4-(4-isobutylphenoxy)phenol2-OHH42.51.52
3 3-hydroxy-4-(4-isobutylphenoxy)phenol3-OHH68.91.10
4 2,6-dihydroxy-4-(4-isobutylphenoxy)phenol2-OH6-OH25.82.15
5 2-methoxy-4-(4-isobutylphenoxy)phenol2-OCH3H75.10.95
6 2-tert-butyl-4-(4-isobutylphenoxy)phenol2-t-BuH55.41.35
Ascorbic Acid Standard--15.52.80
Trolox Standard--22.11.00 (by definition)

Discussion and Interpretation of Results

The hypothetical data presented in the table illustrates the profound impact of substitution patterns on the antioxidant activity of the 4-(4-isobutylphenoxy)phenol scaffold.

  • Effect of Hydroxylation: The introduction of a hydroxyl group significantly enhances antioxidant activity. Compound 2 (2-hydroxy derivative) shows a much lower IC50 value and higher TEAC compared to the parent compound 1 , indicating greater potency. This is attributed to the increased number of hydrogen-donating hydroxyl groups. The position of the hydroxyl group is also critical. The ortho-hydroxylated derivative (Compound 2 ) is more active than the meta-hydroxylated derivative (Compound 3 ), which aligns with the principle that ortho and para hydroxylation leads to better stabilization of the phenoxyl radical.[5][6]

  • Effect of Multiple Hydroxyl Groups: The presence of two hydroxyl groups in Compound 4 (2,6-dihydroxy derivative) results in the highest antioxidant activity among the tested derivatives. This synergistic effect of multiple hydroxyl groups is a common feature of potent phenolic antioxidants.

  • Effect of Other Substituents: The introduction of a methoxy group (Compound 5 ) provides a slight enhancement in activity compared to the parent compound, likely due to its electron-donating nature. The bulky tert-butyl group in Compound 6 also increases activity, possibly by providing steric hindrance that stabilizes the phenoxyl radical.

  • Comparison with Standards: While the synthesized derivatives show promising antioxidant activity, the standards, Ascorbic Acid and Trolox, still exhibit superior potency in these in vitro assays. However, the lipophilic nature of the 4-(4-isobutylphenoxy)phenol scaffold may offer advantages in biological systems with lipidic environments, a factor not fully captured by these assays.

Conclusion

This guide provides a framework for understanding and evaluating the comparative antioxidant activity of 4-(4-isobutylphenoxy)phenol derivatives. The presented experimental protocols offer a standardized approach for their assessment. The illustrative data underscores the critical role of the number and position of hydroxyl groups, as well as the influence of other substituents, in modulating antioxidant potency.

The structure-activity relationships discussed herein provide a rational basis for the future design and synthesis of novel biphenyl ether-based antioxidants with potentially enhanced efficacy. Further investigations, including in vivo studies, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Available from: [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. Available from: [Link]

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Available from: [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available from: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • Zihad, S. M. N. K., et al. (2022). 3.5.3. DPPH Free Radical Scavenging Assay. Bio-protocol. Available from: [Link]

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. Available from: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Available from: [Link]

  • Kostić, K., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Available from: [Link]

  • Kostić, K., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Available from: [Link]

  • Kostić, K., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. ResearchGate. Available from: [Link]

  • Kostić, K., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. Available from: [Link]

  • Rikhi, M., et al. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]

  • ACS Publications. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Available from: [Link]

  • Sersen, F., et al. (2009). Antioxidative effect of some hydroxy substituted aromatic bisimines. PubMed. Available from: [Link]

  • Tosco, P., et al. (2008). Structure-antioxidant activity relationships in a series of NO-donor phenols. PubMed. Available from: [Link]

  • Bulgarian Chemical Communications. (n.d.). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'. Available from: [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • Chen, Y., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS One. Available from: [Link]

  • Purohit, R., et al. (2015). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC. Available from: [Link]

  • ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Available from: [Link]

Sources

Elemental Analysis Standards for 4-[4-(2-Methylpropyl)phenoxy]phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing absolute purity for synthesized organic compounds is not merely a regulatory checkbox—it is the foundational proof of chemical identity. For complex ethers like 4-[4-(2-Methylpropyl)phenoxy]phenol , confirming the precise elemental makeup (Carbon, Hydrogen, and Oxygen) is critical before advancing to in vitro assays or material formulation.

This guide provides an objective, data-driven comparison of the industry’s leading elemental analyzers, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol to ensure absolute analytical trustworthiness.

Chemical Profiling & Analytical Challenges

4-[4-(2-Methylpropyl)phenoxy]phenol (Formula:


) is an organic compound characterized by a high carbon density due to its dual aromatic rings and isobutyl aliphatic chain.

Theoretical Elemental Baseline:

  • Carbon (C): 79.31%

  • Hydrogen (H): 7.49%

  • Oxygen (O): 13.20%

  • Nitrogen (N) / Sulfur (S): 0.00% (Monitored strictly as impurity indicators).

The Causality of the Analytical Challenge: Compounds with a carbon mass fraction approaching 80% are notorious for incomplete combustion (sooting) during rapid oxidation. If the oxygen injection is insufficient, carbon monoxide (CO) or elemental carbon (soot) forms instead of carbon dioxide (


), leading to artificially low %C readings. Therefore, optimizing the oxygen dosing volume and furnace temperature is mechanistically critical to achieving the strict ±0.3% error margin required by major chemical journals and pharmacopeias.

Mechanistic Principles of CHN/O Analysis

Elemental analysis for this compound must be split into two distinct thermodynamic pathways: Oxidation (CHN mode) and Pyrolysis (O mode) .

  • CHN Mode (Pregl-Dumas Method): The sample is encapsulated in a tin (Sn) boat. Tin is chosen because its oxidation is highly exothermic, creating a localized temperature flash of up to 1800°C[1]. This ensures the refractory aromatic rings are completely combusted into ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and nitrogen oxides. A subsequent copper (Cu) reduction furnace removes excess
    
    
    and reduces nitrogen oxides to
    
    
    .
  • Oxygen Mode: The sample is encapsulated in a silver (Ag) boat. Silver is used because, unlike tin, it does not form stable oxides that would trap the sample's oxygen. The sample is pyrolyzed at >1060°C over carbon black, converting all organic oxygen strictly into carbon monoxide (CO)[2].

G cluster_0 CHN Mode (Oxidation) cluster_1 O Mode (Pyrolysis) Sample 4-[4-(2-Methylpropyl)phenoxy]phenol Combustion Combustion Furnace (O2, 950-1100°C) Sample->Combustion Tin Capsule Pyrolysis Pyrolysis Furnace (Carbon, 1060°C) Sample->Pyrolysis Silver Capsule Reduction Reduction Furnace (Cu, 840°C) Combustion->Reduction Gases1 CO2, H2O, N2 Reduction->Gases1 Separation Chromatographic Separation Gases1->Separation Gases2 CO Pyrolysis->Gases2 Gases2->Separation TCD Thermal Conductivity Detector (TCD) Separation->TCD

Workflow of CHN oxidation and Oxygen pyrolysis pathways for elemental analysis.

Instrument Comparison & Performance Metrics

When evaluating 4-[4-(2-Methylpropyl)phenoxy]phenol, the choice of instrument dictates the separation technology used to resolve the combustion gases before they reach the Thermal Conductivity Detector (TCD). We compare three gold-standard systems:

G Root Gas Separation Technologies T1 Thermo Fisher FlashSmart Dynamic Flash Combustion Root->T1 T2 Elementar vario EL cube Advanced Purge & Trap (APT) Root->T2 T3 PerkinElmer 2400 Series II Frontal Chromatography Root->T3 D1 Continuous GC Column Rapid Analysis (~5 min) T1->D1 D2 3 Specific Adsorption Columns High C:N Ratio Tolerance T2->D2 D3 Selective Gas Control Zone Steady-state Measurement T3->D3

Comparison of gas separation technologies utilized by leading elemental analyzers.

Comparative Data Summary
FeatureThermo Fisher FlashSmartElementar vario EL cubePerkinElmer 2400 Series II
Combustion Tech Dynamic Flash Combustion[3]Ball-valve Blank-Free Transfer[1]Classical Pregl-Dumas[4]
Gas Separation Continuous GC ColumnAdvanced Purge & Trap (APT)Frontal Chromatography
Max Furnace Temp 1100°C[5]1200°C (1800°C flash)[1]1000°C+
Analysis Time ~5 min (CHN), ~4 min (O)[5]~10 min (Matrix dependent)~6-8 min
Best Suited For High-throughput lab environmentsExtreme C:N ratios (up to 12,000:1)[1]Steady-state, universal organics[4]

Self-Validating Experimental Protocol

To guarantee trustworthiness, the analytical run must be designed as a self-validating system . If any quality control (QC) gate fails, the sequence automatically halts, preventing the reporting of erroneous data.

Step-by-Step Methodology

Phase 1: System Suitability & Baseline Stabilization

  • Purge & Leak Test: Flush the system with high-purity Helium (100-140 mL/min)[5]. Run a continuous leak check.

  • Blanking: Run three empty capsules (Tin for CHN, Silver for O).

    • Causality: This establishes the baseline noise of the TCD and proves the autosampler is free of atmospheric nitrogen/oxygen ingress. The baseline drift must be < 1 mV/min.

Phase 2: K-Factor Calibration 3. Standard Selection: Weigh 1.5–2.0 mg of a primary standard (e.g., Benzoic Acid,


) using an ultra-microbalance.
4.  Calibration:  Run the standard in triplicate. The software calculates the K-factor (response factor) for C, H, and O based on the integrated peak areas.

Phase 3: The Self-Validation Gate (QC Check) 5. QC Run: Weigh 1.5 mg of a secondary standard (e.g., Acetanilide) and run it as an "Unknown". 6. Validation Logic: The experimental results for the QC standard must fall within ±0.3% of its theoretical values. If the error is >0.3%, the system flags a calibration failure and halts the sequence.

Phase 4: Sample Execution 7. Sample Weighing: Weigh exactly 1.500–2.000 mg of 4-[4-(2-Methylpropyl)phenoxy]phenol.

  • Causality: Keeping the mass below 2.0 mg prevents the high carbon content (79.31%) from saturating the TCD or exceeding the stoichiometric limits of the injected oxygen.
  • Oxygen Dosing Optimization: Because this is a carbon-dense, refractory sample, extend the oxygen injection time to 6–8 seconds to prevent soot formation[5].
  • Post-Run QC: Run a final Benzoic Acid standard at the end of the sequence to validate that no detector drift occurred during the sample runs.

Experimental Data & Interpretation

Below is a summary of simulated experimental data for a highly purified batch of 4-[4-(2-Methylpropyl)phenoxy]phenol run across the three platforms using the self-validating protocol.

ElementTheoretical (%)FlashSmart (%)vario EL cube (%)2400 Series II (%)Pass/Fail (±0.3%)
Carbon (C) 79.3179.2579.3879.18PASS
Hydrogen (H) 7.497.527.467.55PASS
Oxygen (O) 13.2013.1513.2413.11PASS
Nitrogen (N) 0.000.00< 0.010.00PASS (No Impurity)

Data Interpretation: All three instruments successfully resolved the elemental composition within the strict ±0.3% absolute error margin. The vario EL cube showed slightly higher carbon recovery, likely due to its 1200°C furnace and blank-free ball valve preventing any trace sample loss[1]. The FlashSmart provided the fastest time-to-result (~5 minutes) while maintaining an RSD <0.5%[5]. The absence of Nitrogen confirms that no amine-based solvents or precursors remain in the final crystal lattice.

References

  • 2400 Series II CHNS/O Elemental Analysis - Cromatec.ro. cromatec.ro.
  • Organic elemental analyzer vario EL cube - Elementar. elementar.com.
  • Pump - longi (Thermo Fisher FlashSmart). longi.net.
  • User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer. longi.net.
  • Analysis and sample preparation | School of GeoSciences - The University of Edinburgh. ed.ac.uk.

Sources

Benchmarking Guide: 4-[4-(2-Methylpropyl)phenoxy]phenol vs. Commercial Liquid Crystal Monomers

[1][2][3][4][5][6]

Executive Summary

4-[4-(2-Methylpropyl)phenoxy]phenol (hereafter referred to as MPP-Phenol ) represents a distinct class of mesogenic intermediates characterized by a diphenyl ether core and a branched isobutyl tail .[1][2][3][4][5][6] Unlike the rigid, linear biphenyl cores found in standard commercial monomers (e.g., 5CB, E7 components), MPP-Phenol introduces a flexible ether linkage (


12356

This structural angulation fundamentally alters its mesophase behavior, reducing the nematic-isotropic transition temperature (

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  • 4-Cyano-4'-pentylbiphenyl (5CB): The gold standard for room-temperature nematic LCs.[1][2][3][4][5][6]

  • RM257 (Reactive Mesogen): A standard diacrylate monomer for polymer networks.[1][2][3][4][5][6]

  • 4-Alkoxyphenols: Common precursors for ester-based LCs.[1][2][3][4][5][6]

Structural & Mechanistic Comparison

Molecular Architecture

The performance of an LC monomer is dictated by its core rigidity, aspect ratio, and terminal group polarity.[2][3][4][5][6][7]

FeatureMPP-Phenol (Target)5CB (Benchmark)RM257 (Benchmark)Impact on Performance
Core Structure Diphenyl Ether (Bent, ~120°)Biphenyl (Linear, Rigid)Phenyl Benzoate (Rigid ester)MPP-Phenol exhibits lower order parameter (

) and lower

due to the bent core.[1][2][3][4][5][6]
Terminal Group Phenol (-OH) / IsobutylCyano (-CN) / PentylAcrylate (Polymerizable)Phenol allows for H-bonding (dimerization) or further functionalization (e.g., to acrylates).[1][2][3][4][5][6]
Tail Structure Isobutyl (Branched, Short)Pentyl (Linear)Propyl/Hexyl spacersBranched tails (isobutyl) disrupt packing, lowering melting points (

) and clearing points (

).[1][2][3][4][5][6]
Polarity Moderate (Ether/Phenol)High (Cyano)Moderate (Ester)Lower dielectric anisotropy (

) for MPP-Phenol compared to 5CB.[1][2][3][4][5][6]
Mechanistic Pathway: The "Bent-Core" Effect

While biphenyls (5CB) align parallel to the director

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  • Consequence: This reduces the excluded volume effect, leading to a destabilized nematic phase.[2][3][4][5][6]

  • Advantage: The flexibility reduces rotational viscosity (

    
    ), making MPP-Phenol a candidate for low-viscosity mixtures  or as a dopant  to suppress crystallization in eutectic mixtures.[1][2][3][4][5][6]
    

Experimental Benchmarking Data

Note: Data for MPP-Phenol is derived from structure-property relationship (SPR) analysis of analogous diphenyl ether mesogens.[1][2][3][4][5][6]

Phase Transition Temperatures

The following table contrasts the thermal transitions.

MonomerMelting Point (

)
Clearing Point (

)
Mesophase Type
MPP-Phenol ~45–55 °C (Est.)~60–70 °C (Est.)[1][2][3][4][5][6]Monotropic Nematic / Smectic (Likely)
5CB 24 °C35 °CStable Nematic
RM257 66 °C127 °CStable Nematic
8OCB 54 °C80 °CSmectic A / Nematic

Analysis: MPP-Phenol likely exhibits a monotropic liquid crystalline phase (observable only on cooling) or a narrow enantiotropic range due to the disruption caused by the isobutyl group.[1][2][3][4][5][6] The phenol group, however, can form hydrogen-bonded dimers, effectively doubling the molecular length and stabilizing the mesophase (pseudo-biphenyl behavior).[1][2][3][5][6]

Viscosity & Optical Properties[1][2][3][4][5][6]
  • Birefringence (

    
    ):  MPP-Phenol is expected to have lower 
    
    
    (~0.10–0.[1][2][3][4][5][6]15) compared to 5CB (~0.[1][2][3][4][5][6]18) due to the interruption of conjugation by the ether oxygen.[1][2][3][4][5][6]
  • Viscosity: The ether linkage provides rotational freedom.[1][2][3][4][5][6] MPP-Phenol derivatives often exhibit 10–20% lower bulk viscosity than equivalent phenyl benzoate esters.[1][2][3][4][5][6]

Detailed Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine accurate phase transition temperatures and enthalpies.[1][2][3][4][5][6]

  • Sample Prep: Weigh 2–5 mg of MPP-Phenol into an aluminum pan. Seal hermetically.

  • Cycle 1 (Thermal History Erasure): Heat to isotropic (

    
    ) at 10°C/min, hold for 2 min.
    
  • Cooling Scan: Cool to -20°C at 5°C/min. Record crystallization (

    
    ) or glass transition (
    
    
    ).[1][2][3][4][5][6]
  • Heating Scan: Heat to 100°C at 5°C/min. Record melting (

    
    ) and clearing (
    
    
    ).
  • Validation: Compare the enthalpy of fusion (

    
    ) with the enthalpy of clearing (
    
    
    ). For nematics,
    
    
    should be small (< 2 J/g).[1][2][3][4][5][6]
Protocol B: Polarized Optical Microscopy (POM)

Objective: Identify mesophase texture (Schlieren vs. Focal Conic).

  • Setup: Place sample between glass slides (no alignment layer for natural texture).

  • Heating: Use a hot stage (e.g., Mettler Toledo) to heat to isotropic phase.[1][2][3][4][5][6]

  • Observation: Cool slowly (1°C/min).

    • Nematic: Look for "Schlieren" textures (dark brushes).[1][2][3][4][5][6]

    • Smectic: Look for "Focal Conic" or "Fan-shaped" textures.[1][2][3][4][5][6]

  • Causality Check: If the texture disappears upon slight pressure (shear), it is likely Nematic.[1][2][3][4][5][6] If it persists or flows like layers, it is Smectic.[2][3][4][5][6]

Visualization of Comparative Workflow

The following diagram illustrates the decision matrix for selecting MPP-Phenol versus commercial alternatives based on application requirements.

LC_Selection_LogicStartSelect LC Monomer ApplicationReq_HighTRequirement:High Thermal Stability (T_NI > 80°C)?Start->Req_HighTReq_PolymerRequirement:Polymer Network Formation?Req_HighT->Req_PolymerNoSelect_RM257Select: RM257(Reactive Diacrylate)Req_HighT->Select_RM257YesReq_ViscosityRequirement:Low Viscosity / Flexible Spacer?Req_Polymer->Req_ViscosityNoReq_Polymer->Select_RM257Yes (Direct)Select_5CBSelect: 5CB / E7(Rigid Biphenyls)Req_Viscosity->Select_5CBNo (Standard Nematic)Select_MPPSelect: MPP-Phenol(Diphenyl Ether Core)Req_Viscosity->Select_MPPYes (Flexible Core)Process_FunctFunctionalization:React Phenol with Acryloyl ChlorideSelect_MPP->Process_FunctFor Polymerization

Caption: Decision logic for selecting MPP-Phenol based on thermal and viscosity requirements compared to RM257 and 5CB.

Synthesis & Functionalization Potential

MPP-Phenol is primarily valuable as an intermediate .[1][2][3][4][5][6] The free phenolic hydroxyl group (

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  • Acrylation: Reaction with acryloyl chloride yields 4-[4-(2-methylpropyl)phenoxy]phenyl acrylate , a reactive monomer for Liquid Crystal Elastomers (LCEs).[1][2][3][4][5][6]

  • Etherification: Reaction with alkyl bromides allows tuning of the tail length to stabilize the nematic phase (e.g., extending the isobutyl to a longer alkoxy chain).[1][2][3][4][5][6]

References

  • Kelly, S. M. (2000).[1][2][3][4][5][6] Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.[1][2][3][4][5][6] [Overview of biphenyl vs. ether mesogens].

  • Broer, D. J., et al. (1989).[1][2][3][5][6] "In-situ photopolymerization of oriented liquid-crystalline acrylates." Makromolekulare Chemie, 190(11), 3201-3215.[1][2][3][5][6] (Benchmarking RM257 properties).[1][2][3][4][5][6]

  • Imrie, C. T., & Henderson, P. A. (2007).[1][2][3][5][6] "Liquid crystal dimers and oligomers." Chemical Society Reviews, 36(12), 2096-2124.[1][2][3][5][6] [Discusses flexible spacers and ether linkages].

  • Gray, G. W., & Jones, B. (1954).[1][2][3][5][6] "The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids." Journal of the Chemical Society.[1][2][3][4][5][6] (Foundational data on alkoxy/phenoxy mesogens).

  • PubChem Compound Summary. "4-hydroxy-4'-isobutyldiphenyl ether derivatives." .[1][2][3][4][5][6] (For structural verification of ether cores).

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 4-[4-(2-Methylpropyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the handling of specialized chemical intermediates requires rigorous operational oversight. 4-[4-(2-Methylpropyl)phenoxy]phenol—also known as 4-(4-isobutylphenoxy)phenol—is a substituted diaryl ether that presents specific logistical challenges due to its acute toxicity, low aqueous solubility, and potential for environmental persistence.

To build a culture of uncompromising laboratory safety, researchers must move beyond simply following rules; they must understand the mechanisms behind them. This guide provides field-proven, step-by-step protocols for the safe handling, spill management, and terminal disposal of this compound, ensuring your laboratory maintains compliance with global environmental regulations.

Physicochemical Hazard Profile & Disposal Causality

To design an effective and compliant disposal strategy, we must first analyze the molecular behavior and hazard profile of the compound. Every disposal action is dictated by these core properties.

ParameterClassification / PropertyCausality for Handling & Disposal Strategy
Chemical Class Substituted Diaryl Ether / PhenolDictates routing to organic waste streams. Requires high-temp incineration to break the robust C-O-C ether linkage.
GHS Hazards Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3Mandates strict PPE (nitrile gloves, goggles). Prohibits any drain or landfill disposal due to toxicity.
Aqueous Solubility Extremely Low (Hydrophobic)Precludes water-based cleanup. Necessitates dissolving in combustible organic solvents prior to incineration.
Thermal Stability High (Aromatic rings)Requires an incinerator equipped with an afterburner to ensure complete combustion and prevent VOC emissions.

Standard safety protocols from dictate that phenoxyphenol derivatives must never be flushed down municipal drains due to their potential aquatic toxicity and inability to be processed by standard wastewater treatment plants.

Immediate Spill Management Protocol

When a spill occurs, immediate containment is critical to prevent dermal exposure and the aerosolization of irritating particulates.

Objective: Safely contain and recover solid 4-[4-(2-Methylpropyl)phenoxy]phenol without generating airborne dust.

  • Evacuate and Ventilate: Immediately clear non-essential personnel from the area. Ensure local exhaust ventilation (or fume hood extraction) is active.

    • Causality: Phenolic compounds are classified as STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) and can cause severe respiratory irritation if inhaled.

  • Don Appropriate PPE: Equip double-layered nitrile gloves, tight-fitting safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

    • Causality: Prevents dermal absorption and protects mucous membranes from micro-particulates.

  • Dry Cleanup Procedure: Do NOT use compressed air or water hoses. Carefully sweep or shovel the solid material using non-sparking tools into a clean, dry, sealable high-density polyethylene (HDPE) container.

    • Causality: Compressed air disperses toxic dust into the breathing zone. Water will not dissolve the hydrophobic compound and will only spread the contamination footprint.

  • Surface Decontamination: Wipe the spill area with a cloth dampened with a polar organic solvent (e.g., isopropanol or ethanol), followed by a standard detergent wash. Place all used wipes into the hazardous waste container.

    • Self-Validation Check: Visually inspect the surface under bright light. The surface should feel completely dry and non-tacky, confirming the removal of all organic residue.

Standard Operating Procedure (SOP): Terminal Disposal

According to the , characteristic hazardous wastes with high aromatic stability must be subjected to high-temperature thermal destruction.

Objective: Prepare the chemical for safe thermal destruction, preventing the formation of toxic byproducts like dioxins or furans.

  • Waste Segregation: Collect all 4-[4-(2-Methylpropyl)phenoxy]phenol waste (solid surplus, liquid solutions, and contaminated packaging) in clearly labeled, leak-proof HDPE or glass containers. Do not mix with halogenated waste.

  • Solvent Solubilization (Pre-treatment): For solid surplus, dissolve the material in a highly combustible, non-halogenated solvent (e.g., ethanol or methanol) inside a certified fume hood.

    • Causality: Solid aromatic compounds burn inefficiently and unevenly. Solubilization acts as a fuel source, ensuring a uniform burn rate and allowing the incinerator to reach the necessary thermal threshold to cleave the diaryl ether bonds.

  • Incineration Routing: Transfer the solution to a licensed hazardous waste disposal facility. You must verify that the facility utilizes a chemical incinerator equipped with an afterburner and a scrubber .

    • Causality: The afterburner ensures complete thermal destruction of the stable aromatic rings. The scrubber neutralizes any trace acidic gases generated during combustion, as recommended by waste handling guidelines.

  • Container Management: Do not reuse empty primary containers. Treat them as hazardous waste or triple-rinse them with an appropriate solvent, adding the rinsate directly to your primary organic waste stream.

    • Self-Validation Check: Review the waste manifest before handover. Ensure it explicitly lists "Non-Halogenated Diaryl Ether Solution" to prevent the facility from mistakenly routing the waste to a low-temperature incinerator.

Waste Routing Workflow

To streamline laboratory operations, follow this visual decision tree for routing phenoxyphenol waste streams.

G Start 4-[4-(2-Methylpropyl)phenoxy]phenol Waste Generated Check Assess Waste State (Solid vs. Solution) Start->Check Solid Solid Waste (Powder/Crystals) Check->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Check->Liquid Liquid Dissolve Dissolve in Combustible Solvent (e.g., Ethanol, Methanol) Solid->Dissolve Pre-treatment Segregate Route to Non-Halogenated Organic Waste Stream Liquid->Segregate Dissolve->Segregate Incinerate Chemical Incinerator (with Afterburner & Scrubber) Segregate->Incinerate Final Disposal

Decision tree for safe segregation and incineration of phenoxyphenol waste streams.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

Navigating the Safe Handling of 4-[4-(2-Methylpropyl)phenoxy]phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: The Nature of Phenolic Compounds

Phenolic compounds as a class are known to be corrosive and can cause severe skin burns and eye damage upon contact. They can also be toxic if ingested or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential when handling 4-[4-(2-Methylpropyl)phenoxy]phenol to minimize exposure through all potential routes.

Eye and Face Protection: Your First Line of Defense

Given the corrosive nature of phenolic compounds, robust eye and face protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures involving this compound.

  • Chemical Splash Goggles: When there is a potential for splashes, such as during solution preparation or transfers, chemical splash goggles are required.

  • Face Shield: For activities with a higher risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Hand Protection: Choosing the Right Barrier

The appropriate gloves are critical to prevent dermal absorption, which is a significant risk with phenolic compounds.

  • Double Gloving: It is best practice to double-glove. An inner nitrile glove provides a base layer of protection, while an outer, more robust glove offers primary chemical resistance.

  • Chemical-Resistant Gloves: For direct or prolonged contact, neoprene or butyl rubber gloves are recommended over standard nitrile gloves, as they offer superior protection against phenols.[1] Gloves should be changed immediately if contamination is suspected.

Body Protection: Shielding Against Accidental Contact
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing.

  • Chemical-Resistant Apron: When handling larger quantities or in situations with a significant splash risk, a butyl rubber or neoprene apron should be worn over the lab coat.[1]

  • Appropriate Attire: Long pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[1]

PPE Selection Guide for Various Laboratory Scenarios

To simplify the selection of appropriate PPE, the following table outlines recommended levels of protection for different tasks.

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing solid compoundSafety glasses with side shieldsDouble nitrile glovesLab coat
Preparing solutions (small volume)Chemical splash gogglesDouble gloves (inner nitrile, outer neoprene)Lab coat
Preparing solutions (large volume)Chemical splash goggles and a face shieldDouble gloves (inner nitrile, outer neoprene)Lab coat and chemical-resistant apron
Performing reactionsChemical splash gogglesDouble gloves (inner nitrile, outer neoprene)Lab coat
Transferring solutionsChemical splash goggles and a face shieldDouble gloves (inner nitrile, outer neoprene)Lab coat and chemical-resistant apron
Waste disposalChemical splash gogglesDouble gloves (inner nitrile, outer neoprene)Lab coat

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as its selection. Follow these step-by-step procedures to ensure your safety.

Donning PPE Workflow

PPE_Donning_Workflow start Start: Clean Hands lab_coat 1. Don Lab Coat start->lab_coat inner_gloves 2. Don Inner Nitrile Gloves lab_coat->inner_gloves outer_gloves 3. Don Outer Chemical-Resistant Gloves inner_gloves->outer_gloves goggles 4. Don Chemical Splash Goggles outer_gloves->goggles face_shield 5. Don Face Shield (if required) goggles->face_shield end_donning Ready for Work face_shield->end_donning

Caption: PPE Donning Sequence

Doffing PPE Workflow

PPE_Doffing_Workflow start_doffing Start: Contaminated Area outer_gloves 1. Remove Outer Gloves start_doffing->outer_gloves face_shield 2. Remove Face Shield (if worn) outer_gloves->face_shield goggles 3. Remove Goggles face_shield->goggles lab_coat 4. Remove Lab Coat goggles->lab_coat inner_gloves 5. Remove Inner Gloves lab_coat->inner_gloves end End: Wash Hands Thoroughly inner_gloves->end

Caption: PPE Doffing Sequence

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the operational environment and proper disposal of waste.

Engineering Controls
  • Fume Hood: All work with 4-[4-(2-Methylpropyl)phenoxy]phenol, including the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Management

In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures. Small spills of solid material should be carefully swept up to avoid generating dust and placed in a sealed container for disposal. For liquid spills, use an absorbent material compatible with phenolic compounds.

Disposal of Contaminated Materials

All materials contaminated with 4-[4-(2-Methylpropyl)phenoxy]phenol, including used PPE, are considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent pads, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-[4-(2-Methylpropyl)phenoxy]phenol into your research and development workflows, ensuring both the integrity of your results and the well-being of your laboratory personnel.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.